4,4'-Diaminobiphenyl-3,3'-disulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S2/c13-9-3-1-7(5-11(9)21(15,16)17)8-2-4-10(14)12(6-8)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOOPQRTBEFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187332 | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3365-90-0 | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Benzidinedisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W0E505HS1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid
An In-depth Technical Guide to 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of this compound. It is intended for researchers, chemists, and material scientists who require a detailed understanding of this versatile chemical compound for applications ranging from polymer synthesis to advanced materials development.
Compound Identification and Core Characteristics
This compound is an organic compound featuring a biphenyl backbone substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This dual functionality makes it a valuable monomer and research chemical.[1][2]
| Identifier | Value |
| IUPAC Name | 2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid[1] |
| CAS Number | 3365-90-0[3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₆S₂[1][3][5][6][7] |
| Molecular Weight | 344.36 - 344.4 g/mol [1][3][6] |
| Synonyms | Benzidine-3,3'-disulfonic acid, 4,4'-diamino[1,1'-biphenyl]-3,3'-disulfonic acid[3] |
| InChI Key | NFSOOPQRTBEFDR-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physical properties of this compound are dictated by its aromatic structure and the presence of highly polar sulfonic acid and amine groups.
| Property | Value / Description | Source(s) |
| Appearance | Off-white to gray solid.[3][8] | |
| Solubility | Virtually insoluble in alcohol and ether; very slightly soluble in boiling water.[3] Solubility is pH-dependent.[1] | , |
| Density | ~1.681 g/cm³ (Predicted).[3][4] | , |
| pKa | -1.97 ± 0.50 (Predicted).[3][8] | |
| Melting Point | Not available (N/A).[4] | |
| Boiling Point | Not available (N/A).[4] |
Chemical Properties and Reactivity
The chemistry of this compound is characterized by the reactivity of its aromatic amine and sulfonic acid functional groups.
-
Amine Group Reactivity : The primary amino groups are nucleophilic and susceptible to oxidation.[1] Oxidation can lead to the formation of azo compounds or quinone-imines depending on the oxidizing agent and reaction conditions.[1] These amine groups are also the reactive sites for polymerization reactions, such as polycondensation with dianhydrides to form polyimides.
-
Sulfonic Acid Group Reactivity : The sulfonic acid groups are highly acidic and impart significant polarity to the molecule. They are key to the compound's application in proton exchange membranes, where they facilitate proton conductivity.[1] These groups also influence the compound's solubility, making it more soluble in aqueous alkaline solutions.
-
Polymerization : This compound is a critical sulfonated diamine monomer used in the synthesis of high-performance sulfonated polyimides (SPIs).[1] The polycondensation reaction typically proceeds in a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polymer.[1]
Caption: General workflow for synthesis and purification.
Spectroscopic Analysis
Spectroscopic techniques are crucial for confirming the molecular structure of the compound.
| Technique | Expected Characteristics |
| ¹H-NMR | Aromatic protons are expected in the range of δ 7.5–8.5 ppm. Protons of the sulfonic acid groups may appear between δ 3.0–4.0 ppm. [1] |
| FT-IR | Characteristic peaks for N-H stretching of the amine groups, S=O stretching of the sulfonic acid groups, and aromatic C-H and C=C stretching are expected. |
Experimental Protocol: Sample Preparation for ¹H-NMR Spectroscopy
Objective: To prepare a sample for structural elucidation using Nuclear Magnetic Resonance.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH)
-
NMR tube
-
Pipettes and vortex mixer
Procedure:
-
Solvent Selection : Choose an appropriate deuterated solvent. Given the compound's low solubility in water, DMSO-d₆ is a common choice. Alternatively, for D₂O, a small amount of NaOD or NaOH can be added to deprotonate the sulfonic acid groups and improve solubility.
-
Sample Weighing : Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization : Vortex or gently sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is required.
-
Transfer : Using a pipette, carefully transfer the solution into a clean, dry NMR tube.
-
Analysis : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Applications in Research and Drug Development
The primary application of this compound is in materials science.
-
Proton Exchange Membranes (PEMs) : As a sulfonated diamine monomer, it is a key building block for sulfonated polyimides (SPIs). [1]These high-performance polymers possess excellent thermal and mechanical stability, and the incorporated sulfonic acid groups provide pathways for proton conduction, making them suitable for use in fuel cells. [1]* Research Chemical : It is widely used as a research compound and building block in organic synthesis. [1][2]Its bifunctional nature allows for the creation of various derivatives and complex molecular architectures.
Safety, Handling, and Storage
Proper handling is essential to ensure safety in the laboratory.
| Safety Aspect | Information |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning [9] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation). [9] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338. [9] |
Storage:
-
Store in a cool, dry, and well-ventilated place. [10]* Keep the container tightly closed and in a dark place under an inert atmosphere at room temperature. Some suppliers recommend storage at 2-8°C, protected from light. [3][8] Handling:
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Avoid dust formation and inhalation. [10]* Ensure adequate ventilation. [10]
Conclusion
This compound is a well-characterized compound with significant utility, particularly in the field of polymer chemistry for creating proton-conductive materials. Its robust biphenyl structure, combined with reactive amine and sulfonic acid groups, provides a versatile platform for chemical synthesis and materials innovation. Understanding its physicochemical properties, synthetic pathways, and handling requirements is crucial for its effective and safe utilization in research and development.
References
-
4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc . Source: Chemsrc. URL: [Link]
-
4,4-Diaminobiphenyl-3,3-disulfonic acid CAS No.:3365-90-0 - Taskcm . Source: Taskcm. URL: [Link]
-
This compound - precisionFDA . Source: precisionFDA. URL: [Link]
-
This compound - gsrs . Source: Global Substance Registration System. URL: [Link]
Sources
- 1. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 2. taskcm.com [taskcm.com]
- 3. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 4. CAS#:3365-90-0 | 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc [chemsrc.com]
- 5. GSRS [precision.fda.gov]
- 6. chemscene.com [chemscene.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [amp.chemicalbook.com]
- 9. 3365-90-0 | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid | Aryls | Ambeed.com [ambeed.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
molecular structure and formula of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid
An In-Depth Technical Guide to 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical compound in advanced materials science and chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core characteristics, synthesis, and applications, grounded in established scientific principles and methodologies.
Introduction: A Molecule of Strategic Importance
This compound is a bifunctional organic compound featuring a biphenyl backbone substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This unique architecture imparts a combination of properties—hydrophilicity, ion-exchange capacity, and reactivity for polymerization—making it a valuable building block in several high-technology fields. Its primary utility lies in the synthesis of advanced polymers and functional materials where proton conductivity, thermal stability, and specific adsorption capabilities are paramount. This guide will elucidate the structural and chemical foundations of this compound and explore its practical applications.
Molecular Structure and Chemical Identity
The precise arrangement of functional groups on the biphenyl core dictates the chemical behavior and utility of this compound.
-
IUPAC Name : 4,4'-diamino-[1,1'-biphenyl]-3,3'-disulfonic acid[3]
Structural Identifiers for Computational Analysis:
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, purification, and application.
| Property | Value | Source(s) |
| Appearance | Off-white to gray solid | [5] |
| Solubility | Virtually insoluble in alcohol and ether; very slightly soluble in boiling water. | [4] |
| Density | 1.681 ± 0.06 g/cm³ (Predicted) | [4][6] |
| pKa | -1.97 ± 0.50 (Predicted) | [4][5] |
| Storage Temp. | 2-8°C, protect from light | [4][5] |
Synthesis and Purification: A Methodological Overview
The synthesis of this compound can be achieved through several routes. The choice of method is often dictated by factors like required purity, yield, and scalability.
Key Synthetic Pathways
-
Direct Sulfonation of Benzidine : This traditional method involves the reaction of benzidine sulfate with sulfuric acid monohydrate at elevated temperatures (e.g., 210°C).[1] While direct, this pathway requires harsh conditions and the handling of corrosive reagents.
-
Reduction of a Dinitro Precursor : A more contemporary and controlled approach involves the reduction of 4,4'-dinitrobiphenyl-3,3'-disulfonic acid.[1] This precursor is reduced to form the final diamino product. Catalytic hydrogenation using catalysts like Raney cobalt is a common and effective method for this transformation, typically yielding a high-purity product.[1]
Caption: General workflow for synthesis via reduction of a dinitro precursor.
Exemplary Laboratory Protocol: Reduction of Dinitro Precursor
The following protocol is illustrative of the reduction method, adapted from procedures for analogous compounds.[7]
Objective: To synthesize this compound from its dinitro analogue.
Materials:
-
4,4'-dinitrobiphenyl-3,3'-disulfonic acid (DNS)
-
Solvent (e.g., ethylene glycol)
-
Catalyst (e.g., iron-nickel composite or Raney cobalt)[1][7]
-
Reducing agent (e.g., hydrazine hydrate or H₂ gas under pressure)[1][7]
-
Acid/Base for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Reactor Setup : In a suitable reactor (e.g., a three-necked flask or a high-pressure autoclave), charge the 4,4'-dinitrobiphenyl-3,3'-disulfonic acid, the solvent, and the catalyst.[7]
-
Initiation of Reduction :
-
For Hydrazine Hydrate: Heat the mixture to a specified temperature (e.g., 100°C) and slowly add hydrazine hydrate, controlling the exothermic reaction.[7] After the addition, raise the temperature (e.g., to 140°C) and maintain for a set period to ensure complete reaction.[7]
-
For Catalytic Hydrogenation: Seal the reactor and purge with an inert gas, followed by pressurization with hydrogen gas (5–150 bar). Heat the mixture (70–180°C) with vigorous stirring until hydrogen uptake ceases.[1]
-
-
Isolation of Crude Product : After the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration.
-
Purification : The solubility of the product is pH-dependent. Adjust the pH of the filtrate to precipitate the crude this compound, which can then be collected by filtration.[1] The solid is washed with appropriate solvents (e.g., alcohol, ether) to remove impurities and then dried under vacuum.[4] Recrystallization from boiling water can be performed for further purification.[4]
Spectroscopic Characterization
Elucidation and confirmation of the molecular structure are achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to confirm the structure. Aromatic protons typically appear in the δ 7.5–8.5 ppm range, while sulfonic acid protons are found between δ 3.0–4.0 ppm. The amine protons are also identifiable, often around 5.5 ppm for related structures.[1]
-
Infrared (IR) Spectroscopy : IR spectra will show characteristic absorption bands for the N-H stretching of the amine groups, S=O stretching of the sulfonic acid groups, and aromatic C-H and C=C vibrations.
-
UV-Vis Spectroscopy : This technique can be used to study the electronic transitions within the aromatic system and can be useful for quantitative analysis.
Core Applications in Research and Drug Development
The dual functionality of this molecule makes it a versatile precursor in materials science.
-
Proton Exchange Membranes (PEMs) : It is a key sulfonated diamine monomer for synthesizing Sulfonated Polyimides (SPIs).[1] These high-performance polymers possess the requisite proton conductivity, thermal stability, and mechanical strength for use in fuel cell membranes.[1]
-
Metal-Organic Frameworks (MOFs) : The compound serves as an organic linker in the synthesis of MOFs.[8] The resulting porous structures have exceptionally high surface areas and are engineered for applications in gas storage and separation (e.g., CO₂ capture) and heterogeneous catalysis.[8]
-
Dye Manufacturing : Historically, as an analogue of benzidine, it serves as an intermediate in the synthesis of azo dyes. The amino groups can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors.[1]
-
Advanced Materials : Its use extends to the development of ion-selective materials and other specialized polymers where hydrophilicity and charged functional groups are desired.[1][9]
Caption: Key application areas derived from the title compound.
Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate care.
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[10][11] After handling, wash hands thoroughly.[10][12]
-
First Aid Measures :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4][5][11]
Conclusion
This compound is more than a mere chemical intermediate; it is an enabling molecule for innovation in materials science. Its well-defined structure, characterized by strategically placed amino and sulfonic acid groups, provides a robust platform for creating materials with tailored properties for energy, environmental, and industrial applications. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in research and development.
References
- Benchchem. (n.d.). This compound | 3365-90-0.
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025). 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid. Retrieved from [Link]
-
gsrs. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Beyond the Molecule: Applications of 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid in Industrial Innovation. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 4,4-diaminobibenzyl-2,2-disulfonic acid. Retrieved from [Link]
Sources
- 1. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid 97.00% | CAS: 3365-90-0 | AChemBlock [achemblock.com]
- 4. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 5. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [amp.chemicalbook.com]
- 6. CAS#:3365-90-0 | 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc [chemsrc.com]
- 7. Preparation method of 4,4`-diaminobibenzyl-2,2`-disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. taskcm.com [taskcm.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-Depth Technical Guide to the Solubility Characteristics of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
Foreword: Navigating the Physicochemical Landscape of a Versatile Building Block
To the researchers, scientists, and drug development professionals who strive to innovate, the physicochemical properties of a molecule are not mere data points; they are the foundational principles that govern its potential. 4,4'-Diaminobiphenyl-3,3'-disulfonic acid, a molecule of significant interest in materials science and as a synthetic precursor, presents a fascinating case study in solubility. Its rigid biphenyl core, coupled with the dual-functionality of basic amino groups and acidic sulfonic acid moieties, creates a complex interplay of forces that dictate its behavior in various solvent systems.
This guide is structured to provide not just the known solubility characteristics of this compound, but to equip you with the theoretical understanding and practical methodologies to explore its solubility in your own research. As direct, quantitative solubility data for this specific molecule is sparse in publicly available literature, we will delve into the principles governing its behavior, draw inferences from related compounds, and provide robust protocols for its empirical determination. This approach is designed to empower you, the scientist, to generate the precise data needed for your application, be it in the synthesis of high-performance polymers, the development of novel analytical reagents, or as a scaffold in medicinal chemistry.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. In 4,4'-Diaminobhenyl-3,3'-disulfonic acid, we observe a confluence of features that contribute to its solubility profile:
-
The Biphenyl Core: The rigid, aromatic biphenyl backbone is inherently hydrophobic, favoring interactions with nonpolar solvents.
-
Amino Groups (-NH₂): These basic functional groups can act as hydrogen bond donors and acceptors. In acidic media, they can be protonated to form ammonium salts (-NH₃⁺), which significantly enhances aqueous solubility.
-
Sulfonic Acid Groups (-SO₃H): As strong acids, these groups are typically ionized to sulfonate groups (-SO₃⁻) in aqueous solutions, a feature that promotes water solubility. They are also potent hydrogen bond acceptors.
The presence of both strongly acidic and weakly basic groups makes this compound a zwitterionic compound, capable of forming internal salts. This zwitterionic nature can lead to strong intermolecular interactions in the solid state, resulting in high lattice energy and, consequently, low solubility in many solvents.
The Critical Role of pH
The pH of the solvent system is arguably the most critical factor influencing the solubility of this molecule. The speciation of the amino and sulfonic acid groups changes dramatically with pH, directly impacting the overall charge and polarity of the molecule.
At its isoelectric point, the molecule will have a net neutral charge, leading to minimal repulsion between molecules and thus, the lowest aqueous solubility. Adjusting the pH away from this point, either to strongly acidic or strongly basic conditions, will increase the net charge on the molecule, enhancing its interaction with polar water molecules and thereby increasing its solubility. This pH-dependent solubility is a key property that can be leveraged for purification through precipitation.[1]
Qualitative and Inferred Solubility Profile
While comprehensive quantitative data is lacking, a qualitative understanding can be pieced together from various sources.
Table 1: Summary of Known and Inferred Solubility of this compound
| Solvent Class | Solvent | Reported/Inferred Solubility | Citation(s) |
| Polar Protic | Water (Boiling) | Very slightly soluble. | [2][3] |
| Water (Cold/Ambient) | Expected to be poorly soluble, especially around its isoelectric point. An isomer, benzidine-2,2'-disulfonic acid, has a reported solubility of < 0.1 g/100 mL at 20°C.[1] | [1] | |
| Alcohols (e.g., Ethanol, Methanol) | Virtually insoluble.[2][3] This is a key differentiator from some of its isomers, like benzidine-2,2'-disulfonic acid, which is reported to be soluble in ethanol.[3] The positioning of the sulfonyl groups at the 3 and 3' positions appears to significantly reduce alcohol solubility. | [2][3] | |
| Polar Aprotic | DMSO, DMF | No direct data is available. However, based on the behavior of a related compound, 3,3′-diamino diphenylsulfone, which shows high solubility in neat DMF, it can be inferred that this compound may exhibit some solubility in these solvents.[4] Experimental verification is essential. | [4] |
| Nonpolar | Ether, Hydrocarbons | Virtually insoluble.[2][3] The high polarity from the amino and sulfonic acid groups prevents dissolution in nonpolar media. | [2][3] |
Experimental Determination of Solubility: A Practical Guide
Given the data gap, a primary objective for any researcher using this compound will be to determine its solubility in their specific solvent systems. The following section provides detailed, best-practice protocols for this purpose.
Causality Behind Method Selection
For a compound like this compound, which is expected to have low to moderate solubility in most systems, the shake-flask method is the gold standard for determining thermodynamic solubility.[5] This method ensures that a true equilibrium between the dissolved and undissolved solute is achieved, providing a definitive solubility value. For higher throughput screening, a kinetic solubility assay can be employed, though this provides an estimate of solubility upon rapid precipitation rather than a true equilibrium value.
The choice of analytical technique for quantification is equally critical. Due to the presence of aromatic rings, UV-Vis spectrophotometry is a viable option. However, for greater specificity and to avoid interference from potential impurities, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Step-by-Step Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials (perform in triplicate). An amount that is visibly in excess after equilibration is required.
-
Accurately add a known volume of the desired aqueous buffer to each vial.
-
Seal the vials securely.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the samples for a sufficient time to reach equilibrium. For compounds with low solubility, this can be 24 to 48 hours. A preliminary time-course experiment is recommended to determine the point at which the concentration in solution becomes constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow for the settling of excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
For an extra measure of certainty, filter the withdrawn supernatant through a 0.22 µm syringe filter. Self-Validating Step: The use of both centrifugation and filtration minimizes the risk of undissolved solid artificially inflating the measured concentration.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same buffer.
-
Analyze the calibration standards and the samples from the supernatant by HPLC-UV. A suitable starting point for an HPLC method would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, run in a gradient elution mode.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample supernatants from the calibration curve. This concentration represents the thermodynamic solubility.
-
Industrial and Research Relevance: Why Solubility Matters
The solubility characteristics of this compound are not just of academic interest; they have profound implications for its practical applications.
-
Advanced Materials: This compound is a key monomer in the synthesis of sulfonated polyimides, which are used as proton exchange membranes (PEMs) in fuel cells.[6] Its solubility in reaction solvents is critical for achieving high molecular weight polymers and ensuring the homogeneity of the resulting membranes.
-
Dye Synthesis: As a derivative of benzidine, it is a precursor in the synthesis of azo dyes. The sulfonic acid groups enhance the water solubility of the final dye products, a crucial property for their application in the textile industry.
-
Analytical Chemistry: The ability of the sulfonic acid groups to interact with various metal ions suggests potential applications in the development of novel sensors or in separation science.
-
Drug Development: While direct applications are not widely reported, its rigid scaffold and functional groups make it an interesting starting point for the synthesis of new chemical entities. Understanding its solubility is the first step in formulating it for biological screening and ensuring adequate exposure in in-vitro and in-vivo models.
Conclusion and Future Outlook
This compound is a molecule with a complex yet predictable solubility behavior, dominated by its zwitterionic character and the profound influence of pH. While a comprehensive public database of its solubility in various organic solvents is yet to be established, this guide provides the theoretical framework and practical, self-validating protocols for researchers to determine these critical parameters. By understanding the interplay of its molecular structure with different solvent environments, and by employing robust experimental techniques, the scientific community can continue to unlock the full potential of this versatile chemical building block.
References
-
ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]
Sources
- 1. Buy Benzidine-2,2'-disulfonic acid | 117-61-3 [smolecule.com]
- 2. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 3. Buy 2,2'-Benzidinedisulfonic acid (EVT-520470) | 117-61-3 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. This compound | 3365-90-0 | Benchchem [benchchem.com]
CAS number and IUPAC name for 4,4'-Diaminobiphenyl-3,3'-disulfonic acid
An In-Depth Technical Guide to 4,4'-Diaminobiphenyl-3,3'-disulfonic acid
Introduction
This compound is a bifunctional aromatic compound of significant interest in materials science and specialized organic synthesis. Characterized by a biphenyl core functionalized with both primary amine (-NH₂) and sulfonic acid (-SO₃H) groups, this molecule serves as a versatile building block, or monomer. The strategic placement of these functional groups imparts unique properties, making it particularly valuable in the development of high-performance polymers.
This guide provides a comprehensive overview of this compound for researchers and development professionals. We will delve into its fundamental chemical identity, established synthesis methodologies, critical applications—most notably in the creation of proton exchange membranes—and essential safety protocols. The insights provided herein are grounded in established chemical principles and field-proven applications, offering a robust resource for its study and use.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical compound is foundational to all research and development activities. The CAS number provides a unique registry, while the IUPAC name offers a systematic and universally understood descriptor of its molecular structure. Several synonyms exist in commercial and historical literature, with "Benzidine-3,3'-disulfonic acid" being a common example.[1]
Key physicochemical properties determine the compound's behavior in various solvents and reaction conditions. It is characterized as an off-white to gray solid.[1] Its solubility profile—virtually insoluble in alcohol and ether, with very slight solubility in boiling water—is a critical consideration for purification techniques like recrystallization and for selecting appropriate reaction media.[1]
| Property | Value | Source(s) |
| CAS Number | 3365-90-0 | [1][2][3] |
| IUPAC Name | 2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid | [2] |
| Alternate IUPAC Name | 4,4'-diamino-[1,1'-biphenyl]-3,3'-disulfonic acid | [3] |
| Molecular Formula | C₁₂H₁₂N₂O₆S₂ | [1][2] |
| Molecular Weight | 344.36 g/mol | [1][4] |
| Appearance | Off-white to gray solid | [1] |
| Purity | Typically ≥95% - 98% | [2][5][4] |
| Storage Temperature | 2-8°C, protect from light | [1][4] |
| InChI Key | NFSOOPQRTBEFDR-UHFFFAOYSA-N | [1][2][6] |
Synthesis Methodologies
The synthesis of this compound can be accomplished through several chemical pathways. The choice of method is often dictated by factors such as required purity, yield, and scalability for industrial production.[2] The two predominant routes involve either the direct sulfonation of a diamine precursor or a multi-step process involving the reduction of a dinitro intermediate.
Method A: Direct Sulfonation of Benzidine Sulfate
This is a classical and industrially proven method. It involves the high-temperature reaction of benzidine sulfate with sulfuric acid monohydrate.[1]
-
Causality: The reaction is an electrophilic aromatic substitution. The biphenyl ring is electron-rich due to the activating effect of the amino groups, making it susceptible to attack by the sulfonating agent (SO₃, present in fuming sulfuric acid or generated at high temperatures). The sulfonic acid groups are directed to the positions ortho to the amino groups. The use of high temperatures (around 210°C) is necessary to overcome the activation energy for the disulfonation.[1]
-
Advantages: This is a relatively simple, one-step process.[2]
-
Limitations: The process requires highly corrosive reagents and elevated temperatures, posing challenges for equipment and safety. Controlling the regioselectivity to achieve the desired 3,3'-disubstitution pattern is critical.[2]
Method B: Catalytic Hydrogenation of a Dinitro Precursor
This route offers a pathway to a high-purity product and begins with the corresponding dinitro analogue, 4,4'-dinitrobiphenyl-3,3'-disulfonic acid. The critical step is the reduction of the two nitro groups (-NO₂) to amino groups (-NH₂).[2]
-
Causality: Catalytic hydrogenation is a highly efficient and clean method for reducing nitroarenes. A metal catalyst, such as Raney cobalt or palladium on carbon, facilitates the transfer of hydrogen (H₂) to the nitro groups.[2] The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine. This method is highly selective for the nitro group, leaving the sulfonic acid groups and the aromatic rings intact.
-
Advantages: This process typically results in a high-purity product, as the reduction is very specific.[2]
-
Limitations: It requires the pre-synthesis of the dinitro precursor and involves the use of specialized high-pressure equipment for hydrogenation, which can be a capital-intensive requirement.[2]
Caption: Workflow for the synthesis via catalytic hydrogenation.
Experimental Protocol: Reduction of 4,4'-Dinitrobiphenyl-3,3'-disulfonic acid
This protocol is a representative procedure based on the principles of catalytic hydrogenation.[2]
-
Reactor Preparation: Charge a high-pressure autoclave reactor with the starting material, 4,4'-dinitrobiphenyl-3,3'-disulfonic acid, and a suitable solvent (e.g., water).
-
Catalyst Addition: Add the Raney cobalt catalyst. The catalyst loading is typically a small percentage of the substrate weight.
-
System Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen, which can deactivate the catalyst and create an explosion hazard with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 5-150 bar). Begin agitation and heat the mixture to the reaction temperature (e.g., 70–180°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Cool Down and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Filtration: Filter the reaction mixture to remove the solid catalyst. The catalyst is often pyrophoric and must be handled with care, typically under a blanket of water or inert gas.
-
Product Isolation: The pH of the filtrate is adjusted to precipitate the product, this compound. The product's pH-dependent solubility is exploited here to separate it from any soluble impurities.[2]
-
Purification: The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., alcohol or ether, in which it is insoluble) to remove residual impurities, and dried under vacuum.[1][2]
Key Applications in Research and Development
The unique molecular architecture of this compound, featuring both polymerizable amine groups and proton-conducting sulfonic acid groups, makes it a highly valuable monomer in materials science.
Sulfonated Polyimides (SPIs) for Proton Exchange Membranes (PEMs)
The most significant application of this compound is in the synthesis of sulfonated polyimides (SPIs).[2] These high-performance polymers are actively researched for use as proton exchange membranes (PEMs) in fuel cells.
-
Mechanism of Action: In a fuel cell, the PEM's role is to selectively transport protons (H⁺) from the anode to the cathode while preventing the passage of fuel (like hydrogen gas) and electrons. The sulfonic acid (-SO₃H) groups are the key to this function. Being strongly acidic, they readily deprotonate in the presence of water to create mobile protons (H⁺) and fixed anionic sites (-SO₃⁻). The protons can then "hop" between these fixed sites within the polymer matrix, creating a conductive pathway.
-
Role of the Monomer: this compound is used as the sulfonated diamine monomer. It undergoes a polycondensation reaction with a dianhydride comonomer. The diamine functionality enables the formation of the robust polyimide backbone, which provides excellent thermal and mechanical stability, while the sulfonic acid groups are incorporated directly into the polymer structure, imparting the necessary proton conductivity.[2]
Caption: Conceptual workflow from monomer to PEM application.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. The following guidelines are synthesized from material safety data sheets (MSDS/SDS).
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields conforming to EN166, chemical-resistant gloves (inspect before use), and a lab coat.[7]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[7][8]
-
Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the work area.[7][8]
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[7][8]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light. Recommended storage is often between 2-8°C.[1][6]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]
Conclusion
This compound is more than a simple organic compound; it is an enabling material for advanced technologies. Its synthesis, while requiring careful control of reaction conditions, is well-established. The dual functionality of amine and sulfonic acid groups provides a direct route to creating polymers with built-in proton conductivity, making it a cornerstone monomer in the development of next-generation proton exchange membranes for fuel cells and other electrochemical applications. A thorough understanding of its properties, synthesis, and safety protocols is essential for any researcher aiming to innovate in this field.
References
Sources
- 1. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 2. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 3. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid 97.00% | CAS: 3365-90-0 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid - Taskcm [taskcm.com]
- 6. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid | 3365-90-0 [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
historical overview of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid research
An In-depth Technical Guide to the Historical Research of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
Introduction: A Storied Intermediate in Chemical Synthesis
This compound, also known by its synonym Benzidine-3,3'-disulfonic acid, is an aromatic organic compound with the molecular formula C12H12N2O6S2[1][2][3]. Characterized by a biphenyl backbone with two amine (-NH2) groups and two sulfonic acid (-SO3H) groups, this molecule has carved a significant niche as a versatile chemical intermediate. Its structural features, particularly the reactive amine groups and the water-solubilizing sulfonic acid moieties, have dictated its historical trajectory in research and industrial applications.
Initially rising to prominence in the synthesis of azo dyes, its role has evolved significantly. Concerns over the carcinogenicity of its parent compound, benzidine, spurred research into safer alternatives, leading to the exploration of derivatives like this compound. More recently, its unique properties have been harnessed in the field of advanced materials science, particularly in the development of high-performance polymers. This guide provides a comprehensive historical overview of the research into this compound, from its foundational synthesis and purification to its evolving applications in modern technology.
Core Physicochemical Properties
A foundational understanding of the compound's properties is essential for appreciating its applications.
| Property | Value | Source |
| CAS Number | 3365-90-0 | [2][4][5] |
| Molecular Formula | C12H12N2O6S2 | [1][2][3][4] |
| Molecular Weight | 344.36 g/mol | [2][4] |
| Appearance | Off-white to gray solid | [2] |
| Solubility | Virtually insoluble in alcohol and ether; very slightly soluble in boiling water. | [1][2] |
| Purity | Typically ≥95% | [4] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";// Benzene Ring 1 C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Benzene Ring 2 C7 [pos="1.87,-0.5!", label="C"]; C8 [pos="2.74,0!", label="C"]; C9 [pos="2.74,1!", label="C"]; C10 [pos="1.87,1.5!", label="C"]; C11 [pos="1,1.5!", label="C"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C11; C11 -- C10; C10 -- C9; C9 -- C8; C8 -- C7; C7 -- C5;
// Double bonds (approximated) edge [style=solid]; C1 -- C6; C2 -- C3; C4 -- C5; C11 -- C10; C9 -- C8; C7 -- C5;
// Functional Groups N1 [pos="-1.74,1!", label="H₂N", fontcolor="#34A853"]; S1 [pos="-1.74,-1!", label="SO₃H", fontcolor="#EA4335"]; N2 [pos="3.61,-0.5!", label="NH₂", fontcolor="#34A853"]; S2 [pos="3.61,1.5!", label="SO₃H", fontcolor="#EA4335"];
C2 -- N1; C4 -- S1; C8 -- N2; C10 -- S2;
// Title label = "this compound"; fontsize=14; fontcolor="#202124"; }
Caption: Chemical structure of this compound.
Part 1: Foundational Synthesis and Purification
The synthesis of this compound has historically followed two principal pathways, each with distinct advantages and challenges. The choice of method is often dictated by factors such as desired purity, yield, and industrial scalability[1].
Key Synthetic Methodologies
-
Direct Sulfonation of Benzidine : This is a classic and industrially proven method. It involves the high-temperature reaction of benzidine sulfate with sulfuric acid monohydrate[1][2]. While straightforward, this process requires handling highly corrosive reagents at elevated temperatures (around 210°C)[2].
-
Reduction of a Dinitro Precursor : A more refined approach involves the synthesis of the corresponding dinitro analogue, 4,4'-dinitrobiphenyl-3,3'-disulfonic acid, which is then reduced to form the target diamino product[1]. Catalytic hydrogenation is a common and effective method for this reduction step, often yielding a high-purity product. This route, however, necessitates the pre-synthesis of the dinitro precursor and may require specialized high-pressure equipment[1].
-
Oxidative Coupling : A less common route involves the oxidative coupling of aniline derivatives, followed by a sulfonation step. The primary challenge with this method lies in controlling the regioselectivity—the specific placement of the functional groups—which can be difficult to manage effectively[1].
Caption: Simplified workflow for the synthesis via reduction of a dinitro precursor.
Comparison of Synthetic Methods
| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
| Sulfonation of Benzidine Sulfate | Benzidine sulfate | Sulfuric acid monohydrate, 210°C | Simple, industrially proven method | Requires high temperatures and corrosive reagents.[1] |
| Catalytic Hydrogenation | 4,4'-Dinitrobiphenyl-3,3'-disulfonic acid | Raney cobalt catalyst, 70–180°C, 5–150 bar H₂, pH 6–8.5 | Results in a high-purity product | Requires a pre-synthesized precursor and specialized high-pressure equipment.[1] |
| Oxidative Coupling | Aniline derivatives | Oxidizing and sulfonating agents | Flexible for producing various derivatives | Challenges in controlling regioselectivity.[1] |
Protocol: Purification via pH-Dependent Precipitation
The purification of this compound leverages its pH-dependent solubility. This protocol outlines a general, self-validating system for isolating the compound post-synthesis.
-
Initial Neutralization : The crude post-reaction mixture is carefully neutralized. This step is critical as it prepares the solution for selective precipitation.
-
pH Adjustment : The pH of the solution is adjusted to exploit the low solubility of the target compound at a specific pH range, causing it to precipitate out while impurities remain in the solution[1].
-
Filtration : The precipitated solid is separated from the liquid phase via filtration.
-
Washing : The resulting filter cake is washed with appropriate solvents, such as small amounts of ethanol or water, to remove any remaining soluble impurities. The compound's known insolubility in alcohol and ether makes these effective washing agents[1][2].
-
Drying : To obtain a stable, dry powder, the isolated solid is thoroughly dried, typically under a vacuum[1].
-
Validation (Optional Recrystallization) : For achieving higher purity, the dried solid can be recrystallized from a suitable solvent system. The success of purification is validated by the sharp melting point of the final product and spectroscopic analysis.
Part 2: Evolution of Applications - From Dyes to High-Performance Polymers
The research trajectory of this compound reflects broader trends in the chemical industry, particularly the shift from traditional applications like dyes to advanced, high-performance materials.
Historical Application: Azo Dye Intermediate
Historically, this compound was a key intermediate in the synthesis of direct dyes, especially disazo dyes. Azo dyes are a major class of synthetic colorants used extensively in the textile, paper, and leather industries[6]. The two amine groups on the biphenyl backbone can be diazotized and then coupled with other aromatic compounds (coupling components) to create large, conjugated systems responsible for color.
The sulfonic acid groups play a crucial role by enhancing the water solubility of the final dyes, a vital property for their application in aqueous dyeing processes[1]. Research in this area often focused on synthesizing new dye structures with improved coloristic properties and fastness on substrates like cotton[6]. This application was also driven by the need to find safer alternatives to dyes based on benzidine, a known carcinogen[7].
Modern Application: Monomer for Sulfonated Polyimides (SPIs)
In recent decades, research has pivoted towards leveraging this compound as a functional monomer in polymer chemistry. Its most significant modern application is in the synthesis of Sulfonated Polyimides (SPIs)[1].
SPIs are a class of high-performance polymers that combine the excellent thermal and mechanical stability of the polyimide backbone with the ionic conductivity imparted by sulfonic acid groups. This unique combination makes them highly attractive for use as Proton Exchange Membranes (PEMs) in fuel cells[1].
The synthesis of SPIs using this diamine typically involves a high-temperature polycondensation reaction with a dianhydride. The process generally proceeds through a poly(amic acid) precursor, which is then converted to the final polyimide structure via thermal or chemical imidization[1].
A key aspect of this research is the ability to precisely tailor the properties of the resulting polymer. By creating random copolymers with a non-sulfonated diamine, researchers can control the molar ratio of the sulfonated monomer. This allows for fine-tuning of the degree of sulfonation (DS) and, consequently, the ion exchange capacity (IEC) of the membrane, which are critical performance metrics for fuel cell applications[1].
Caption: Role of the diamine in the synthesis of Sulfonated Polyimides (SPIs).
Conclusion
The history of this compound is a compelling narrative of chemical evolution. From its origins as a building block for dyes, it has transformed into a critical component in the creation of advanced materials that address modern technological challenges, such as clean energy generation. The journey of this compound from the dye vat to the fuel cell encapsulates the dynamic nature of chemical research, where foundational molecules are continually repurposed and reimagined to meet the demands of new scientific frontiers. Its story underscores the enduring value of fundamental organic synthesis and its profound impact on materials science and beyond.
References
-
SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID - Sciforum. [Link]
-
Preparation method of 4,4-diaminobibenzyl-2,2-disulfonic acid - Eureka | Patsnap. [Link]
-
This compound - gsrs. [Link]
-
Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric D - TÜBİTAK Academic Journals. [Link]
Sources
- 1. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 2. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid 97.00% | CAS: 3365-90-0 | AChemBlock [achemblock.com]
- 6. sciforum.net [sciforum.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
fundamental reactivity of the amino and sulfonic acid groups
An In-Depth Technical Guide to the Fundamental Reactivity of Amino and Sulfonic Acid Groups for Drug Development Professionals
Introduction: The Twin Pillars of Molecular Design
In the landscape of medicinal chemistry and drug development, the strategic incorporation of functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Among the vast arsenal available to the synthetic chemist, the amino (-NH₂) and sulfonic acid (-SO₃H) groups stand out for their profound and often contrasting influence on molecular behavior. The amino group, a cornerstone of biological systems, imparts basicity and nucleophilicity, serving as a critical anchor for hydrogen bonding and salt bridge formation in protein-ligand interactions.[1][2] Conversely, the sulfonic acid group is a powerful, strongly acidic moiety prized for its ability to dramatically enhance aqueous solubility and act as a bioisostere for phosphates.[3][4][5]
This guide provides a deep dive into the fundamental reactivity of these two pivotal functional groups. Moving beyond simple definitions, we will explore the mechanistic underpinnings of their characteristic reactions, compare their electronic effects, and provide field-proven insights into their strategic deployment in drug design. This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals, bridging core chemical principles with practical, high-value applications.
Part 1: The Amino Group: Nucleophilicity and Basicity in Action
The reactivity of the amino group is dominated by the lone pair of electrons on the nitrogen atom, which makes it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor).[2][6][7] Understanding the interplay between these two properties is crucial for predicting its role in both synthetic transformations and biological interactions.
Fundamental Properties: Basicity vs. Nucleophilicity
-
Basicity : An amine's ability to accept a proton (H⁺).[6] In aqueous solution, the basicity is influenced by a combination of inductive effects from alkyl groups (which enhance basicity) and solvation effects (which can complicate the trend).[8] For instance, the pKa of methylamine is approximately 10.64, making it a stronger base than ammonia (pKa 9.26).[1]
-
Nucleophilicity : An amine's ability to attack an electrophilic center (an atom other than hydrogen).[6] While closely related to basicity, nucleophilicity is far more sensitive to steric hindrance.[6][9] A bulky tertiary amine may be a strong base but a poor nucleophile.[6]
The distinction is critical: in an acidic environment, the amino group will be protonated to form an ammonium salt (R-NH₃⁺), neutralizing its nucleophilicity. This is a key consideration in reaction design and in understanding a drug's behavior at physiological pH.
Key Reactions in Drug Synthesis
The nucleophilic character of amines drives their participation in several of the most important bond-forming reactions in organic chemistry.
This is arguably the most significant reaction of amino groups, forming the peptide bonds that are the backbone of life and a common feature in many synthetic drugs.[1][10] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and slow, typically resulting in an acid-base salt formation.[10][11] Therefore, the carboxylic acid must first be "activated."
Mechanism of Amide Bond Formation (with a coupling agent):
-
Activation: The carboxylic acid is converted into a more reactive intermediate, such as an acid chloride, anhydride, or an activated ester using a coupling reagent (e.g., DCC, HOBt).[10][12]
-
Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative.[12][13]
-
Intermediate Formation: A tetrahedral intermediate is formed.[12]
-
Collapse & Product Formation: The intermediate collapses, eliminating the leaving group and forming the stable amide bond.[12]
Caption: Generalized workflow for amide bond formation.
-
Alkylation : Amines react with alkyl halides in nucleophilic substitution reactions to form more substituted amines.[8]
-
Sulfonamide Formation : Primary and secondary amines react with sulfonyl chlorides to form sulfonamides, a key linkage in "sulfa" drugs.[8]
-
Transamination : The transfer of an amino group to a keto acid, a vital reaction in amino acid metabolism.[14]
Part 2: The Sulfonic Acid Group: A Strong Acid with a Gentle Touch
The sulfonic acid group (-SO₃H) is an organosulfur compound that can be considered a derivative of sulfuric acid.[4] Its chemistry is dominated by its powerful electron-withdrawing nature and its extremely high acidity.
Fundamental Properties: Acidity and Polarity
-
Strong Acidity : Sulfonic acids are among the strongest organic acids, with pKa values often in the range of -1 to -2.[4][15] This is significantly more acidic than carboxylic acids (pKa ~4-5).[4] The high acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻).
-
High Polarity and Solubility : The -SO₃H group is highly polar and capable of forming strong hydrogen bonds, which dramatically increases the water solubility of organic molecules.[5][16] This property is frequently exploited in drug design to improve the pharmacokinetic profile of poorly soluble compounds.[3]
Key Reactions in Drug Synthesis
As mentioned, the reaction between a sulfonyl chloride (R-SO₂Cl) and a primary or secondary amine is the primary route to sulfonamides. This reaction is fundamental to the synthesis of a major class of antibacterial agents.[8]
Caption: Synthesis of a sulfonamide from a sulfonyl chloride and an amine.
Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by an -SO₃H group, typically using fuming sulfuric acid (oleum).[17][18]
The reversibility of this reaction is a powerful synthetic tool. The sulfonic acid group can be used as a "blocking group" to direct other electrophiles to a specific position on an aromatic ring. Once the desired substitution is complete, the sulfonic acid group can be removed by treating with dilute hot aqueous acid (desulfonation).[4][18][19]
Part 3: Comparative Reactivity and Applications in Drug Design
The choice between incorporating an amino or a sulfonic acid group is a critical decision in the drug design process, driven by their opposing electronic and physicochemical properties.
| Property | Amino Group (-NH₂) | Sulfonic Acid Group (-SO₃H) |
| Acid/Base Nature | Basic (pKa of conjugate acid ~9-11)[1] | Strongly Acidic (pKa ~ -2)[4][15] |
| Electronic Effect | Electron-donating group (activating)[1][20] | Strong electron-withdrawing group (deactivating)[20] |
| Primary Role | Nucleophile, Base[6][7] | Strong Acid, Solubilizing Group[3][21] |
| Reactivity | Nucleophilic attack on electrophiles[22] | Electrophilic aromatic substitution (sulfonation)[17] |
| Solubility Impact | Increases solubility at acidic pH (forms R-NH₃⁺) | Dramatically increases water solubility across a wide pH range[3][16] |
| Biological Role | H-bond donor/acceptor, forms salt bridges | H-bond acceptor, bioisostere for phosphates[3] |
Synergistic Effects: The Case of Taurine and Sulfa Drugs
Molecules containing both functional groups exhibit unique properties. For example, the essential nutrient taurine (2-aminoethanesulfonic acid) exists as a zwitterion over a wide pH range, which is critical to its biological functions.[5] In many sulfa drugs, the weakly acidic sulfonamide proton and the basic amino group are both crucial for antibacterial activity, allowing for specific interactions within the bacterial enzyme active site.
Part 4: Experimental Protocols & Analysis
Accurate characterization of molecules containing these functional groups is essential. A variety of analytical techniques are employed to quantify their presence and assess their reactivity.
Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general, self-validating procedure for the synthesis of N-benzyl-4-toluenesulfonamide.
Objective: To form a sulfonamide bond via the reaction of an amine with a sulfonyl chloride.
Materials:
-
Benzylamine
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM. Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15 minutes. Causality Check: The base (pyridine) is essential to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine and amine), water, and saturated sodium bicarbonate solution (to remove any remaining acid).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification & Validation: The crude product can be purified by recrystallization or column chromatography. The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry to validate the success of the protocol.
Analytical Characterization
The analysis of amino and sulfonic acid-containing compounds relies on a suite of modern analytical techniques.
Caption: Common analytical workflow for amino/sulfonic acid compounds.
-
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of these compounds, often coupled with mass spectrometry (LC-MS) for definitive identification and quantification.[23][][25][26][27] Ion-exchange chromatography is also a classic and robust method for separating charged species like amino acids.[25][26]
-
Spectroscopic Methods : NMR spectroscopy is indispensable for structural elucidation. For quantitative analysis of amino groups, colorimetric assays like the ninhydrin test can be employed, which reacts with primary amines to produce a deep purple color.[28]
Conclusion
The amino and sulfonic acid groups represent two of the most powerful tools in the drug developer's toolkit. Their fundamental reactivity—the nucleophilic and basic nature of the amine versus the strong acidity and solubilizing power of the sulfonic acid—provides a rich palette for molecular design. A thorough understanding of their underlying chemical principles, reaction mechanisms, and analytical characterization is not merely academic; it is an essential prerequisite for the rational design of safe, effective, and successful therapeutics. By mastering the application of these functional groups, scientists can continue to push the boundaries of what is possible in modern medicine.
References
-
How to Make Amides: Mechanism. (2014). YouTube. Retrieved from [Link]
-
Hu, Y., et al. (2023). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
What Is The Detailed Mechanism Of Amide Bond Formation? (2024). Chemistry For Everyone. Retrieved from [Link]
-
Amide Bond Formation. (2022). The Royal Society of Chemistry. Retrieved from [Link]
-
Sulfonic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024). Patsnap Eureka. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Zhang, J., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sulfonation. (n.d.). Britannica. Retrieved from [Link]
-
Gunturu, S., et al. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Retrieved from [Link]
-
Summary of Organic Functions: Sulfonated Functions. (n.d.). Teachy. Retrieved from [Link]
-
Amino Functional Group. (n.d.). ChemTalk. Retrieved from [Link]
-
Amino Acid Reactions: Mechanisms, Examples & Key Bonds. (n.d.). Vedantu. Retrieved from [Link]
-
Sulfonic Acids Uses in Modern Chemistry. (2024). Horizon Chemical Blog. Retrieved from [Link]
-
Reaction: Sulfonation. (n.d.). Saskoer - Introduction to Organic Chemistry. Retrieved from [Link]
-
What Is The Amino Group In Organic Chemistry? (2024). Chemistry For Everyone. Retrieved from [Link]
-
Basicity and Nucleophilicity of Amines. (2022). StudySmarter. Retrieved from [Link]
-
Amine. (n.d.). Wikipedia. Retrieved from [Link]
-
Reactions of Amino Acids. (n.d.). The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
Hu, Y., et al. (2023). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. ResearchGate. Retrieved from [Link]
-
Understanding 7 Key Properties of Sulfonic Acid. (2024). Capital Resin Corporation. Retrieved from [Link]
-
Reactions of amino acids. (n.d.). Slideshare. Retrieved from [Link]
-
Amine basicity and nucleophilicity. (2017). Reddit. Retrieved from [Link]
-
General Reactivity of Amino Acids. (2019). YouTube. Retrieved from [Link]
-
SO3H. (n.d.). BYJU'S. Retrieved from [Link]
-
Analytical Methods For Amino Acids. (n.d.). TNTH - Tamilnadu Test House. Retrieved from [Link]
-
How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024). Capital Resin Corporation. Retrieved from [Link]
-
Kocher, A., & Bąchor, R. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH. Retrieved from [Link]
-
Amines as Nucleophiles. (2014). YouTube. Retrieved from [Link]
-
Blocking Groups - Sulfonic Acid Explained. (2022). Clutch Prep. Retrieved from [Link]
-
Porter, D. W., et al. (1987). Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas. PubMed. Retrieved from [Link]
-
Chemical reactions of amino acids. (n.d.). University of Al-Mustansiriyah. Retrieved from [Link]
-
Sulfonic acid. (2024). Britannica. Retrieved from [Link]
-
Reactions of amino acids. (n.d.). University of Calgary. Retrieved from [Link]
-
Aromatic sulfonation. (n.d.). Wikipedia. Retrieved from [Link]
-
Chemistry Marking Scheme Class XII (2025-26). (n.d.). CBSE Academic. Retrieved from [Link]
-
Ellis, T. K., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. PubMed. Retrieved from [Link]
-
The acidity of sulfonic acids calculated from the rectilinear trend... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Amino Functional Group | ChemTalk [chemistrytalk.org]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Amino Acid Reactions: Mechanisms, Examples & Key Bonds [vedantu.com]
- 15. capitalresin.com [capitalresin.com]
- 16. Sulfonation | Organic Chemistry, Organic Compounds, Sulfonic Acids | Britannica [britannica.com]
- 17. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 18. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 19. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. benchchem.com [benchchem.com]
- 21. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 25. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 26. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 27. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 18.2 Reactions of Amino Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Spectroscopic Characterization of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic properties of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid (CAS No. 3365-90-0), a key monomer in the synthesis of high-performance sulfonated polyimides for applications such as proton exchange membranes.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the spectroscopic characterization of this important bifunctional aromatic compound.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic diamine with the molecular formula C₁₂H₁₂N₂O₆S₂ and a molecular weight of 344.36 g/mol .[2][3] Its structure, featuring a biphenyl backbone with two primary amine groups and two sulfonic acid groups, imparts a unique combination of properties. The amine groups serve as reactive sites for polymerization, notably in the formation of polyimides, while the strongly acidic sulfonic acid groups provide sites for ion exchange and proton conductivity.
Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of the monomer before its use in polymerization or other synthetic applications. This guide details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by data from analogous compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amine protons, and the acidic protons of the sulfonic acid groups. The exact chemical shifts are highly dependent on the solvent used, with DMSO-d₆ being a common choice for this class of compounds due to its ability to dissolve the analyte and exchange with labile protons.
Based on data from structurally similar compounds, such as 4,4'-diaminodiphenylmethane-3,3'-disulfonic acid, the following regions are of interest.[1]
| Proton Type | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Expected Multiplicity | Notes |
| Aromatic Protons | 7.0 - 8.5 | Doublet, Doublet of Doublets | The complex substitution pattern will lead to distinct signals for each of the three non-equivalent aromatic protons on each ring. The protons ortho to the sulfonic acid group are expected to be the most downfield.[1] |
| Amine Protons (-NH₂) | 5.0 - 6.0 | Singlet (broad) | The chemical shift of amine protons is variable and concentration-dependent. The signal may be broad due to quadrupole effects and exchange. A signal for a related compound was observed at 5.55 ppm.[1] |
| Sulfonic Acid Protons (-SO₃H) | 3.0 - 4.0 (or broader, may exchange) | Singlet (very broad) | This signal is often very broad and may exchange with residual water in the solvent, sometimes making it difficult to observe. For general sulfonated diamines, this region is cited as typical.[1] |
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. Due to the symmetry of the molecule, six distinct signals for the aromatic carbons are expected.
| Carbon Type | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Notes |
| C-S (ipso-carbon) | 140 - 150 | The carbon atom directly attached to the electron-withdrawing sulfonic acid group will be significantly downfield. |
| C-N (ipso-carbon) | 145 - 155 | The carbon atom attached to the nitrogen of the amine group. |
| C-C (biphenyl linkage) | 125 - 135 | The ipso-carbons of the biphenyl bond. |
| Aromatic C-H | 110 - 130 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the adjacent substituents. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Sonication may be required to aid dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filter the solution if any particulate matter is present.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 8 ppm, is recommended. Sufficient scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of approximately 220 ppm is standard. A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Caption: Workflow for NMR Analysis
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly effective for confirming the presence of the key sulfonic acid and amine moieties in the target compound.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to be complex, but several characteristic absorption bands can be used for structural confirmation.[4]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| -NH₂ | N-H Stretch | 3300 - 3500 | Medium | Typically appears as a doublet for primary amines. For a related polymer, this was seen around 3342 cm⁻¹.[1] |
| -OH (in -SO₃H) | O-H Stretch | 2800 - 3200 | Broad, Medium | Often overlaps with C-H stretching bands. Broadness is due to strong hydrogen bonding. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak | |
| -SO₂- | Asymmetric S=O Stretch | 1200 - 1140 | Strong | A very characteristic and intense band for sulfonic acids.[1] |
| -SO₂- | Symmetric S=O Stretch | 1080 - 1000 | Strong | Another strong, characteristic band for sulfonic acids.[1] |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region. |
| -S-O- | S-O Stretch | 800 - 950 | Strong | |
| Aromatic C-H | C-H Out-of-Plane Bend | 750 - 900 | Strong | The substitution pattern will influence the exact position of these bands. |
Experimental Protocol for FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) method is often preferred for solid samples due to its simplicity and speed. Alternatively, the KBr pellet method can be used.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
ATR Method:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly.
Caption: Workflow for ATR-FTIR Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated biphenyl system.
Expected UV-Vis Spectral Data
The parent biphenyl molecule exhibits an intense absorption band (the K-band) around 250 nm, which is attributed to the conjugation between the two phenyl rings. The introduction of substituents significantly affects the position (λmax) and intensity (molar absorptivity, ε) of this band.
-
Amino Groups (-NH₂): As auxochromes, the amino groups are expected to cause a bathochromic (red) shift of the main absorption band due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms.
-
Sulfonic Acid Groups (-SO₃H): These groups typically have a weaker effect on the λmax compared to amino groups.
Therefore, it is anticipated that this compound will exhibit a strong absorption maximum (λmax) at a wavelength significantly longer than that of unsubstituted biphenyl, likely in the range of 270-300 nm. The exact λmax will be solvent-dependent. For instance, a related compound, 4,4'-diaminobiphenyl, shows a UV absorption maximum at 275 nm when analyzed in wastewater using a buffered mobile phase.[1]
| Transition Type | Expected λmax (in Ethanol) | Notes |
| π → π* (K-band) | 270 - 300 nm | This intense absorption is characteristic of the conjugated biphenyl system, modified by the electronic effects of the amino and sulfonic acid substituents. |
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Use the same solvent to fill the reference cuvette.
Data Acquisition:
-
Place the reference cuvette (solvent only) and the sample cuvette in the spectrophotometer.
-
Record a baseline spectrum with the solvent.
-
Scan the sample over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. NMR spectroscopy provides the most detailed structural information, confirming the connectivity of the carbon and hydrogen framework. IR spectroscopy serves as a rapid and effective method to verify the presence of the critical amine and sulfonic acid functional groups. UV-Vis spectroscopy characterizes the electronic structure of the conjugated biphenyl system. By employing the detailed protocols and interpretative frameworks presented in this guide, researchers can confidently verify the identity and purity of this important monomer, ensuring the integrity of their subsequent research and development efforts.
References
- BenchChem. (2025). Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid.
- BenchChem. (2025). This compound | 3365-90-0.
- Varghese, B., et al. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.
- Ambeed. (n.d.). 3365-90-0 | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid.
- ChemicalBook. (2025). 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0.
- ChemScene. (n.d.). 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid.
- MacNeil, J. D., Safe, S., & Hutzinger, O. (1976). The Ultraviolet Absorption Spectra of Some Chlorinated Biphenyls.
- Advanced ChemBlocks. (n.d.). 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Williamson, B., & Rodebush, W. H. (n.d.). Ultraviolet Absorption Spectra of Organic Molecules. II. The Effect of Substituent Groups upon the Absorption of Biphenyl. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Fig. 4 UV-Vis absorption spectra of.
- Al-Tai, A. S. (n.d.).
- ACS Publications. (n.d.). The Ultraviolet Absorption Spectra of Substituted Biphenyls 1.
Sources
An In-depth Technical Guide on the Thermal Stability and Decomposition Temperature of Pharmaceutical Compounds
<_ !_>
Introduction: The Imperative of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its quality, safety, and efficacy profile.[1] Thermal stability dictates a compound's ability to withstand thermal stress throughout its lifecycle – from manufacturing and storage to final administration.[2][3] A thorough understanding of a compound's thermal behavior is not merely a regulatory requirement but a fundamental scientific necessity to ensure the delivery of a safe and effective therapeutic agent to the patient.[4]
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition temperature of pharmaceutical compounds. It is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies. We will delve into the causality behind experimental choices, emphasizing self-validating protocols that ensure data integrity and reproducibility.
I. Foundational Concepts: Defining Thermal Stability and Decomposition
Thermal stability refers to the resistance of a material to chemical and physical changes when subjected to heat.[2][3] For a pharmaceutical compound, this encompasses changes in potency, purity, and physical form. Decomposition temperature is the specific temperature at which a substance chemically breaks down into simpler constituents.[5] It is a critical parameter that signifies the upper limit of a compound's thermal tolerance.
The significance of these parameters in drug development cannot be overstated. They directly influence:
-
Shelf-life and Storage Conditions: Determining appropriate storage temperatures to prevent degradation over time.[6][7]
-
Formulation Development: Ensuring the compatibility of the API with excipients at processing temperatures.[8]
-
Manufacturing Processes: Establishing safe operating temperatures for processes like drying, milling, and granulation.
-
Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[9][10][11]
II. The Underpinnings of Thermal Decomposition: A Mechanistic Perspective
The thermal decomposition of a compound is an endothermic process, as energy is required to break chemical bonds.[5][12] The ease with which a compound decomposes is intrinsically linked to its molecular structure and the strength of its chemical bonds.[12][13]
Several factors influence the thermal stability of a pharmaceutical compound:
-
Molecular Structure: The presence of strong covalent bonds, such as those in aromatic rings, generally imparts greater thermal stability.[13] Conversely, weaker bonds are more susceptible to thermal cleavage.
-
Intermolecular Forces: Strong intermolecular forces, like hydrogen bonding, contribute to a more stable crystal lattice, which can indirectly enhance thermal stability.
-
Crystallinity and Polymorphism: The crystalline form of a compound can significantly impact its thermal stability.[14] Amorphous solids, lacking a defined crystal lattice, are generally less stable than their crystalline counterparts.[2][3]
-
Environmental Factors: The presence of oxygen, moisture, and light can accelerate decomposition pathways.[15]
Kinetic Analysis of Decomposition
The study of decomposition kinetics provides valuable insights into the rate and mechanism of degradation.[16][17] Thermogravimetric analysis (TGA) is a primary tool for these investigations, where the mass loss of a sample is monitored as a function of temperature.[18][19] By performing experiments at multiple heating rates, the activation energy (Ea) of the decomposition reaction can be calculated using models like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.[20][21] A higher activation energy generally corresponds to greater thermal stability.[2]
III. Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach employing various thermal analysis techniques is essential for a comprehensive understanding of a compound's thermal behavior.[22][23] The primary workhorses in this domain are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[24]
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][25][26] It is the go-to method for determining decomposition temperatures and quantifying mass loss associated with degradation, desolvation, or volatilization.[27][28]
Experimental Protocol: TGA for Decomposition Temperature Determination
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[29]
-
Heating Rate: A standard heating rate of 10 °C/min is commonly employed.[30] Slower or faster rates can be used for kinetic studies.[31]
-
Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 30 °C to 600 °C).
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the steepest mass loss step in the TGA curve.[32] This is often reported as the decomposition temperature.
-
The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with the peak of the DTG curve indicating the temperature of the maximum rate of decomposition.[32]
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[33][34] It is an invaluable tool for identifying and characterizing thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[35][36] While TGA detects mass changes, DSC detects changes in enthalpy, providing complementary information about the thermal stability of a compound.[37][38]
Experimental Protocol: DSC for Thermal Event Characterization
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the test compound into a suitable DSC pan (e.g., aluminum). Seal the pan hermetically or with a pinhole lid, depending on the nature of the experiment.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard for routine analysis.
-
Temperature Program: Heat the sample from ambient temperature through its expected thermal events. A heat-cool-heat cycle can be employed to investigate the thermal history and amorphous content.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Melting Point: The peak of an endothermic event on the DSC thermogram typically corresponds to the melting point of the compound.
-
Decomposition: A broad, often exothermic, event following or overlapping with the melting endotherm can indicate decomposition.[39]
-
Polymorphism: The presence of multiple melting peaks or solid-solid transitions can indicate the existence of different polymorphic forms.
-
Diagram: Integrated Thermal Analysis Workflow
Caption: Workflow for comprehensive thermal stability assessment using TGA and DSC.
IV. Data Interpretation and Reporting
The interpretation of thermal analysis data requires a keen eye for detail and a solid understanding of the underlying principles.[39] It is crucial to correlate the findings from different techniques to build a cohesive picture of the compound's thermal behavior.
Table 1: Key Parameters from Thermal Analysis
| Parameter | Technique | Description | Significance in Drug Development |
| Decomposition Temperature (Td) | TGA | The temperature at which significant mass loss due to decomposition begins. | Defines the upper temperature limit for handling and storage. |
| Mass Loss (%) | TGA | The percentage of mass lost during a specific decomposition step. | Quantifies the extent of degradation and can help identify degradation products. |
| Melting Point (Tm) | DSC | The temperature at which a crystalline solid transitions to a liquid. | A key physical property for identification and purity assessment. |
| Enthalpy of Fusion (ΔHf) | DSC | The amount of energy required to melt the sample. | Related to the degree of crystallinity. |
| Glass Transition Temperature (Tg) | DSC | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. | Important for the stability of amorphous formulations. |
Accelerated Stability Studies
In addition to dynamic heating experiments, accelerated stability studies are conducted to predict the long-term stability of a drug product.[6][40] In these studies, the product is stored at elevated temperatures and humidity for a defined period (e.g., 6 months), and its quality attributes are monitored at specific time points.[7][41][42] The data from these studies are used to establish the shelf-life and recommended storage conditions for the final drug product, in accordance with ICH guidelines.[10][15]
V. Conclusion: A Pillar of Rational Drug Development
A comprehensive understanding of the thermal stability and decomposition temperature of a pharmaceutical compound is a non-negotiable aspect of modern drug development. The methodologies outlined in this guide, centered around the robust techniques of TGA and DSC, provide a scientifically sound framework for this critical assessment. By integrating these analytical approaches, researchers and drug development professionals can make informed decisions that ensure the quality, safety, and efficacy of new therapeutic entities, ultimately safeguarding patient health.
References
- Stability Testing of Pharmaceutical Products. (2012-03-17).
- Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central.
- Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023-02-22).
- Thermal stability and decomposition of pharmaceutical compounds.
- Differential Scanning Calorimetry (DSC) - Malvern Panalytical.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- Accelerated Stability Studies for Faster Drug Development | Leukocare. (2025-12-02).
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024-04-18).
- Q1A(R2) Guideline - ICH.
- Kinetics of thermal decomposition: calculating the activation energy.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01).
- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020-07-01).
- ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025-04-30).
- ICH STABILITY TESTING GUIDELINES - SNS Courseware.
- DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025-04-30).
- Thermal Decomposition Explained | RevisionDojo. (2025-11-21).
- How do you determine the thermal decomposition temperature of a chemical? - Reddit. (2016-03-03).
- Thermal Stability of Amorphous Solid Dispersions | Pharma Excipients. (2021-01-05).
- Differential Scanning Calorimetry (DSC) | METTLER TOLEDO.
- Thermal Stability of Amorphous Solid Dispersions - PMC - PubMed Central - NIH. (2021-01-05).
- An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1 - Benchchem.
- Thermal decomposition - Wikipedia.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (2024-11-14).
- Differential Scanning Calorimetry (DSC) - INFINITIA Industrial Consulting. (2024-11-12).
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch.
- How To Find The Decomposition Temperature Of A Polymer? - Chemistry For Everyone. (2025-06-27).
- Thermogravimetric analysis - Pharmaceutical analysis | PPTX - Slideshare.
- Kinetic Analysis of Thermal Decomposition of Polymer Using a Dynamic Model.
- Thermal Analysis In Pharmaceutical Research Development And Quality Control. (2024-05-04).
- Thermogravimetric Analysis (TGA) - Mettler Toledo.
- Why do some compounds decompose while others melt when heated? - Quora. (2017-01-10).
- Decomposition Temperature (Td) of Laminate Material Using TGA - Global Electronics Association.
- decomposition kinetics using TGA, TA-075 - TA Instruments.
- KINETIC ANALYSIS OF THERMOGRAVIMETRIC DATA COLLECTED FROM BIGGER SAMPLES.
- DSC vs TGA analysis | Universal Lab Blog. (2024-06-26).
- Thermal Analysis of Pharmaceuticals Handbook.
- How to interpret the TGA and DSC analysis? - ResearchGate. (2016-02-08).
- Kinetic analysis of thermogravimetric data | The Journal of Physical Chemistry.
- Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010-03-01).
- The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. (2025-07-01).
- What's the difference between DSC and TGA analysis? - XRF Scientific.
- How to Interpret a TGA Curve: An Expert Guide - Torontech. (2025-10-17).
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur.
- Behavioral and Mechanistic Analyses of Thermal Bursting of Low-Grade Limestones - MDPI.
- How Does Chemical Structure Affect Thermal Stability? - Chemistry For Everyone - YouTube. (2025-06-08).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 6. japsonline.com [japsonline.com]
- 7. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 8. veeprho.com [veeprho.com]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. revisiondojo.com [revisiondojo.com]
- 13. m.youtube.com [m.youtube.com]
- 14. akjournals.com [akjournals.com]
- 15. snscourseware.org [snscourseware.org]
- 16. kiche.or.kr [kiche.or.kr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bath.ac.uk [bath.ac.uk]
- 19. tainstruments.com [tainstruments.com]
- 20. mdpi.com [mdpi.com]
- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 22. Thermal Analysis In Pharmaceutical Research Development And Quality Control [pharmaceuticalonline.com]
- 23. mt.com [mt.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. aurigaresearch.com [aurigaresearch.com]
- 26. mt.com [mt.com]
- 27. reddit.com [reddit.com]
- 28. iitk.ac.in [iitk.ac.in]
- 29. electronics.org [electronics.org]
- 30. Thermogravimetric analysis - Pharmaceutical analysis | PPTX [slideshare.net]
- 31. youtube.com [youtube.com]
- 32. torontech.com [torontech.com]
- 33. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 35. qualitest.ae [qualitest.ae]
- 36. mt.com [mt.com]
- 37. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 38. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 39. researchgate.net [researchgate.net]
- 40. humiditycontrol.com [humiditycontrol.com]
- 41. www3.paho.org [www3.paho.org]
- 42. leukocare.com [leukocare.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid in Advanced Polymer Synthesis
Introduction:
4,4'-Diaminobiphenyl-3,3'-disulfonic acid (DBSA), a bifunctional aromatic diamine, is a cornerstone monomer in the synthesis of high-performance sulfonated aromatic polymers.[1] Its rigid biphenyl backbone, coupled with the strategic placement of sulfonic acid groups, imparts a unique combination of properties to the resulting polymers, including exceptional thermal stability, mechanical robustness, and, most critically, high proton conductivity.[2][3] These characteristics make DBSA-derived polymers, particularly polyimides (SPIs) and polyamides (SPAs), highly sought-after materials for a range of advanced applications, most notably as proton exchange membranes (PEMs) in fuel cells.[2][3][4][5][6] The direct incorporation of sulfonic acid moieties via the monomer allows for precise control over the ion exchange capacity (IEC) and the hydrophilic/hydrophobic microphase separation, which are critical determinants of membrane performance.[3] This guide provides an in-depth exploration of the use of DBSA in polymer synthesis, offering detailed application notes, step-by-step protocols, and the scientific rationale behind the experimental choices for researchers and professionals in polymer chemistry and materials science.
Part 1: Application Notes - The Role of DBSA in Tailoring Polymer Properties
The judicious incorporation of DBSA as a comonomer allows for the fine-tuning of polymer properties to meet the demanding requirements of various applications.
Sulfonated Polyimides (SPIs) for Proton Exchange Membranes (PEMs)
The synthesis of SPIs using DBSA is a prominent strategy for developing alternative PEM materials to perfluorinated polymers like Nafion®.[4] The goal is to achieve a balance of high proton conductivity, excellent thermal and hydrolytic stability, and robust mechanical properties.[4][6]
-
Causality of Experimental Choices:
-
Monomer Stoichiometry: The molar ratio of DBSA to non-sulfonated diamines and dianhydrides directly controls the degree of sulfonation and, consequently, the Ion Exchange Capacity (IEC) of the final polymer.[7] A higher DBSA content leads to a higher IEC, which generally enhances proton conductivity due to the increased number of charge carriers and greater water uptake.[3]
-
Copolymerization: Random or block copolymerization of DBSA with non-sulfonated, more hydrophobic diamines is a common and effective strategy.[4] This approach allows for the creation of well-defined hydrophilic and hydrophobic domains within the polymer structure. The sulfonated hydrophilic domains form interconnected channels for efficient proton transport, while the hydrophobic domains provide mechanical strength and limit excessive swelling in the presence of water.[4]
-
Choice of Dianhydride: The structure of the dianhydride comonomer significantly influences the properties of the resulting SPI. Aromatic dianhydrides with rigid backbones, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), can enhance the thermal and mechanical stability of the polymer.[8][9][10][11]
-
Sulfonated Polyamides (SPAs) for Water Treatment and Separation Processes
The principles of incorporating DBSA to enhance hydrophilicity and ion-exchange capabilities can be extended to the synthesis of sulfonated polyamides. These materials are of interest for applications in nanofiltration, reverse osmosis, and other membrane-based separation technologies.
-
Expert Insights:
-
The presence of sulfonic acid groups in the polyamide backbone increases the membrane's hydrophilicity, which can mitigate fouling by organic and biological macromolecules.
-
The charged nature of the sulfonated polymer can be exploited for the selective separation of ions and charged molecules. The degree of sulfonation, controlled by the DBSA content, will dictate the surface charge and pore characteristics of the membrane.
-
Part 2: Experimental Protocols
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for DBSA.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12]
-
Handling: Handle DBSA in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[12]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[13] Keep in a dark place at room temperature.
Protocol for the Synthesis of a Sulfonated Polyimide (SPI) Copolymer
This protocol describes the synthesis of a random sulfonated polyimide copolymer from 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), this compound (DBSA), and a non-sulfonated diamine, 4,4'-oxydianiline (ODA).
Materials:
-
1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA)
-
This compound (DBSA)
-
4,4'-oxydianiline (ODA)
-
m-Cresol (anhydrous)
-
Triethylamine (TEA)
-
Benzoic acid
-
Methanol
-
N,N-Dimethylacetamide (DMAc)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Condenser
Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with DBSA, ODA, benzoic acid, and anhydrous m-cresol. The molar ratio of DBSA to ODA will determine the final ion exchange capacity of the polymer. A typical starting point is a 1:1 molar ratio.
-
Dissolution and Catalyst Addition: Stir the mixture at room temperature until all the diamines have dissolved. Then, add triethylamine as a catalyst.
-
Dianhydride Addition: Gradually add an equimolar amount of NTDA to the diamine solution with vigorous stirring. The total molar amount of diamines (DBSA + ODA) should be equal to the molar amount of the dianhydride.
-
Polymerization: Heat the reaction mixture to 180°C and maintain this temperature for 12-24 hours under a continuous nitrogen flow. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with constant stirring to precipitate the sulfonated polyimide.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot methanol to remove any residual solvent and unreacted monomers.
-
Drying: Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Workflow Diagram:
Caption: Workflow for the synthesis of a sulfonated polyimide.
Protocol for Membrane Casting and Characterization
Membrane Casting:
-
Dissolve the dried sulfonated polyimide in a suitable polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a 5-10 wt% solution.
-
Filter the polymer solution to remove any impurities.
-
Cast the solution onto a clean, flat glass plate using a doctor blade to control the thickness.
-
Dry the cast film in an oven at 80°C for 12 hours, followed by further drying under vacuum at 120°C for 24 hours to remove the residual solvent.
-
Immerse the glass plate in deionized water to peel off the membrane.
Characterization:
A comprehensive characterization of the synthesized polymer and the resulting membrane is crucial to validate the synthesis and evaluate its properties.
Polymer Characterization Workflow:
Caption: Characterization workflow for the synthesized polymer and membrane.
Quantitative Data Summary:
| Property | Typical Range for DBSA-based SPIs | Significance |
| Ion Exchange Capacity (IEC) | 1.5 - 2.5 meq/g | Determines the number of proton-conducting sites.[9] |
| Water Uptake | 20 - 100% | Essential for proton conduction, but excessive swelling can compromise mechanical integrity.[4][9] |
| Proton Conductivity | 10⁻² - 10⁻¹ S/cm | A key performance metric for fuel cell membranes.[4][9] |
| Thermal Decomposition Temperature | > 400 °C | Indicates the high thermal stability of the polyimide backbone. |
Part 3: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through a rigorous characterization process.
-
Confirmation of Polymer Structure: Fourier-transform infrared (FTIR) spectroscopy should be used to confirm the successful imidization reaction by observing the characteristic imide absorption bands. ¹H NMR spectroscopy can be used to verify the chemical structure of the polymer and, in some cases, to estimate the degree of sulfonation.
-
Verification of Performance Metrics: The measured ion exchange capacity (IEC) through acid-base titration should be in good agreement with the theoretical IEC calculated from the monomer feed ratio. This validates the control over the polymer composition. The proton conductivity measurements should be reproducible and consistent with the measured IEC and water uptake values.
References
- 1. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 2. Sulfonated Aromatic Polymers as Proton-Conducting Solid Electrolytes for Fuel Cells: A Short Review – Lime [lablime.uniroma2.it]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Sulfonated Aromatic Polymers for Fuel Cell Membranes | Semantic Scholar [semanticscholar.org]
- 6. Durability of Sulfonated Aromatic Polymers for Proton-Exchange-Membrane Fuel Cells – Lime [lablime.uniroma2.it]
- 7. Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells [vtechworks.lib.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, proton conductivity and water stability of sulfonated polyimides from a new sulfonated sulfonyl-containing diamine monomer - Beijing Institute of Technology [pure.bit.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes & Protocols: Synthesis of Sulfonated Polyimides (SPIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfonated Polyimides
Sulfonated polyimides (SPIs) are a class of high-performance polymers that have garnered significant interest due to their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of sulfonic acid (-SO₃H) groups into the robust polyimide backbone imparts unique properties, most notably proton conductivity.[3] This characteristic makes SPIs highly promising materials for a range of applications, including proton exchange membranes (PEMs) in fuel cells, which are gaining attention as clean energy alternatives.[1][4] Beyond energy applications, their tunable hydrophilicity and ion-exchange capabilities make them relevant in fields such as gas separation, electrodialysis, and as specialized membranes in biomedical and pharmaceutical processes.
The primary challenge in SPI synthesis is to achieve a high degree of sulfonation for desired functionality (e.g., high proton conductivity) without compromising the polymer's inherent mechanical integrity and hydrolytic stability, especially in high-temperature, aqueous environments.[5][6] This guide provides an in-depth overview of the prevailing synthetic strategies, a detailed experimental protocol, and essential characterization techniques to validate the synthesis and properties of SPIs.
Synthetic Strategies: A Tale of Two Pathways
There are two primary methods for preparing sulfonated polyimides: the post-sulfonation of a pre-formed polyimide and the direct polymerization of monomers where at least one contains a sulfonic acid group.
Post-Sulfonation
This method involves treating a fully formed, non-sulfonated polyimide with a sulfonating agent, such as fuming sulfuric acid.
-
Rationale & Causality: While seemingly straightforward, this approach often leads to a non-uniform distribution of sulfonic acid groups, primarily on the polymer surface. The harsh reaction conditions can also cause chain degradation, leading to a significant loss of mechanical properties. Control over the degree of sulfonation is difficult, making it a less favored method for high-performance applications.
Direct Polymerization of Sulfonated Monomers
This is the most common and effective strategy for synthesizing high-quality SPIs with well-defined properties.[6][7] The degree of sulfonation can be precisely controlled by adjusting the molar ratio of sulfonated to non-sulfonated monomers in the reaction feed.[8][9][10]
-
Rationale & Causality: By building the polymer from sulfonated monomers, the sulfonic acid groups are integrated uniformly throughout the polymer backbone or as pendant side chains. This ensures consistent material properties. The polymerization is typically a two-step process involving the formation of a poly(amic acid) precursor followed by imidization (ring closure) to form the final polyimide structure.[3] Alternatively, a one-step high-temperature polycondensation can be employed.[4][9]
The choice of monomers is critical. Naphthalene-based dianhydrides, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), are often preferred over phthalic-based ones because the resulting six-membered imide rings exhibit superior hydrolytic stability compared to the five-membered rings.[1][11]
Key Monomers & Reagents
The properties of the final SPI are directly dictated by the chemical structure of its building blocks.
| Monomer/Reagent | Example(s) | Role & Significance |
| Dianhydrides | 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA), 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | Provides the imide functionality. NTDA is often chosen for its ability to form hydrolytically stable six-membered rings.[11] |
| Sulfonated Diamines | 4,4′-Diaminostilbene-2,2′-disulfonic acid (DSDSA), 4,4′-Diaminodiphenyl ether-2,2′-disulfonic acid (ODADS), 2,2′-Benzidinedisulfonic acid (BDSA) | Introduces the sulfonic acid groups responsible for proton conductivity and hydrophilicity.[11][12][13] The basicity of the diamine can affect the final polymer's water stability.[14] |
| Non-Sulfonated Diamines | 4,4′-Oxydianiline (ODA), 4,4′-(9-fluorenylidene)dianiline (FDA) | Used to control the overall degree of sulfonation, providing a balance between proton conductivity and mechanical/dimensional stability.[9][15] |
| Solvents | m-Cresol, Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc) | High-boiling point polar aprotic solvents are required to dissolve the monomers and the intermediate poly(amic acid). m-Cresol is often used for one-pot, high-temperature syntheses.[11][14] |
| Catalysts/Additives | Triethylamine, Benzoic Acid | Used in high-temperature polymerizations to facilitate the reaction.[11][13] |
Detailed Experimental Protocol: Synthesis of an SPI Copolymer
This protocol describes the synthesis of a sulfonated polyimide via a one-step, high-temperature polycondensation using NTDA, a sulfonated diamine (DSDSA), and a non-sulfonated diamine (ODA). The degree of sulfonation is targeted by the molar ratio of DSDSA to ODA.
Materials and Equipment
-
Monomers: 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA), 4,4′-Diaminostilbene-2,2′-disulfonic acid (DSDSA), 4,4′-Oxydianiline (ODA)
-
Solvent: m-Cresol
-
Catalysts: Triethylamine, Benzoic acid
-
Reagents: Methanol, 1M Hydrochloric acid (HCl), Deionized water
-
Glassware: Three-neck round-bottom flask, condenser, mechanical stirrer, nitrogen inlet/outlet
-
Equipment: Heating mantle with temperature controller, vacuum oven, casting plates
Step-by-Step Methodology
Step 1: Monomer Preparation and Reactor Setup
-
Dry all monomers in a vacuum oven at 80 °C for at least 12 hours before use to remove any absorbed moisture, which can interfere with polymerization.
-
Assemble a three-neck flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet. Ensure the system is completely dry.
-
Purge the reaction flask with dry nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxidation at high temperatures.
Step 2: Polymerization
-
Under a positive nitrogen flow, add the sulfonated diamine (DSDSA) and the non-sulfonated diamine (ODA) to the flask. The molar ratio of these two monomers will determine the final ion exchange capacity (IEC) of the polymer. For example, a 1:1 molar ratio of DSDSA:ODA.
-
Add m-cresol as the solvent, followed by triethylamine. Stir the mixture at room temperature until the diamines are fully dissolved.[11]
-
Add the dianhydride (NTDA) and benzoic acid to the solution. The total molar amount of diamines should be equal to the molar amount of dianhydride to achieve high molecular weight.[11]
-
Heat the reaction mixture to 80 °C and hold for 4 hours to allow for initial oligomerization at a lower temperature.[11]
-
Increase the temperature to 180-200 °C and maintain for 18-24 hours.[11] The viscosity of the solution will increase significantly as the polymerization proceeds.
Step 3: Polymer Precipitation and Purification
-
After cooling the viscous polymer solution (the "dope") to room temperature, slowly pour it into a large excess of methanol while stirring vigorously.
-
The sulfonated polyimide will precipitate as fibrous strands or a powder.
-
Collect the polymer by filtration and wash it repeatedly with fresh methanol to remove residual solvent and unreacted monomers.
-
To ensure the sulfonic acid groups are in their protonated form, soak the polymer in 1M HCl for 12-24 hours.
-
Wash the polymer thoroughly with deionized water until the washings are neutral (pH ~7).
-
Dry the purified SPI polymer in a vacuum oven at 100-120 °C for 24 hours.
Step 4: Membrane Casting
-
Dissolve the dried SPI powder in a suitable solvent (e.g., DMSO or DMAc) to form a 5-10 wt% solution.
-
Filter the solution to remove any particulates.
-
Pour the filtered solution onto a clean, level glass plate.
-
Heat the plate in an oven with a controlled temperature ramp (e.g., 80 °C for 12 hours, then 120 °C for 4 hours, and finally 150 °C for 2 hours) to slowly evaporate the solvent and form a uniform membrane. This gradual heating process is critical for thermal imidization if a two-step synthesis is used and for producing a dense, defect-free film.[3]
-
Peel the resulting flexible and tough membrane from the glass plate for characterization.
Visualization of Synthetic and Experimental Workflows
Diagram 1: General Synthesis of Sulfonated Polyimide
Caption: Reaction scheme for the two-step synthesis of SPIs.
Diagram 2: Experimental Workflow for SPI Membrane Fabrication & Testing
Caption: Workflow from SPI synthesis to membrane characterization.
Characterization and Validation
Successful synthesis must be validated through rigorous characterization. These steps confirm the chemical structure and quantify the properties relevant to the intended application.
Structural Confirmation
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is the first step to confirm a successful reaction. Look for the appearance of characteristic imide absorption bands (asymmetric C=O stretching around 1780 cm⁻¹, symmetric C=O stretching near 1720 cm⁻¹, and C-N stretching around 1380 cm⁻¹).[7] The disappearance of amic acid bands confirms complete imidization. The presence of peaks around 1080 cm⁻¹ and 1030 cm⁻¹ indicates the symmetric and asymmetric stretching of the S=O bond in the -SO₃H group.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the polymer structure and, in some cases, to determine the degree of sulfonation by integrating the peaks corresponding to protons on the sulfonated and non-sulfonated monomer units.[12]
Key Performance Metrics
| Parameter | Method | Rationale & Expected Outcome |
| Ion Exchange Capacity (IEC) | Acid-Base Titration | This is a crucial parameter that quantifies the concentration of sulfonic acid groups.[16] A membrane sample is soaked in a concentrated salt solution (e.g., NaCl) to exchange H⁺ ions for Na⁺. The released H⁺ in the solution is then titrated with a standardized NaOH solution.[17][18] The IEC is expressed in milliequivalents per gram of dry polymer (meq/g).[16][17] The measured IEC should be close to the theoretical value calculated from the monomer feed ratio. |
| Water Uptake & Swelling Ratio | Gravimetric Analysis | The membrane is soaked in deionized water until equilibrium, and the change in weight and dimensions is measured.[18] Water uptake is essential for proton transport but excessive swelling can compromise the mechanical integrity of the membrane.[5] This is a trade-off that must be balanced by controlling the IEC. |
| Proton Conductivity | Electrochemical Impedance Spectroscopy (EIS) | This measurement directly evaluates the membrane's primary function for fuel cell applications. The membrane is placed between two electrodes in a controlled temperature and humidity chamber, and its through-plane resistance is measured.[4] Higher IEC and water uptake generally lead to higher proton conductivity.[14] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA measures weight loss as a function of temperature. For SPIs, two main degradation steps are typically observed: the first, around 300 °C, corresponds to the loss of the sulfonic acid groups, and the second, above 500 °C, is the degradation of the polyimide backbone.[1] |
Protocol: Ion Exchange Capacity (IEC) Measurement by Titration
-
Cut a piece of the dry SPI membrane and weigh it accurately (W_dry).
-
Immerse the membrane in a known volume of 2M NaCl solution for at least 24 hours to ensure complete exchange of H⁺ with Na⁺.
-
Remove the membrane from the solution.
-
Add a few drops of phenolphthalein indicator to the NaCl solution containing the exchanged H⁺ ions.
-
Titrate the solution with a standardized NaOH solution (e.g., 0.01 M) until a persistent pink endpoint is reached. Record the volume of NaOH used (V_NaOH).
-
Calculate the IEC using the following formula:
IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry
Where:
-
V_NaOH is the volume of NaOH solution used in liters (L).
-
C_NaOH is the concentration of the NaOH solution in mol/L.
-
W_dry is the initial dry weight of the membrane in grams (g).
-
References
-
Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Journal of Materials Chemistry. Available from: [Link]
-
Synthesis and Characterization of Sulfonated Polyimide Based Membranes for Proton Exchange Membrane Fuel Cells. ASME Digital Collection. Available from: [Link]
-
Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. VTechWorks. Available from: [Link]
-
Synthesis and Characterization of Novel Sulfonated Polyimides from 4, 6-Bis(4-aminophenoxy). Journal of Macromolecular Science, Part A. Available from: [Link]
-
Synthesis and characterization of sulfonated polyimides. ResearchGate. Available from: [Link]
-
Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 2. Synthesis and Proton Conductivity of Polyimides from 9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid. Macromolecules. Available from: [Link]
-
Sulfonated Polyimides for Polymer Electrolyte Membrane Fuel Cell. ResearchGate. Available from: [Link]
-
Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. MDPI. Available from: [Link]
-
Characteristics of Polyethersulfone/Sulfonated Polyimide Blend Membrane for Proton Exchange Membrane Fuel Cell. The Journal of Physical Chemistry B. Available from: [Link]
-
Synthesis and characterization of sulfonated copolyimides via thermal imidization for polymer electrolyte membrane application. ResearchGate. Available from: [Link]
-
Development and Characterizaiton of Sulfonated Polyimide Membrane for Proton Exchange Membrane Fuel Cell Applications. Auburn University. Available from: [Link]
-
Preparation and Characterization of Ion-Exchange Membranes. University of Cincinnati. Available from: [Link]
-
Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. OSTI.GOV. Available from: [Link]
-
Measurements of ion exchange capacity (IEC) at 50 °C for membranes... ResearchGate. Available from: [Link]
-
Determination of the ion-exchange capacity of anion-selective membranes. ResearchGate. Available from: [Link]
-
Synthesis and Properties of Novel Sulfonated Polyimides for Fuel Cell Application. Shanghai Jiao Tong University. Available from: [Link]
-
Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. MDPI. Available from: [Link]
-
Synthesis and characterization of sulfonated polyimide membranes for direct methanol fuel cell. ResearchGate. Available from: [Link]
-
Ion Exchange Capacity of Nafion and Nafion Composites. Langmuir. Available from: [Link]
-
Synthesis of sulfonated polyimides. ResearchGate. Available from: [Link]
-
(PDF) Synthesis and characterization of sulfonated polyimide polymer electrolyte membranes. ResearchGate. Available from: [Link]
-
Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. Polymer Journal. Available from: [Link]
-
Sulfonated Polyimides. ResearchGate. Available from: [Link]
-
Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines and Their Proton Conductivity and Water Durability. ResearchGate. Available from: [Link]
-
Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. PSE Community.org. Available from: [Link]
-
Water Stability of Sulfonated Polyimide Membranes. Macromolecules. Available from: [Link]
-
A Novel Sulfonated Polyimide Composite Membrane Containing a Sulfonated Porous Material for All-Vanadium Redox Flow Batteries. ACS Applied Materials & Interfaces. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity [mdpi.com]
- 8. Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development and Characterizaiton of Sulfonated Polyimide Membrane for Proton Exchange Membrane Fuel Cell Applications [holocron.lib.auburn.edu]
- 11. mrs-j.org [mrs-j.org]
- 12. researchgate.net [researchgate.net]
- 13. mrs-j.org [mrs-j.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Characterization of Novel Sulfonated Polyimides from 4, 6-Bis(4-aminophenoxy)-naphthalene-2-sulfonic Acid [crcu.jlu.edu.cn]
- 16. osti.gov [osti.gov]
- 17. eng.uc.edu [eng.uc.edu]
- 18. psecommunity.org [psecommunity.org]
Application Notes & Protocols: A Guide to the Incorporation of Functionalities into Covalent Organic Frameworks (COFs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with unparalleled potential for custom-designed applications, ranging from targeted drug delivery and biosensing to heterogeneous catalysis and gas separation.[1][2][3][4] The power of COFs lies in their modularity, which allows for the precise incorporation of chemical functionalities to tailor their properties.[1] This guide provides an in-depth exploration of the primary strategies for functionalizing COFs: the de novo (pre-synthetic) approach using functionalized building blocks and the post-synthetic modification (PSM) of a pre-formed framework. We offer detailed protocols, the rationale behind experimental choices, and methods for characterization to equip researchers with the knowledge to create bespoke COF materials.
The Rationale for Functionalization: Why Modify a COF?
The inherent structure of a COF provides a robust, porous scaffold. However, it is the chemical functionality decorating the pore walls and framework backbone that dictates its interaction with the surrounding environment. Functionalization allows researchers to:
-
Introduce Active Sites: Incorporate catalytic centers, drug-binding sites, or specific recognition motifs.
-
Tune Physicochemical Properties: Adjust hydrophilicity/hydrophobicity, modulate electronic properties, and enhance chemical stability.[5][6]
-
Control Pore Environment: Modify the pore size and create specific chemical environments to influence molecular transport and selectivity.[5][6]
-
Enable Further Reactions: Introduce "handles" like alkynes or azides that can be used for subsequent bioconjugation or surface immobilization.[7]
The two cornerstone strategies to achieve this are fundamentally different in their approach, each offering distinct advantages and facing unique challenges.
Strategy I: Pre-Synthetic (De Novo) Functionalization
This "bottom-up" approach involves designing and synthesizing molecular building blocks (monomers or linkers) that already contain the desired functional groups.[1][8] These functionalized precursors are then polymerized under solvothermal conditions to directly form the functionalized COF.
2.1. Core Principle The final functionality is an integral part of the framework's repeating unit. This method ensures a periodic and homogeneous distribution of functional groups throughout the entire crystal structure, as dictated by the symmetry of the building blocks.[9][10]
2.2. Causality Behind the Approach
-
Advantage - Uniformity: Pre-functionalization guarantees that every repeating unit, in theory, contains the functional group, leading to predictable and uniform material properties.
-
Advantage - Precision: The location of the functional group is precisely determined by its position on the monomer.
-
Challenge - Synthetic Complexity: The synthesis of complex, functionalized monomers can be multi-step and challenging.
-
Challenge - Crystallinity Interference: Bulky or highly reactive functional groups on the monomers can sometimes hinder the reversible bond formation necessary for achieving high crystallinity, leading to more amorphous materials.[5][6]
2.3. Workflow for Pre-Synthetic Functionalization
Caption: Workflow for the pre-synthetic incorporation of functionalities into COFs.
2.4. Protocol: De Novo Synthesis of a Carboxyl-Functionalized Imine COF
This protocol describes the synthesis of a 2D COF using a carboxyl-functionalized amine monomer and a simple dialdehyde linker.
Materials:
-
2,5-Diaminoterephthalic acid (Functional Monomer)
-
Terephthalaldehyde (Linker Monomer)
-
Solvent Mixture: 1,4-Dioxane and Mesitylene (e.g., 1:1 v/v)
-
Aqueous Acetic Acid (e.g., 6 M) as a catalyst
-
Pyrex tube suitable for solvothermal synthesis
-
Acetone, Tetrahydrofuran (THF) for washing
Procedure:
-
Monomer Preparation: In a Pyrex tube, add 2,5-diaminoterephthalic acid (1 equiv.) and terephthalaldehyde (1 equiv.).
-
Solvent and Catalyst Addition: Add the solvent mixture of 1,4-dioxane and mesitylene, followed by the aqueous acetic acid catalyst. The total volume should be sufficient to dissolve the monomers upon heating.
-
Rationale: A mixed solvent system is often used to balance monomer solubility and control the nucleation and growth of COF crystals. The acid catalyzes the reversible imine condensation, which is crucial for the "error-checking" and self-healing that leads to a crystalline framework.[11]
-
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.
-
Sealing and Reaction: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven preheated to 120 °C for 72 hours.
-
Rationale: Solvothermal conditions (reaction in a sealed vessel above the solvent's boiling point) provide the necessary energy for the reaction while maintaining a closed system to drive the condensation forward.
-
-
Isolation: After cooling to room temperature, open the tube and collect the precipitated solid powder by filtration.
-
Purification: Wash the collected solid extensively with acetone and THF to remove any unreacted monomers and oligomeric species. A Soxhlet extraction for 24 hours with THF is often performed for rigorous purification.
-
Activation: To ensure the pores are accessible, the solvent within the framework must be removed without causing pore collapse. This is typically done by solvent exchange with a low-boiling-point solvent like methanol, followed by drying under high vacuum at an elevated temperature (e.g., 150 °C) for 12-24 hours.
Strategy II: Post-Synthetic Modification (PSM)
PSM is a powerful "top-down" strategy where a pre-existing COF, often containing reactive "pendant" groups, is chemically transformed.[5][6][12] This approach circumvents the challenges of using sensitive functional groups during the initial COF synthesis.
3.1. Core Principle A stable, crystalline COF is first synthesized and then treated with reagents to modify its structure. This allows for the introduction of functionalities that would not survive the solvothermal synthesis conditions.[6][13][14]
3.2. Causality Behind the Approach
-
Advantage - Broad Scope: Enables the incorporation of a vast library of functional groups (e.g., through click chemistry, amidation, metalation) onto a single parent COF.[5][12]
-
Advantage - Sensitive Groups: Protects delicate functional groups from the harsh conditions of COF synthesis.
-
Challenge - Incomplete Reactions: Reactions on a solid support can be slow and incomplete, leading to a heterogeneous distribution of functionalities.
-
Challenge - Framework Integrity: Harsh PSM conditions can potentially damage the crystallinity and reduce the porosity of the parent COF.[5]
3.3. Workflow for Post-Synthetic Modification (PSM)
Caption: Workflow for the post-synthetic modification (PSM) of a covalent organic framework.
3.4. Protocol: PSM of an Amine-Appended COF via Acylation
This protocol details the acylation of a COF containing pendant primary amine (-NH₂) groups to form amide (-NH-C=O) functionalities.
Materials:
-
Parent Amine-Functionalized COF (e.g., TpBD(NH₂)₂)[12]
-
Anhydrous Dichloromethane (DCM) or THF
-
Acetic Anhydride (Acylating Agent)
-
Pyridine (Base Catalyst)
-
Anhydrous Methanol for washing
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
COF Preparation: Add the activated amine-functionalized COF to a Schlenk flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen) three times to ensure an anhydrous and oxygen-free environment.
-
Rationale: Many reagents used in PSM, like acetic anhydride, are sensitive to moisture. An inert atmosphere prevents side reactions.
-
-
Solvent Suspension: Add anhydrous DCM to the flask to create a suspension of the COF. Stir gently to ensure good dispersion.
-
Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (excess, e.g., 20 equiv. per amine group) and pyridine (catalytic amount, e.g., 2 equiv.) in anhydrous DCM. Add this solution dropwise to the stirring COF suspension.
-
Rationale: Using a large excess of the modifying reagent helps to drive the reaction to completion on the solid phase. Pyridine acts as a base to neutralize the acetic acid byproduct.
-
-
Reaction: Allow the suspension to stir at room temperature for 48 hours under an inert atmosphere.
-
Isolation and Purification: Collect the solid product by filtration or centrifugation. Wash the material thoroughly with DCM, followed by methanol, to remove all unreacted reagents, byproducts, and the catalyst.
-
Rationale: Extensive washing is critical to ensure that the final material's properties are due to the covalently attached groups and not adsorbed impurities.
-
-
Activation: Dry the modified COF under high vacuum at an appropriate temperature (e.g., 100-120 °C) for 12 hours to remove residual solvent and activate the material for characterization.
Summary of Methodologies and Characterization
Successful functionalization requires rigorous verification. A combination of analytical techniques is essential to confirm the chemical modification while ensuring the framework's structural integrity is preserved.
| Parameter | Pre-Synthetic Approach | Post-Synthetic Modification (PSM) | Key Characterization Techniques |
| Principle | Functional monomers are used to build the COF directly. | A pre-formed COF is chemically altered. | FTIR/Raman: Appearance of new vibrational bands (e.g., C=O stretch for amides). |
| Homogeneity | High; uniform distribution of functional groups. | Can be low to moderate; potential for surface-only modification. | Solid-State NMR: Provides detailed information on the local chemical environment. |
| Conditions | Typically solvothermal (e.g., 120 °C, 3 days). | Often milder (e.g., room temperature, 24-48h). | XPS: Confirms the presence of new elements and changes in elemental ratios. |
| Advantages | Precise control over functionality placement. | Broad scope of compatible reactions; good for sensitive groups. | PXRD: Crucial for confirming that crystallinity is retained after modification. |
| Challenges | Monomer synthesis complexity; potential for reduced crystallinity. | Incomplete conversion; potential for pore blocking and crystal damage. | N₂ Sorption (BET): Measures surface area and pore volume to check for pore blocking. |
Conclusion
The ability to incorporate specific functionalities into covalent organic frameworks is the key to unlocking their potential for advanced applications in research and drug development. The choice between a pre-synthetic or post-synthetic strategy depends on the desired functional group, its stability, and the required degree of uniformity. A pre-synthetic approach offers unparalleled precision in the placement of functionalities, while post-synthetic modification provides a versatile platform for creating a diverse library of materials from a single parent COF. By carefully selecting the appropriate strategy and rigorously characterizing the final product, researchers can design and build highly tailored COFs to meet the complex demands of modern science.
References
- Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture - PMC - NIH. National Institutes of Health.
- Rational Synthesis of Functionalized Covalent Organic Frameworks via Four-Component Reaction - PubMed. National Center for Biotechnology Information.
- Rational Synthesis of Functionalized Covalent Organic Frameworks via Four-Component Reaction | Journal of the American Chemical Society. American Chemical Society Publications.
- Rational Synthesis of Functionalized Covalent Organic Frameworks via Four-Component Reaction | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications.
- General Strategy for Incorporation of Functional Group Handles into Covalent Organic Frameworks via the Ugi Reaction - PubMed. National Center for Biotechnology Information.
- Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. Royal Society of Chemistry.
- Functional Covalent Organic Frameworks: Design Principles to Potential Applications | Accounts of Materials Research - ACS Publications. American Chemical Society Publications.
- Postsynthetic functionalization of covalent organic frameworks - Oxford Academic. Oxford University Press.
- Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
- (PDF) Reticular design and crystal structure determination of covalent organic frameworks. ResearchGate.
- Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design - RSC Publishing. Royal Society of Chemistry.
- Post-synthetic modification of covalent organic frameworks - SciSpace. SciSpace.
- Covalent Organic Frameworks (COFs) Linkers | TCI AMERICA. TCI Chemicals.
- Reticular chemistry on the synthesis of topologically controlled COFs... - ResearchGate. ResearchGate.
- 25 Years of Reticular Chemistry - WUTTKEGROUP - Stefan Wuttke. Wuttke Group.
- Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery. ScienceDirect.
- Reticular chemistry within three-dimensional covalent organic frameworks for multiple applications - RSC Publishing. Royal Society of Chemistry.
- The Role of Organic Linkers in Advanced COF Synthesis. Dakenchem.
- Linkers for MOFs and COFs - Enamine. Enamine.
- Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
- Postsynthetic functionalization of covalent organic frameworks - PMC - PubMed Central. National Center for Biotechnology Information.
- Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture - RSC Publishing. Royal Society of Chemistry.
- Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. MDPI.
- Covalent Organic Frameworks on Cu2O Nanocubes as Rapid Proton/Electron Transfer Gates for Efficient NH3 Electrosynthesis from Nitrate in Neutral Media | Journal of the American Chemical Society. American Chemical Society Publications.
- Special Issue : Applications of MOFs and COFs in Drug Delivery, Separation and Water Purification Purposes - MDPI. MDPI.
- Some of the potential biomedical applications of COFs are shown, which... - ResearchGate. ResearchGate.
- Schematic procedure for the preparation of the covalent organic framework (COF) 1,3,5-tris(4-aminophenyl)benzene (TAPB) - ResearchGate. ResearchGate.
- Covalent Organic Frameworks: From Structures to Applications - MDPI. MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of covalent organic frameworks (COFs):From gas storage and separation to drug delivery [ccspublishing.org.cn]
- 3. Linkers for MOFs and COFs - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 6. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. General Strategy for Incorporation of Functional Group Handles into Covalent Organic Frameworks via the Ugi Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wuttkescience.com [wuttkescience.com]
- 11. Rational design of functionalized covalent organic frameworks and their performance towards CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Post-synthetic modification of covalent organic frameworks (2019) | José L. Segura | 543 Citations [scispace.com]
Application Notes and Protocols for the Utilization of Azo Dyes in Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. [1][2]Their facile synthesis, broad color palette, and excellent colorfastness have led to their widespread use in diverse industries, including textiles, printing, leather, food, and cosmetics. [3][4]Furthermore, their unique photochemical and electrochemical properties have opened avenues for applications in advanced materials and as analytical reagents. This guide provides a comprehensive overview of the synthesis and application of azo dyes, with a focus on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Introduction to Azo Dyes: A Legacy of Color
The history of dyeing is intrinsically linked to the development of synthetic organic chemistry. The discovery of mauveine by William Henry Perkin in 1856 marked the dawn of synthetic dyes, liberating color from the limited palette of natural sources. Azo dyes, first synthesized shortly after, quickly became a cornerstone of the dye industry due to their straightforward and cost-effective manufacturing process. [3] These organic compounds are defined by the azo functional group (R−N=N−R′), where R and R′ are typically aromatic rings. [2]The extended π-conjugated system created by the azo group and the aromatic rings is responsible for the absorption of light in the visible spectrum, giving rise to their vibrant colors. [5][6]The specific color of an azo dye can be fine-tuned by modifying the chemical structure of the aromatic rings, allowing for the creation of a full spectrum of hues, including yellows, oranges, reds, browns, and blues. [3] Azo dyes can be classified based on the number of azo groups (monoazo, disazo, polyazo) or by their application method (e.g., direct dyes, reactive dyes). [1][2]Their versatility extends to their use as pH indicators, metal-complex dyes, and even in the development of therapeutic agents. [5][7]
The Chemistry of Azo Dye Synthesis: A Two-Step Symphony
The manufacturing of azo dyes is a classic example of electrophilic aromatic substitution and relies on a robust two-step process: diazotization and azo coupling. [7][8]
Step 1: Diazotization - Formation of the Diazonium Salt
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. [9]This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). [7][10] Mechanism:
-
Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl
-
Formation of the Nitrosonium Ion: The nitrous acid is protonated by the excess strong acid and then loses a water molecule to form the highly reactive nitrosonium ion (NO⁺). [7]3. Electrophilic Attack: The primary aromatic amine acts as a nucleophile and attacks the electrophilic nitrosonium ion.
-
Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of the aryldiazonium ion (Ar-N₂⁺). [7] A critical parameter in this reaction is temperature. Diazonium salts are notoriously unstable at higher temperatures and can decompose. [1][11]Therefore, the diazotization reaction must be carried out at low temperatures, typically between 0-5 °C, in an ice bath. [7][9]
Step 2: Azo Coupling - The Color-Forming Reaction
The newly formed diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component. [5][8]This electrophilic aromatic substitution reaction is called azo coupling. [5]Common coupling components include phenols, naphthols, and aromatic amines. [5][12] Mechanism: The diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position to the activating group (e.g., -OH or -NH₂). [6]If the para position is blocked, coupling may occur at the ortho position. [6]The reaction is followed by the loss of a proton to restore the aromaticity of the ring, resulting in the formation of the stable azo dye. [12] The pH of the reaction medium is a crucial factor in the coupling reaction. For phenols and naphthols, the coupling is typically carried out in a slightly alkaline solution to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion. [6][13]For aromatic amines, the coupling is generally performed in a slightly acidic solution.
Experimental Protocols: Synthesis and Application
The following protocols provide detailed methodologies for the synthesis of a representative azo dye, Orange II, and a general procedure for its application in textile dyeing.
Protocol 1: Synthesis of Orange II (Acid Orange 7)
Orange II is a widely used monoazo dye, synthesized from sulfanilic acid and 2-naphthol.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Sulfanilic acid | C₆H₇NO₃S | 173.19 | 0.49 g (2.8 mmol) |
| Sodium carbonate | Na₂CO₃ | 105.99 | 0.13 g |
| Sodium nitrite | NaNO₂ | 69.00 | 0.20 g |
| 2-Naphthol | C₁₀H₈O | 144.17 | 0.74 g (5.1 mmol) |
| Sodium hydroxide | NaOH | 40.00 | As needed |
| Hydrochloric acid (conc.) | HCl | 36.46 | ~0.5 mL |
| Distilled water | H₂O | 18.02 | As needed |
| Ice | - | - | As needed |
Equipment:
-
Test tubes
-
Beakers
-
Hot water bath
-
Ice water bath
-
Stirring rod
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
Filter paper
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a test tube (A), add approximately 0.5 mL of concentrated HCl and place it in an ice-water bath to cool.
-
In a separate test tube (B), combine 0.49 g of sulfanilic acid, 0.13 g of sodium carbonate, and 5 mL of water. Heat the mixture in a hot water bath until a clear solution is obtained.
-
In a third test tube (C), prepare a solution of 0.2 g of sodium nitrite in 1 mL of water.
-
Remove test tube B from the hot water bath and immediately add the contents of test tube C to it.
-
Pour the resulting mixture from test tube B into the cold concentrated HCl in test tube A.
-
Place the final mixture in an ice-water bath to allow the diazonium salt to precipitate. This suspension should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a beaker, dissolve 0.74 g of 2-naphthol in 10 mL of 2.5 M aqueous NaOH. Cool this solution in an ice-water bath.
-
Slowly, and with constant stirring, add the cold diazonium salt suspension from Part A to the cold 2-naphthol solution.
-
A vibrant orange-red precipitate of Orange II will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Isolate the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold water to remove any unreacted starting materials and salts.
-
Allow the product to air dry.
Protocol 2: Application of Azo Dyes in Textile Dyeing (Direct Dyeing Method)
This protocol outlines a general procedure for dyeing cotton fabric with a direct azo dye.
Materials and Reagents:
-
Azo dye (e.g., Congo Red or a synthesized direct dye)
-
Cotton fabric swatch
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄) (as an electrolyte)
-
Sodium carbonate (Na₂CO₃) (as a fixing agent, if required)
-
Distilled water
-
Beakers
-
Heating plate with magnetic stirrer
-
Glass rod
-
Tweezers
Procedure:
-
Preparation of the Dyebath: Dissolve a small amount of the azo dye in a beaker containing distilled water to create the dyebath. The concentration will depend on the desired shade intensity.
-
Addition of Electrolyte: Add sodium chloride or sodium sulfate to the dyebath (typically 1-2% of the weight of the fabric). The electrolyte helps to promote the exhaustion of the dye onto the fabric.
-
Wetting the Fabric: Thoroughly wet the cotton fabric swatch with plain water before introducing it to the dyebath. This ensures even dye uptake.
-
Dyeing Process:
-
Immerse the wetted cotton swatch into the dyebath.
-
Gently heat the dyebath to a temperature of 80-95°C while stirring continuously.
-
Maintain this temperature for 30-60 minutes, ensuring the fabric is fully submerged and moving freely to achieve uniform dyeing.
-
-
Rinsing: After the dyeing period, remove the fabric from the dyebath using tweezers and rinse it thoroughly with cold running water until the water runs clear.
-
Soaping (Optional but Recommended): To improve colorfastness, wash the dyed fabric in a hot solution of a mild detergent. Rinse again with cold water.
-
Drying: Squeeze out excess water and allow the dyed fabric to air dry.
Quality Control and Analysis
To ensure the quality and safety of manufactured azo dyes, several analytical techniques are employed.
| Analytical Technique | Purpose |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and quantify the dye concentration. |
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify the components of the dye mixture, assessing its purity. [14][15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used to detect and quantify any potentially harmful aromatic amines that may be present as impurities or degradation products. [14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the dye molecule, confirming its chemical structure. |
Regulatory bodies in various regions, such as the European Union (REACH), have established strict limits on the presence of certain carcinogenic aromatic amines that can be released from azo dyes. [16][17][18]It is imperative for manufacturers to conduct rigorous testing to ensure compliance with these regulations. [16]
Safety and Handling
While the majority of azo dyes are considered safe, some have the potential to cleave under reductive conditions to form carcinogenic aromatic amines. [17][19]Therefore, strict safety protocols must be followed during the handling and manufacturing of azo dyes.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields, goggles, or a face shield are mandatory. [20]* Gloves: Impervious gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact. [20]* Lab Coat/Protective Clothing: A lab coat and long pants are required. Disposable clothing may be appropriate for certain operations. [20]* Respiratory Protection: An approved dust respirator should be used when handling powdered dyes to avoid inhalation. [20] General Safety Practices:
-
All work with concentrated acids, volatile chemicals, and powdered dyes should be conducted in a well-ventilated fume hood. * Avoid creating dust when handling powdered dyes. [21]* Wash hands thoroughly after handling any chemicals. [20]* In case of skin contact, wash the affected area immediately with soap and water. [20]* Proper waste disposal procedures must be followed in accordance with local and national regulations. [21]
Visualization of Key Processes
Diagram: Synthesis of Azo Dyes
Caption: General workflow for the synthesis of azo dyes.
Diagram: Experimental Workflow for Textile Dyeing
Caption: Step-by-step workflow for direct dyeing of textiles.
Conclusion
The synthesis and application of azo dyes are fundamental processes in industrial chemistry. A thorough understanding of the diazotization and coupling reactions, along with meticulous control over reaction parameters such as temperature and pH, is essential for the successful and safe manufacturing of these vibrant colorants. As research continues, new applications for azo dyes in fields beyond traditional coloration are constantly emerging, highlighting their enduring importance in science and technology. Adherence to strict safety protocols and quality control measures is paramount to ensure the responsible production and use of these versatile compounds.
References
- The Synthesis of Azo Dyes. (n.d.). Retrieved from University of Toronto, Department of Chemistry.
-
Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023, February 27). Testbook. Retrieved from [Link]
-
Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). IntechOpen. Retrieved from [Link]
-
How Do You Make an Azo Dye?. (2017, March 7). First Source Worldwide. Retrieved from [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). National Institutes of Health. Retrieved from [Link]
-
The microscale synthesis of azo dyes | Class experiment. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Azo Dyes Application and Effects. (n.d.). Slideshare. Retrieved from [Link]
-
DIAZOTISATION AND COUPLING. (n.d.). Pharm D Guru. Retrieved from [Link]
-
Azo coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Azo Dye Formation (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]
-
Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023, April 30). JoVE. Retrieved from [Link]
-
ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. (2023). ETAD. Retrieved from [Link]
-
Azo dye. (n.d.). Wikipedia. Retrieved from [Link]
-
Making azo dyes. (2014, November 23). YouTube. Retrieved from [Link]
-
Safety of Azo Dyes Usage in Textiles Industry. (n.d.). Fibre2Fashion. Retrieved from [Link]
-
Azo Dyes. (n.d.). Applied Technical Services. Retrieved from [Link]
-
What Is Azo Dyes and Azo Dyes Test?. (2022, March 28). HQTS. Retrieved from [Link]
-
Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. (n.d.). Waters. Retrieved from [Link]
-
Azo Dyes Testing – Textiles and Leather. (n.d.). Eurofins BLC. Retrieved from [Link]
-
Azo Dye Testing. (n.d.). Applied Technical Services. Retrieved from [Link]
-
Azo Dye Regulations in the European Union: An Overview. (2020, September 22). Compliance Gate. Retrieved from [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azo dye - Wikipedia [en.wikipedia.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Azo Dyes Application and Effects | PPTX [slideshare.net]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. fsw.cc [fsw.cc]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. pharmdguru.com [pharmdguru.com]
- 13. dyespigments.net [dyespigments.net]
- 14. atslab.com [atslab.com]
- 15. waters.com [waters.com]
- 16. hqts.com [hqts.com]
- 17. blcleathertech.com [blcleathertech.com]
- 18. compliancegate.com [compliancegate.com]
- 19. Safety of Azo Dyes Usage in Textiles Industry - Fibre2Fashion [fibre2fashion.com]
- 20. etad.com [etad.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Unlocking Drug Discovery with Electrochemical Analysis of Redox Properties
Introduction: The Pivotal Role of Redox Properties in Drug Development
In the intricate landscape of pharmaceutical research and development, understanding the fundamental electrochemical behavior of molecules is paramount. Oxidation-reduction (redox) reactions govern a vast array of biological processes, and consequently, the therapeutic action and metabolic fate of many drugs.[1][2] The ability of a drug candidate to accept or donate electrons, quantified by its redox potential, can profoundly influence its efficacy, stability, and even its toxicity.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key electrochemical techniques and detailed protocols to harness the power of redox property analysis in their work. By leveraging these methods, researchers can gain invaluable insights into drug-DNA interactions, antioxidant capacity, and the development of novel biosensors, ultimately accelerating the drug discovery pipeline.[4][5][6][7]
I. Foundational Principles of Electrochemical Analysis
At its core, electrochemistry explores the interplay between chemical transformations and electricity.[7][8] In the context of drug development, we are primarily interested in voltammetric techniques, which measure the current response of a system to an applied potential.[9] This allows us to probe the redox activity of a molecule and extract critical thermodynamic and kinetic information.
The Three-Electrode System: A Cornerstone of Electrochemical Measurements
Modern electrochemical experiments universally employ a three-electrode setup to ensure accurate and reproducible results.[9][10] Understanding the function of each component is crucial for proper experimental design and data interpretation.
-
Working Electrode (WE): This is the electrode at which the electrochemical reaction of interest occurs. The choice of WE material (e.g., glassy carbon, gold, platinum) is critical and depends on the specific analyte and potential window being investigated.
-
Reference Electrode (RE): This electrode maintains a constant potential against which the potential of the WE is controlled and measured. Common reference electrodes include the Silver/Silver Chloride (Ag/AgCl) and the Saturated Calomel Electrode (SCE).
-
Counter (or Auxiliary) Electrode (CE): This electrode completes the electrical circuit by passing current equal and opposite to that flowing at the WE. It is typically made of an inert material like platinum wire.
dot graphviz graph Three_Electrode_System { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
WE [label="Working Electrode", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RE [label="Reference Electrode", pos="-2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; CE [label="Counter Electrode", pos="2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyte [label="Analyte in Solution", shape=ellipse, pos="0,-1!", fillcolor="#FBBC05", fontcolor="#202124"];
II. Cyclic Voltammetry (CV): A Versatile Tool for Redox Characterization
Cyclic voltammetry is arguably the most widely used electrochemical technique for initial redox characterization of a molecule.[11] It provides a wealth of information about the redox potentials, stability of different oxidation states, and the kinetics of electron transfer reactions.[9][12]
A. Principles of Cyclic Voltammetry
In a CV experiment, the potential of the working electrode is swept linearly with time from an initial potential to a final potential, and then the sweep is reversed back to the initial potential.[10] The resulting plot of current versus potential is known as a cyclic voltammogram.
A typical cyclic voltammogram for a reversible, one-electron redox process (e.g., the oxidation and reduction of ferrocene) exhibits a characteristic duck shape.[9] Key parameters of a cyclic voltammogram include the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
B. Interpreting Cyclic Voltammograms
The information gleaned from a cyclic voltammogram can reveal the nature of the electrochemical process:
-
Reversible Systems: For a reversible process, the peak separation (ΔEp = Epa - Epc) is approximately 59/n mV at 25°C, where n is the number of electrons transferred.[11] The ratio of the anodic to cathodic peak currents (ipa/ipc) is equal to 1.
-
Quasi-reversible Systems: In this case, the electron transfer kinetics are slower, leading to a larger peak separation (ΔEp > 59/n mV).
-
Irreversible Systems: If the follow-up chemical reaction is much faster than the reverse electron transfer, one of the peaks may be completely absent.[13]
C. Protocol: Characterization of a Redox-Active Drug Candidate using Cyclic Voltammetry
This protocol outlines the steps for determining the redox potential of a novel drug candidate.
1. Materials and Reagents:
- Potentiostat with corresponding software
- Three-electrode system (e.g., Glassy Carbon WE, Ag/AgCl RE, Pt wire CE)
- Electrochemical cell
- Drug candidate stock solution (e.g., 10 mM in a suitable solvent)
- Supporting electrolyte solution (e.g., 0.1 M KCl in deionized water)
- Inert gas (e.g., nitrogen or argon) for deoxygenation
- Polishing materials for the working electrode (e.g., alumina slurries)
2. Experimental Procedure:
Table 1: Example Data from Cyclic Voltammetry of a Hypothetical Drug Candidate
| Scan Rate (mV/s) | Epa (V) | Epc (V) | ipa (µA) | ipc (µA) | ΔEp (mV) |
| 25 | 0.255 | 0.195 | 5.2 | -5.1 | 60 |
| 50 | 0.260 | 0.190 | 7.3 | -7.2 | 70 |
| 100 | 0.268 | 0.182 | 10.4 | -10.3 | 86 |
| 200 | 0.275 | 0.175 | 14.8 | -14.6 | 100 |
| 500 | 0.290 | 0.160 | 23.5 | -23.2 | 130 |
III. Applications in Drug Development
Electrochemical techniques offer powerful and often simpler alternatives to traditional methods for studying various aspects of drug action and properties.
A. Investigating Drug-DNA Interactions
Understanding how a drug interacts with DNA is crucial for the development of anticancer agents and other therapeutics that target nucleic acids.[5][14] Electrochemical methods can provide valuable information on the mode and strength of these interactions.[15][16]
Changes in the electrochemical signals of DNA bases (guanine and adenine are electroactive) or the drug itself upon binding can be monitored.[15] For instance, an intercalating drug may cause a decrease in the DNA oxidation signal and a positive shift in its potential, while groove binders may cause a smaller change in the signal and a negative potential shift.[15]
Protocol: Electrochemical Analysis of Drug-DNA Binding
-
Prepare a DNA-modified electrode: This can be achieved by various methods, such as drop-casting a DNA solution onto the electrode surface and allowing it to dry.
-
Record the baseline electrochemical signal of the DNA-modified electrode in a buffer solution.
-
Incubate the modified electrode in a solution containing the drug of interest for a specific period.
-
Rinse the electrode to remove any unbound drug.
-
Record the electrochemical signal of the drug-DNA complex on the electrode surface.
-
Analyze the changes in the peak potentials and currents of the DNA bases to determine the nature of the interaction.
B. Assessing Antioxidant Capacity
Many diseases are associated with oxidative stress, making the development of antioxidant therapies a significant area of research.[17] Electrochemical methods provide a rapid and straightforward way to assess the antioxidant capacity of compounds.[18][19][20] The lower the oxidation potential of a compound, the more easily it can donate electrons and act as an antioxidant.
Protocol: Evaluation of Antioxidant Activity using Cyclic Voltammetry
-
Perform cyclic voltammetry on a known free radical probe (e.g., DPPH) to obtain its characteristic redox peaks.
-
Add the potential antioxidant compound to the solution containing the free radical probe.
-
Record the cyclic voltammogram of the mixture.
-
A decrease in the peak current of the free radical probe indicates that it has been scavenged by the antioxidant. The extent of the current decrease is proportional to the antioxidant capacity of the compound.
C. Development of Electrochemical Biosensors
Electrochemical biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme, antibody, or DNA) with an electrochemical transducer.[21][22] They offer high sensitivity, selectivity, and the potential for miniaturization, making them ideal for various biomedical applications, including drug screening and diagnostics.[4][23][24] Disposable electrodes are often used in these applications for single-use purposes.[4]
Workflow for Developing a Drug-Target Biosensor:
IV. Advanced Technique: Spectroelectrochemistry
For a more in-depth understanding of redox processes, spectroelectrochemistry combines electrochemical techniques with spectroscopic measurements in a single experiment.[25][26][27] This powerful combination allows for the simultaneous acquisition of electrochemical data and spectroscopic information (e.g., UV-Vis, IR, Raman) about the species being generated at the electrode surface.[25][28][29] This can be invaluable for identifying reaction intermediates and elucidating complex reaction mechanisms.
V. Best Practices for Reliable Electrochemical Measurements
To ensure the quality and reproducibility of your electrochemical data, it is essential to adhere to best laboratory practices:[30]
-
Proper Cell Design and Electrode Placement: Optimize cell geometry to minimize uncompensated resistance (iR drop).[30]
-
High-Quality Electrical Connections: Use short, high-quality cables to minimize parasitic inductance and capacitance.[30]
-
Appropriate Shielding and Grounding: Enclose the electrochemical setup in a Faraday cage to minimize electromagnetic noise.[30]
-
Careful Selection and Maintenance of Reference Electrodes: Ensure the reference electrode is properly filled and free of air bubbles.[30]
-
Thorough Deoxygenation: As mentioned previously, dissolved oxygen can interfere with many electrochemical measurements.
-
Consistent Electrode Polishing: A reproducible electrode surface is key to obtaining consistent results.[31]
-
Software Proficiency and Data Handling: Be comfortable with the potentiostat software for proper experimental setup and data analysis.[30][32]
Conclusion
Electrochemical methods, particularly cyclic voltammetry, are indispensable tools in the modern drug discovery and development process. They provide a rapid, sensitive, and cost-effective means to characterize the redox properties of drug candidates, investigate their mechanisms of action, and develop novel analytical platforms. By following the protocols and best practices outlined in this guide, researchers can confidently integrate these powerful techniques into their workflows, leading to a deeper understanding of their molecules of interest and accelerating the journey from the laboratory to the clinic.
References
- Electroanalysis in Pharmacogenomic Studies: Mechanisms of Drug Interaction with DNA. Biochemistry (Mosc).
-
Cyclic voltammetry. Wikipedia. Available at: [Link]
-
Disposable Electrochemical Sensors for Biomedical Applications. ACS Symposium Series. Available at: [Link]
-
An Essential Guide to the Best Laboratory Practices for Electrochemistry. ECS. Available at: [Link]
-
What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions?. OUCI. Available at: [Link]
-
Evaluation of Antioxidants Using Electrochemical Sensors: A Bibliometric Analysis. MDPI. Available at: [Link]
-
An overview of the optical and electrochemical methods for detection of DNA - drug interactions. PubMed. Available at: [Link]
-
What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions?. MDPI. Available at: [Link]
-
Special Issue : Electrochemical (Bio)sensors for Biomedical Applications. MDPI. Available at: [Link]
-
Best Practices for Variable-Temperature Electrochemistry Experiments and Data Reporting. ACS Publications. Available at: [Link]
-
Cyclic Voltammetry Guidelines for Non-specialists — Interpreting Common Artifacts. Medium. Available at: [Link]
-
Simple electrochemical methods for antioxidant capacity test. ResearchGate. Available at: [Link]
-
Electrochemical (Bio-) Sensors in Biological Applications—2nd Edition. PMC - NIH. Available at: [Link]
-
Electrochemical Biosensors for Monitoring of Drug-DNA Interactions. PubMed. Available at: [Link]
-
Spectroelectrochemistry: A Powerful Tool for Studying Fundamental Properties and Emerging Applications of Solid-State Materials Including Metal–Organic Frameworks. ConnectSci. Available at: [Link]
-
Best Practices for Variable-Temperature Electrochemistry Experiments and Data Reporting. ACS Energy Letters. Available at: [Link]
-
Spectroelectrochemistry. Wikipedia. Available at: [Link]
-
Electrochemical Monitoring of Antioxidant Capacity in Food. Royal Society of Chemistry. Available at: [Link]
-
SOP4CV - Standard Operating Procedures for Cyclic Voltammetry. University of Washington. Available at: [Link]
-
Direct and Sensitive Electrochemical Determination of Total Antioxidant Capacity in Foods Using Nanochannel-Based Enrichment of Redox Probes. MDPI. Available at: [Link]
-
Electrochemical Antioxidant Capacity Measurement: A Downsized System and Its Application to Agricultural Crops. J-Stage. Available at: [Link]
-
Electrochemical Sensors, Biosensors And Their Biomedical Applications. ResearchGate. Available at: [Link]
-
Cyclic Voltammetry - Data Analysis. BASi. Available at: [Link]
-
Oxidation-Reduction Potential (ORP) in Pharmaceutical & Biotechnology. AlpHa Measure. Available at: [Link]
-
Tutorial 24-How to Analyze Cyclic Voltammetry Data in 10 Mins?. YouTube. Available at: [Link]
-
The 6 best practicals for teaching electrochemistry from 11–18. RSC Education. Available at: [Link]
-
Electrochemical biosensors. YouTube. Available at: [Link]
-
Safety Considerations in Electrochemical Experiments. Solubility of Things. Available at: [Link]
-
Cyclic Voltammetry - CV Electrochemical Technique. Gamry Instruments. Available at: [Link]
-
Cyclic Voltammetry Experiment. Gamry Instruments. Available at: [Link]
-
Cyclic Voltammetry (CV). Pine Research Instrumentation. Available at: [Link]
-
What are use of redox reaction in pharmaceutical Analysis. Issuu. Available at: [Link]
-
Fundamentals and Applications of Electrochemistry. KDPublications. Available at: [Link]
-
Protocol for cyclic voltammetry. iGEM. Available at: [Link]
-
(PDF) Cyclic Voltammetry Part 1: Fundamentals. ResearchGate. Available at: [Link]
-
Redox Potential. Pharmacy 180. Available at: [Link]
-
Cyclic voltammetry data analysis. YouTube. Available at: [Link]
-
Cyclic Voltammetry 3/4- What Information Can a CV Provide?. PalmSens. Available at: [Link]
-
Implications of Trace Levels of Redox-Active Metals in Drug-Product Formulation. AAPS PharmSciTech. Available at: [Link]
-
Redox-Active Molecules as Therapeutic Agents. MDPI. Available at: [Link]
-
Biomedical and Pharmaceutical Applications of Electrochemistry. TechnoRep. Available at: [Link]
-
Electrochemistry Explained: From Fundamentals to Applications. Macias Sensors. Available at: [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. University of Duisburg-Essen. Available at: [Link]
-
Fundamental Application and Advancements of Electrochemistry. Longdom Publishing. Available at: [Link]
-
Chapter 1: Fundamentals and Applications in Solution-phase Electrochemistry and Electrocatalysis. World Scientific. Available at: [Link]
Sources
- 1. What are use of redox reaction in pharmaceutical Analysis by lobachemie2021 - Issuu [issuu.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. alpha-measure.com [alpha-measure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? [ouci.dntb.gov.ua]
- 6. Electrochemical Biosensors for Monitoring of Drug-DNA Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemistry Explained: From Fundamentals to Applications - Macias Sensors [maciassensors.com]
- 8. books.kdpublications.in [books.kdpublications.in]
- 9. ossila.com [ossila.com]
- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 11. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic Voltammetry 3/4- What Information Can a CV Provide? - PalmSens [palmsens.com]
- 14. An overview of the optical and electrochemical methods for detection of DNA - drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electroanalysis in Pharmacogenomic Studies: Mechanisms of Drug Interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Antioxidants Using Electrochemical Sensors: A Bibliometric Analysis [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. Electrochemical (Bio-) Sensors in Biological Applications—2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Electrochemical (Bio)sensors for Biomedical Applications | Sensors | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. connectsci.au [connectsci.au]
- 26. Spectroelectrochemistry - Wikipedia [en.wikipedia.org]
- 27. Basics of spectroelectrochemistry | Metrohm [metrohm.com]
- 28. electrochemistry.metrohmusa.com [electrochemistry.metrohmusa.com]
- 29. ossila.com [ossila.com]
- 30. An Essential Guide to the Best Laboratory Practices for Electrochemistry [electrochem.org]
- 31. uni-due.de [uni-due.de]
- 32. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Polymerization of N-isopropylacrylamide (NIPAAm)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Poly(N-isopropylacrylamide) in Advanced Applications
Poly(N-isopropylacrylamide), commonly abbreviated as PNIPAAm or PNIPAM, is a thermoresponsive polymer that has garnered significant attention across various scientific disciplines.[1][2] First synthesized in the 1950s, this remarkable polymer exhibits a sharp, reversible phase transition in aqueous solutions at approximately 32°C, a temperature known as its lower critical solution temperature (LCST).[1][3][4] Below the LCST, PNIPAAm is readily soluble in water, with polymer chains existing in a hydrated, extended coil conformation. However, upon heating above the LCST, the polymer undergoes a conformational change to a dehydrated, collapsed globule state, leading to its precipitation from the solution.[1][4] This unique property, occurring near physiological temperature, makes PNIPAAm a prime candidate for a multitude of biomedical applications, including controlled drug delivery, tissue engineering, and smart cell culture surfaces.[2][5]
This comprehensive guide provides detailed experimental protocols for the synthesis of PNIPAAm via various polymerization techniques. As a senior application scientist, the aim is not merely to present a series of steps but to offer a deeper understanding of the rationale behind each methodological choice, empowering researchers to not only replicate these protocols but also to innovate and adapt them for their specific research needs. The protocols are designed to be self-validating, with integrated characterization steps to ensure the successful synthesis of the target polymer.
Understanding the Polymerization Landscape for NIPAAm
The synthesis of PNIPAAm can be achieved through several polymerization methods, each offering distinct advantages and levels of control over the final polymer architecture. The choice of method is dictated by the desired polymer characteristics, such as molecular weight, molecular weight distribution (polydispersity), and end-group functionality. The most common techniques include:
-
Free Radical Polymerization (FRP): A robust and straightforward method, ideal for producing high molecular weight polymers. However, it offers limited control over molecular weight distribution, resulting in polymers with a high polydispersity index (PDI).[6][7]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3][8] RAFT is particularly versatile and compatible with a wide range of monomers.
-
Atom Transfer Radical Polymerization (ATRP): Another powerful controlled radical polymerization method that provides excellent control over the polymerization process, yielding well-defined polymers with low PDI.[7][9]
The following sections will provide detailed, step-by-step protocols for each of these polymerization methods.
Diagrammatic Overview of Polymerization Strategies
To visually conceptualize the different polymerization pathways for NIPAAm, the following workflow diagram illustrates the key stages of each technique.
Caption: Workflow of key polymerization methods for N-isopropylacrylamide (NIPAAm).
Protocol 1: Free Radical Polymerization of NIPAAm
This protocol describes a standard free radical polymerization of NIPAAm, a widely used method for synthesizing PNIPAAm.[1] The advantage of this method lies in its simplicity and the use of readily available reagents.[2]
Materials:
| Reagent | Supplier | Purity |
| N-isopropylacrylamide (NIPAAm) | Sigma-Aldrich | 98% |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% |
| 1,4-Dioxane | Fisher Scientific | Anhydrous, 99.8% |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Methanol | Fisher Scientific | ACS Grade |
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Schlenk line (optional, for rigorous degassing)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified NIPAAm (e.g., 3.0 g, 26.5 mmol) and AIBN (e.g., 0.022 g, 0.13 mmol) in 1,4-dioxane (e.g., 10 mL). The monomer to initiator ratio can be adjusted to target a specific molecular weight, although control is limited in FRP.
-
Attach a condenser to the flask.
-
-
Degassing:
-
Deoxygenate the reaction mixture by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen is a radical scavenger and its presence can inhibit or terminate the polymerization. For more rigorous deoxygenation, three freeze-pump-thaw cycles can be performed.[3]
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70°C.
-
Allow the reaction to proceed under a positive pressure of inert gas with continuous stirring for a specified time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and the final molecular weight.
-
-
Purification:
-
After the desired reaction time, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring. The polymer will precipitate as a white solid.
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer multiple times with fresh cold diethyl ether to remove any unreacted monomer and initiator.
-
Dry the purified PNIPAAm in a vacuum oven at a low temperature (e.g., 40°C) overnight.
-
Characterization:
-
¹H NMR Spectroscopy: Confirm the chemical structure of the synthesized PNIPAAm. The characteristic peaks for PNIPAAm are typically observed at ~1.1 ppm (isopropyl methyl protons), ~4.0 ppm (isopropyl methine proton), and broad signals between 1.5-2.5 ppm (polymer backbone).[4]
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For FRP, a PDI greater than 1.5 is expected.[6]
-
Differential Scanning Calorimetry (DSC) or UV-Vis Spectroscopy: Determine the LCST of the polymer in an aqueous solution. A sharp endothermic transition or a sudden increase in turbidity around 32°C is indicative of the phase transition.[1][4]
Protocol 2: RAFT Polymerization of NIPAAm for Controlled Architectures
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers excellent control over the polymerization of NIPAAm, enabling the synthesis of polymers with predictable molecular weights and low PDI.[3][8] This protocol utilizes 2-(dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) as a chain transfer agent (CTA).
Materials:
| Reagent | Supplier | Purity |
| N-isopropylacrylamide (NIPAAm) | Sigma-Aldrich | 98% (recrystallized) |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% (recrystallized) |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (DDMAT) | Strem Chemicals | >97% |
| 1,4-Dioxane | Fisher Scientific | Anhydrous, 99.8% |
| Diethyl ether | Fisher Scientific | ACS Grade |
Equipment: As listed in Protocol 1.
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve NIPAAm (e.g., 3.0 g, 26.5 mmol), DDMAT (e.g., 0.058 g, 0.16 mmol), and AIBN (e.g., 0.005 g, 0.03 mmol) in 1,4-dioxane (10 mL). The molar ratio of [NIPAAm]:[DDMAT]:[AIBN] can be varied to target different molecular weights and control the polymerization rate. A typical ratio is around 100:1:0.2.[10]
-
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles to ensure complete removal of oxygen, which is critical for a controlled polymerization.[3]
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 80°C.[10]
-
Allow the polymerization to proceed with stirring for the desired time (e.g., 2-6 hours). The reaction kinetics can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
-
Purification:
-
Follow the precipitation and purification steps as outlined in Protocol 1, using cold diethyl ether.[10]
-
Characterization:
-
¹H NMR Spectroscopy: In addition to confirming the polymer structure, ¹H NMR can be used to determine the monomer conversion by comparing the integration of the monomer vinyl peaks with the polymer backbone peaks.
-
GPC: A low PDI (typically < 1.3) should be observed, confirming the controlled nature of the polymerization.[11] The molecular weight should also show a linear increase with monomer conversion.
-
LCST Determination: As described in Protocol 1.
Diagrammatic Representation of RAFT Mechanism
The RAFT process relies on a dynamic equilibrium between active and dormant polymer chains, mediated by the RAFT agent.
Caption: Simplified mechanism of RAFT polymerization.
Protocol 3: Atom Transfer Radical Polymerization (ATRP) of NIPAAm
ATRP is another powerful technique for synthesizing well-defined PNIPAAm with controlled molecular weight and low PDI.[7][9] This protocol describes a typical ATRP of NIPAAm using a copper-based catalyst system.
Materials:
| Reagent | Supplier | Purity |
| N-isopropylacrylamide (NIPAAm) | Sigma-Aldrich | 97% (recrystallized) |
| Ethyl 2-chloropropionate (ECP) | Sigma-Aldrich | 98% |
| Copper(I) chloride (CuCl) | Sigma-Aldrich | 99.995% |
| Tris(2-dimethylaminoethyl)amine (Me₆TREN) | Sigma-Aldrich | 97% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous, 99.8% |
| Water | Deionized | - |
| Diethyl ether | Fisher Scientific | ACS Grade |
Equipment: As listed in Protocol 1, with the addition of a syringe pump for controlled addition if necessary.
Procedure:
-
Reagent Preparation:
-
Purify NIPAAm as described in Protocol 1.[12]
-
CuCl should be purified by washing with glacial acetic acid, followed by ethanol and diethyl ether, and then dried under vacuum to remove any oxidized Cu(II) species.
-
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, add CuCl (e.g., 0.013 g, 0.13 mmol) and Me₆TREN (e.g., 0.030 g, 0.13 mmol).
-
Add a degassed mixture of DMF and water (e.g., 50:50 v/v, 10 mL).[13] The solvent mixture is crucial for solubilizing both the monomer and the catalyst complex.
-
Stir the mixture until a homogeneous green solution is formed, indicating the formation of the Cu(I)/Me₆TREN complex.
-
In a separate vial, dissolve NIPAAm (e.g., 3.0 g, 26.5 mmol) and the initiator ECP (e.g., 0.018 g, 0.13 mmol) in a small amount of the same degassed solvent mixture.
-
-
Degassing:
-
Thoroughly degas both the catalyst solution and the monomer/initiator solution by performing at least three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Add the monomer/initiator solution to the catalyst solution via a degassed syringe.
-
Place the reaction flask in a thermostated water bath at 20°C.[13] Lower temperatures are often used in the ATRP of NIPAAm to suppress side reactions.[12][14]
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).
-
-
Purification:
-
Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold diethyl ether and purify as described in Protocol 1.
-
Characterization:
-
¹H NMR Spectroscopy: Confirm the polymer structure and determine monomer conversion.
-
LCST Determination: As described in Protocol 1.
Comparative Summary of Polymerization Techniques
| Feature | Free Radical Polymerization (FRP) | RAFT Polymerization | Atom Transfer Radical Polymerization (ATRP) |
| Control over MW | Poor | Excellent | Excellent |
| Polydispersity (PDI) | High (>1.5) | Low (<1.3) | Low (<1.2) |
| End-group Control | Limited | High (determined by RAFT agent) | High (halogen-terminated) |
| Experimental Complexity | Low | Moderate | High |
| Reagent Sensitivity | Low | Moderate (sensitive to oxygen) | High (sensitive to oxygen and impurities) |
| Typical Solvents | Organic (e.g., Dioxane, Benzene)[3] | Organic or Aqueous[10][15] | Organic/Aqueous mixtures[12][13] |
| Typical Initiators | AIBN, BPO[2] | AIBN | Alkyl halides (e.g., ECP)[13] |
| Catalyst Required | No | No | Yes (e.g., Copper complex)[9] |
Conclusion and Future Perspectives
The protocols detailed in this guide provide a solid foundation for the synthesis of PNIPAAm with varying degrees of control over its molecular architecture. The choice of polymerization technique should be carefully considered based on the specific requirements of the intended application. For applications where a well-defined polymer architecture is critical, such as in the fabrication of advanced drug delivery systems or highly uniform cell culture surfaces, controlled radical polymerization techniques like RAFT and ATRP are the methods of choice. For applications where high polymer yields are prioritized and precise control over molecular weight is less critical, free radical polymerization remains a viable and straightforward option.
The field of "smart" polymers continues to evolve, and the functionalization and copolymerization of NIPAAm with other monomers are active areas of research.[5][6] The protocols presented here can be adapted for the synthesis of more complex architectures, such as block copolymers and star polymers, further expanding the utility of this versatile thermoresponsive material.
References
-
Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. MDPI. [Link]
- Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. ACS Publications. [https://pubs.acs.org/doi/10.1021/ma992065+
-
Poly(N-isopropylacrylamide). Wikipedia. [Link]
-
Water-Assisted Atom Transfer Radical Polymerization of N-Isopropylacrylamide: Nature of Solvent and Temperature. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. NIH. [Link]
-
Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. MDPI. [Link]
-
A Facile Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Poly (N-Isopropylacrylamide). AIP Publishing. [Link]
-
Water-assisted atom transfer radical polymerization of N-isopropylacrylamide: nature of solvent and temperature. PubMed. [Link]
-
Synthesis and Characterization of Injectable Poly(N-isopropylacrylamide)-Based Hydrogels That Support Tissue Formation in Vitro. Macromolecules - ACS Publications. [Link]
-
Controlling the Fast ATRP of N-Isopropylacrylamide in Water. ResearchGate. [Link]
-
Atom Transfer Radical Polymerization of N‐Isopropylacrylamide. ResearchGate. [Link]
-
Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. ACS Publications. [Link]
-
RAFT Polymerization of N-Isopropylacrylamide in the Absence and Presence of Y(OTf)3: Simultaneous Control of Molecular Weight and Tacticity. Macromolecules. [Link]
-
Synthesis and characterization of poly(N-isopropylacrylamide) hybrid microgels with different cross-linker contents. ResearchGate. [Link]
-
Synthesis and characterization of poly(N-isopropylacrylamide)/silica composite microspheres via inverse pickering suspension polymerization. PubMed. [Link]
-
Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. PMC - NIH. [Link]
-
Versatile RAFT dispersion polymerization in cononsolvents for the synthesis of thermoresponsive nanogels with controlled composition, functionality and architecture. Polymer Chemistry (RSC Publishing). [Link]
-
Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles. MDPI. [Link]
-
Chemical reaction protocol for the synthesis of PNIPAM and PNIPAM-SH. ResearchGate. [Link]
-
Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. PMC - PubMed Central. [Link]
-
RAFT synthesis of Poly(N-isopropylacrylamide) and poly(methacrylic acid) homopolymers and block copolymers: Kinetics and characterization. ResearchGate. [Link]
-
A New Double-Responsive Block Copolymer Synthesized via RAFT Polymerization: Poly(N-isopropylacrylamide)-block-poly(acrylic acid). Macromolecules - ACS Publications. [Link]
-
Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications. PubMed Central. [Link]PMC3050478/)
Sources
- 1. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]
- 2. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Water-assisted atom transfer radical polymerization of N-isopropylacrylamide: nature of solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Versatile RAFT dispersion polymerization in cononsolvents for the synthesis of thermoresponsive nanogels with controlled composition, functionality and architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Topic: Analytical Methods for the Quantification of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the primary analytical methodologies for the accurate quantification of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid (DABSA). As a critical intermediate in the synthesis of specialized polymers and dyes, precise and reliable measurement of DABSA is paramount for quality control, reaction monitoring, and research and development. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. We will explore High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Electroanalytical techniques, offering detailed protocols, comparative data, and workflow visualizations to empower researchers in selecting and implementing the most suitable method for their applications.
Introduction and Physicochemical Profile
This compound is an aromatic compound characterized by a biphenyl core substituted with two primary amine groups and two sulfonic acid groups.[1][2] Its molecular structure imparts specific chemical properties, such as strong UV absorbance and electrochemical activity, which are exploited for its quantification.[3] The purity and concentration of DABSA directly impact the properties of downstream products, making its accurate measurement a critical step in synthetic and manufacturing processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₆S₂ | [1][2][3][4] |
| Molecular Weight | 344.36 g/mol | [1][2][3] |
| CAS Number | 3365-90-0 | [1][2][3][4] |
| Appearance | Off-white to gray solid | [2] |
| Purity | Typically ≥95% | [1][3] |
| Solubility | Virtually insoluble in alcohol and ether; very slightly soluble in boiling water. | [2][3] |
| pKa (Predicted) | -1.97 ± 0.50 | [2] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the quantification of DABSA, offering unparalleled specificity and sensitivity, especially in complex matrices like reaction mixtures. The inherent polarity of the sulfonic acid groups and the aromatic nature of the biphenyl core make Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal choice.
Principle of HPLC Analysis
The separation is based on the partitioning of DABSA between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.[3][5][6] The amine and sulfonic acid functional groups are ionizable; therefore, controlling the mobile phase pH is critical. By using an acidic mobile phase, the ionization of the sulfonic acid groups is suppressed, and the amine groups are protonated. This results in consistent retention behavior and sharp, symmetrical peaks, which are essential for accurate quantification. The biphenyl chromophore exhibits strong absorbance in the UV region, allowing for sensitive detection using a Diode-Array Detector (DAD) or a standard UV detector.[3][7]
Experimental Protocol: RP-HPLC with UV Detection
A. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
DABSA reference standard (≥95% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (or orthophosphoric acid).
-
Deionized water (18.2 MΩ·cm).
-
Syringe filters (0.45 µm).
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DABSA reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B. Sonication may be required to aid dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8]
C. Sample Preparation
-
Dissolve the sample containing DABSA in the mobile phase to an estimated concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary for cleanup.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[7][9]
D. Chromatographic Conditions
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of DABSA (determined by DAD, typically around 260-280 nm).
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B (Re-equilibration)
-
E. Calibration and Quantification
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.99 for the method to be considered linear.[5]
-
Inject the prepared samples and quantify the DABSA concentration by interpolating their peak areas from the calibration curve.
Workflow Visualization
Caption: HPLC quantification workflow for DABSA.
UV-Visible (UV-Vis) Spectrophotometry
For rapid quantification of relatively pure DABSA samples, UV-Vis spectrophotometry offers a simple, cost-effective, and high-throughput alternative to chromatography.
Principle of UV-Vis Analysis
This method is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. Aromatic compounds like DABSA exhibit strong UV absorption due to π-π* electronic transitions within the biphenyl ring system.[3] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined. While efficient, this technique is non-specific and susceptible to interference from any other UV-absorbing impurities or matrix components in the sample.
Experimental Protocol: UV-Vis Spectrophotometry
A. Instrumentation and Materials
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
DABSA reference standard (≥95% purity).
-
Solvent (e.g., deionized water, methanol, or an appropriate buffer).
B. Determination of λmax
-
Prepare a mid-range concentration solution of DABSA in the chosen solvent.
-
Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.
-
Identify the wavelength that gives the highest absorbance value; this is the λmax.
C. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DABSA and dissolve in 100 mL of the selected solvent.
-
Working Standard Solutions: Prepare a set of at least five calibration standards by diluting the stock solution to cover the expected sample concentration range.
D. Calibration and Measurement
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a solvent blank.
-
Measure the absorbance of each working standard solution in triplicate.
-
Construct a calibration curve by plotting the mean absorbance against concentration. A linear regression should yield an r² > 0.99.
-
Prepare and dilute the unknown samples to fall within the calibration range.
-
Measure the absorbance of the samples and determine their concentration using the calibration curve equation.
Workflow Visualization
Caption: UV-Vis spectrophotometry workflow for DABSA.
Electroanalytical Methods
Electroanalytical techniques provide a sensitive and often rapid means of quantification by exploiting the electroactive nature of the primary amine groups on the DABSA molecule.[3] Methods like voltammetry can be particularly useful for specialized applications, including in-situ monitoring.
Principle of Electroanalytical Analysis
The two primary amine (-NH₂) groups on the DABSA structure can be electrochemically oxidized at a suitable working electrode.[3] In voltammetry, a potential is applied to the electrode and the resulting current is measured.[10] The magnitude of the current at a specific potential is proportional to the concentration of the electroactive species (DABSA) in the solution. Techniques such as differential pulse voltammetry or square wave voltammetry are often employed to enhance sensitivity and lower detection limits compared to simple linear sweep voltammetry.[11]
Experimental Protocol: Differential Pulse Voltammetry (DPV)
A. Instrumentation and Materials
-
Potentiostat with a three-electrode cell setup.
-
Working Electrode (e.g., Glassy Carbon Electrode).
-
Reference Electrode (e.g., Ag/AgCl).
-
Counter Electrode (e.g., Platinum wire).
-
DABSA reference standard.
-
Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer Solution, pH 7.0).
B. Electrode Preparation
-
Before each use, polish the working electrode surface with an alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate briefly in water and then ethanol to remove any residual alumina particles.
-
Dry the electrode before placing it in the electrochemical cell.
C. Measurement Procedure
-
Pipette a known volume of the supporting electrolyte into the electrochemical cell.
-
Run a blank scan to ensure there are no interfering signals.
-
Standard Additions Method:
-
Add a known volume of the prepared sample solution to the cell.
-
Record the DPV scan over a potential range where DABSA is oxidized (this range must be determined experimentally).
-
Make successive additions of a known concentration of DABSA standard solution to the cell, recording a new DPV scan after each addition.
-
D. Quantification
-
Measure the peak current from the voltammogram after each standard addition.
-
Construct a standard addition plot of peak current versus the concentration of the added standard.
-
Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept corresponds to the initial concentration of DABSA in the sample.
Workflow Visualization
Caption: Electroanalytical workflow using standard addition.
Method Comparison and Selection
The choice of analytical method depends critically on the specific requirements of the analysis, including the sample matrix, required sensitivity, available equipment, and desired throughput.
Table 2: Comparative Analysis of Quantitative Methods for Aromatic Amines
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Electroanalytical (Voltammetry) |
| Specificity | High (Separates analyte from impurities) | Low (Measures total UV absorbance) | Moderate (Depends on matrix electroactivity) |
| Sensitivity (LOD) | Low (ng/mL to µg/mL)[5] | Moderate (µg/mL) | Potentially very low (sub-µg/mL)[11] |
| Linearity (r²) | Excellent (>0.99)[5] | Excellent (>0.99) | Good (>0.99) |
| Precision (%RSD) | Excellent (< 5%)[5] | Excellent (< 2%) | Good (< 5-10%) |
| Throughput | Moderate | High | Moderate to High |
| Cost | High | Low | Moderate |
| Best For... | Complex mixtures, stability studies, quality control of final products. | Rapid screening of pure substances, dissolution testing. | In-situ process monitoring, trace analysis in simple matrices. |
Note: Performance data is representative of methods used for aromatic amines and sulfonic acids and should be validated specifically for DABSA.[5][11][12]
Conclusion
The accurate quantification of this compound is achievable through several robust analytical techniques. HPLC with UV detection stands out as the most specific and reliable method for most applications, particularly when analyzing complex matrices. UV-Vis spectrophotometry serves as a valuable tool for rapid, high-throughput analysis of relatively pure samples. Electroanalytical methods offer a sensitive alternative that holds promise for specialized applications. Regardless of the chosen technology, rigorous method validation in accordance with established guidelines is essential to ensure the generation of accurate, reliable, and defensible scientific data.[12]
References
- Cross-Validation of Analytical Methods for Aromatic Amine Quantification: A Compar
- This compound | 3365-90-0. (n.d.). Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. (2025). Benchchem.
- Sendón, R., et al. (2009). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants: Part A.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (2025). Sulphanilic Acid in Analytical Chemistry.
- 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid. (n.d.). ChemScene.
- 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0. (2025). ChemicalBook.
- Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. (2025).
- Electroanalytical Methods: Innovations in Chemical Analysis. (2024). AZoLifeSciences.
- Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. (n.d.). PMC - NIH.
- Qiao, J.-Q., et al. (2014).
- 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid. (n.d.). Advanced ChemBlocks.
- A Comparative Guide to Analytical Methods for the Quantification of 4-Aminodiphenylamine Sulf
- A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection. (2025). Benchchem.
- UV-Vis spectral changes during photolysis of ,4'-diazidobenzophenone in... (n.d.).
- Application Notes and Protocols for the Quantification of 4,4'-Dihydroxybiphenyl. (2025). Benchchem.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 3. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 4. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid 97.00% | CAS: 3365-90-0 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
Application Note: Investigating the Biological Activities and Pharmaceutical Potential of Quercetin
Abstract
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, has garnered significant scientific interest due to its extensive range of pharmacological activities.[1][2] As a natural polyphenolic compound, it demonstrates potent antioxidant, anti-inflammatory, anti-cancer, and cardioprotective properties, among others.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the key biological activities of quercetin, its underlying mechanisms of action, and its potential pharmaceutical applications. We further present detailed, field-proven protocols for investigating its antioxidant and anti-inflammatory effects, aiming to equip scientists with the necessary tools to explore its therapeutic potential. Despite its promise, challenges such as low bioavailability remain, necessitating innovative formulation strategies to translate its benefits to clinical practice.[5][6]
Core Biological Activities of Quercetin
Quercetin's therapeutic potential stems from its ability to modulate multiple cellular processes. Its pleiotropic effects are a direct result of its chemical structure, particularly the presence of phenolic hydroxyl groups that can donate hydrogen atoms and scavenge free radicals.[3]
-
Antioxidant and Radical Scavenging: Quercetin is a powerful antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[1][3] It directly scavenges free radicals and also enhances endogenous antioxidant defenses by upregulating the synthesis of glutathione (GSH), a critical intracellular antioxidant.[3] This activity is fundamental to its protective effects against a multitude of pathologies rooted in oxidative stress.[3][7]
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of many diseases. Quercetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.[1][8] It is known to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[3][9] By suppressing NF-κB activation, quercetin can reduce the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[8][9]
-
Anti-cancer Properties: Quercetin has demonstrated substantial anti-cancer activity in numerous studies.[1] It can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines, including breast, lung, and colon cancers.[1] Its mechanisms include the downregulation of oncogenic pathways and the sensitization of cancer cells to conventional chemotherapy agents.[1]
-
Cardioprotective and Neuroprotective Potential: The antioxidant and anti-inflammatory properties of quercetin contribute to its protective effects on the cardiovascular and nervous systems. It can improve endothelial function, lower blood pressure, and reduce cholesterol levels, making it a promising agent for preventing cardiovascular diseases.[1][10] In the nervous system, quercetin's ability to combat oxidative stress suggests potential applications in managing neurodegenerative disorders.[6]
Key Mechanisms of Action: Modulation of the NF-κB Inflammatory Pathway
A primary mechanism through which quercetin exerts its anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[11][12] Upon receiving an inflammatory stimulus (e.g., from lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate into the nucleus.[11][12] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins.
Quercetin intervenes in this cascade by inhibiting the activity of the IKK complex.[3] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and blocking the inflammatory response.[3][8]
Caption: Quercetin blocks NF-κB activation by inhibiting the IKK complex.
Pharmaceutical Applications and Drug Development Insights
While quercetin is widely available as a nutraceutical, its translation into a mainstream pharmaceutical is hindered by significant challenges, primarily its low aqueous solubility and poor oral bioavailability.[5][6] Extensive first-pass metabolism in the gut and liver means that only a small fraction of ingested quercetin reaches systemic circulation in its active form.[6]
To overcome these limitations, researchers are actively exploring advanced formulation strategies.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Observed Improvement (Example) | Reference |
| Nanosuspensions | Increases surface area for dissolution; nanoparticles can be directly uptaken by the GI tract. | Absolute bioavailability increased from 3.61% (suspension) to 23.58% in a specific nanosuspension formulation in rats. | [13] |
| Liposomes/Micelles | Encapsulates quercetin in lipid-based carriers, improving solubility and protecting it from degradation. | Polymeric micelles achieved high drug loading (7%) and excellent encapsulation efficiency (up to 95%). | [14] |
| Inclusion Complexes | Forms a complex with molecules like cyclodextrins to increase water solubility. | Cyclodextrin inclusion complex significantly improved the dissolution rate of quercetin by 1.9 times. | [13] |
| Mixed Solvency | Utilizes a blend of co-solvents and hydrotropes to enhance solubility in aqueous formulations. | The permeated amount of quercetin through skin in a gel formulation increased from 44% to 62% over 7 hours. | [15] |
These innovative delivery systems are crucial for unlocking the full therapeutic potential of quercetin in clinical settings for conditions like cardiovascular disease, inflammatory disorders, and cancer.[10][16][17]
Experimental Protocols for Screening and Validation
To aid researchers in evaluating the bioactivity of quercetin or its derivatives, we provide two standard, validated protocols.
Protocol 1: DPPH Assay for Antioxidant Activity
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a foundational method for screening antioxidant capacity.[18] It relies on the principle that an antioxidant can donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from violet to yellow.[19] The degree of color change, measured spectrophotometrically, is directly proportional to the compound's radical scavenging ability.[18] This provides a rapid and reliable measure of potential antioxidant efficacy.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Prepare fresh daily by dissolving DPPH powder in methanol or ethanol. Protect from light. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[18][20]
-
Test Compound Stock Solution (e.g., 1 mg/mL Quercetin): Dissolve quercetin in a suitable solvent like methanol or ethanol.
-
Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, in the same solvent.[21]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the quercetin stock solution and the positive control.
-
To each well, add 20 µL of the sample dilution, positive control, or blank solvent.
-
Add 180-200 µL of the DPPH working solution to all wells and mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[20]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[18] Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the test compound with DPPH.
-
Plot the % scavenging activity against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Western Blot Analysis for NF-κB Pathway Inhibition
Causality: Western blotting is a definitive technique to validate the mechanism of action at the protein level. To confirm that quercetin inhibits NF-κB activation, we must demonstrate a reduction in the phosphorylation of key pathway proteins (like p-p65 or p-IκBα) or a decrease in the nuclear translocation of the p65 subunit.[12][22] This protocol provides a self-validating system by including positive (LPS-stimulated) and negative (unstimulated) controls.
Caption: A step-by-step workflow for Western Blot analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophages or a similar cell line and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of quercetin for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS, 1 µg/mL) for a defined period (e.g., 30-60 minutes) to activate the NF-κB pathway. Include unstimulated and LPS-only controls.[22]
-
-
Protein Extraction and Quantification:
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.[23] This is critical to observe the translocation of p65.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the NF-κB p65 subunit overnight at 4°C.
-
Validation: Also probe separate blots or re-probe the same blot for a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., β-actin or GAPDH) to validate the fractionation and ensure equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the amount of p65 in the nuclear and cytoplasmic fractions. A successful inhibitory effect of quercetin would be demonstrated by a reduced p65 signal in the nuclear fraction of the LPS + Quercetin group compared to the LPS-only group.
-
Conclusion
Quercetin is a natural compound with a remarkable spectrum of biological activities that position it as a strong candidate for pharmaceutical development.[3] Its potent antioxidant and anti-inflammatory actions, particularly its modulation of the NF-κB pathway, are central to its therapeutic potential. While bioavailability remains a significant hurdle, ongoing advancements in nano-formulation and drug delivery technologies are paving the way for its successful clinical application.[6][24] The protocols and insights provided in this guide offer a robust framework for researchers to further investigate and harness the power of quercetin in the pursuit of novel therapies for a range of human diseases.
References
-
Pharmacological Activity of Quercetin: An Updated Review. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]
-
Recent Advances in Potential Health Benefits of Quercetin. International Journal of Molecular Sciences. Available from: [Link]
-
Quercetin and its role in biological functions: an updated review. Bulletin of the National Research Centre. Available from: [Link]
-
Quercetin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available from: [Link]
-
Biological activities of quercetin and other flavonols: A mini-review. Revista Multidisciplinar em Saúde. Available from: [Link]
-
Quercetin as a therapeutic product: evaluation of its pharmacological action and clinical applications—a review. Pharmaceuticals. Available from: [Link]
-
Review on the Bioactivities of Quercetin. ResearchGate. Available from: [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Available from: [Link]
-
Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review. RSIS International. Available from: [Link]
-
Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions. International Journal of Pharmaceutics. Available from: [Link]
-
Mechanisms involved in the antiinflammation effect of quercetin. ResearchGate. Available from: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]
-
Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review. National Institutes of Health (NIH). Available from: [Link]
-
The therapeutic mechanisms of quercetin on inflammatory diseases: an update. Phytomedicine. Available from: [Link]
-
DPPH Antioxidant Assay. G-Biosciences. Available from: [Link]
-
Mirza: Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review. c19early.org. Available from: [Link]
-
The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities. Molecules. Available from: [Link]
-
Potential Pharmaceutical Applications of Quercetin in Cardiovascular Diseases. Molecules. Available from: [Link]
-
NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Pharmacophore. Available from: [Link]
-
Materials, Syntheses and Biomedical Applications of Nano-Quercetin Formulations: A Comprehensive Literature Review. National Institutes of Health (NIH). Available from: [Link]
-
Genesis and development of DPPH method of antioxidant assay. Food Chemistry. Available from: [Link]
-
Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Bio-Techne. Available from: [Link]
-
Recent Advances in Nanoformulations for Quercetin Delivery. Pharmaceutics. Available from: [Link]
-
Quercetin formulations for improving its bioavailability. ResearchGate. Available from: [Link]
-
What will be the best way to test NFkb activation via western blot? ResearchGate. Available from: [Link]
-
NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. Available from: [Link]
-
Western blot analysis of NF-κB pathway activation in RAW264.7... ResearchGate. Available from: [Link]
Sources
- 1. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of quercetin and other flavonols: A mini-review | Food Science and Technology [fst.emnuvens.com.br]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsisinternational.org [rsisinternational.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. c19early.org [c19early.org]
- 18. benchchem.com [benchchem.com]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. fivephoton.com [fivephoton.com]
- 24. Materials, Syntheses and Biomedical Applications of Nano-Quercetin Formulations: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid
Welcome to the technical support center for the synthesis of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Section 1: Understanding the Synthesis and Potential Impurities
The quality of this compound is paramount for its various applications, from a monomer in high-performance polymers to a key building block in dye manufacturing. Impurities, even in trace amounts, can significantly impact the performance and safety of the final products. This section delves into the common impurities associated with the two primary synthetic routes.
Logical Flow of Synthesis and Impurity Formation
To effectively troubleshoot, it is crucial to understand the origin of impurities. The following diagram illustrates the two main synthesis pathways and the points at which common impurities can arise.
Caption: Primary synthetic routes to this compound and common impurity formation points.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific questions and issues you may encounter during your synthesis and purification processes.
FAQ 1: My final product from the sulfonation of benzidine shows multiple spots on TLC/peaks in HPLC. What are these impurities?
Answer:
When sulfonating benzidine, the formation of several byproducts is possible due to the directing effects of the amino groups and the harsh reaction conditions. The most common impurities are:
-
Positional Isomers: The sulfonic acid groups can add to different positions on the biphenyl rings. While the 3 and 3' positions are desired, you may also form isomers such as 4,4'-Diaminobiphenyl-2,2'-disulfonic acid and 4,4'-Diaminobiphenyl-2,3'-disulfonic acid. The ratio of these isomers is highly dependent on reaction temperature and the concentration of the sulfonating agent.[1][2]
-
Mono-sulfonated Benzidine: Incomplete sulfonation can lead to the presence of 4,4'-diaminobiphenyl-3-sulfonic acid.
-
Over-sulfonated Products: Using an excessive amount of sulfonating agent or prolonged reaction times can result in the introduction of more than two sulfonic acid groups.
-
Sulfone Byproducts: At elevated temperatures, oxidative side reactions can lead to the formation of sulfone bridges between molecules.
| Impurity Type | Common Structure Example | Causative Factors |
| Positional Isomer | 4,4'-Diaminobiphenyl-2,2'-disulfonic acid | Reaction temperature, concentration of sulfonating agent |
| Incomplete Reaction | 4,4'-diaminobiphenyl-3-sulfonic acid | Insufficient sulfonating agent, short reaction time |
| Over-sulfonation | 4,4'-Diaminobiphenyl-3,3',x-trisulfonic acid | Excess sulfonating agent, prolonged reaction time |
| Side Reaction | Sulfone-bridged oligomers | High reaction temperatures |
Troubleshooting Workflow for Isomer Formation:
Caption: Troubleshooting workflow for managing positional isomers in benzidine sulfonation.
FAQ 2: During the reduction of 4,4'-Dinitrobiphenyl-3,3'-disulfonic acid, my reaction seems to stall, and the product is colored. What is happening?
Answer:
A stalled reaction and a colored product during the catalytic hydrogenation of 4,4'-Dinitrobiphenyl-3,3'-disulfonic acid are often indicative of incomplete reduction and the presence of nitro-amino intermediates.
-
Incomplete Reduction: The reduction of the two nitro groups proceeds in a stepwise manner. If the reaction is not driven to completion, you will have a mixture of the desired product, the starting dinitro compound, and the intermediate 4-amino-4'-nitrobiphenyl-3,3'-disulfonic acid . This intermediate is often colored and can be difficult to separate from the final product.
-
Catalyst Deactivation: The catalyst (e.g., Raney cobalt or Palladium on carbon) can become deactivated by impurities in the starting material or byproducts formed during the reaction.
-
Oxidation of the Product: The final product, an aromatic amine, is susceptible to oxidation, especially at elevated temperatures and in the presence of air. This can lead to the formation of colored impurities such as azo compounds (from the coupling of a partially reduced intermediate with the final product) and quinone-imines .[3]
| Impurity Type | Common Structure Example | Causative Factors |
| Incomplete Reduction | 4-amino-4'-nitrobiphenyl-3,3'-disulfonic acid | Insufficient catalyst, low hydrogen pressure, short reaction time |
| Catalyst Deactivation | - | Impurities in starting material, catalyst poisoning |
| Product Oxidation | Azo-bridged dimer | Exposure to air, high temperatures, presence of oxidizing agents |
Experimental Protocol: Monitoring the Reduction Reaction by HPLC
To avoid incomplete reduction, it is essential to monitor the reaction progress.
-
Sample Preparation: Carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere. Quench the reaction by filtering out the catalyst and diluting the sample with the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where both the starting material, intermediate, and product absorb (e.g., 280 nm) is recommended.
-
-
Analysis: Monitor the disappearance of the starting material peak (4,4'-Dinitrobiphenyl-3,3'-disulfonic acid) and the intermediate peak (4-amino-4'-nitrobiphenyl-3,3'-disulfonic acid), and the corresponding increase of the product peak. The reaction should be continued until the starting material and intermediate peaks are no longer detectable.
FAQ 3: How can I confirm the identity of suspected impurities in my sample?
Answer:
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful tool for identifying impurities.
Workflow for Impurity Identification:
-
HPLC Separation: Develop an HPLC method that provides good separation between the main peak and the impurity peaks.
-
Mass Spectrometry Data Acquisition: Acquire mass spectra for each separated peak. Electrospray ionization (ESI) is a common technique for these types of compounds.
-
Molecular Weight Determination: The mass spectrum of each impurity will provide its molecular weight, which can be used to propose a chemical formula.
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS). The fragmentation pattern provides information about the structure of the molecule. For example, the loss of SO2 (64 Da) is a characteristic fragmentation of aromatic sulfonamides.[4]
Expected Mass-to-Charge Ratios (m/z) for Key Compounds (in negative ion mode, [M-H]⁻):
| Compound | Molecular Formula | Expected [M-H]⁻ (m/z) |
| This compound | C₁₂H₁₂N₂O₆S₂ | 343.0 |
| 4,4'-Dinitrobiphenyl-3,3'-disulfonic acid | C₁₂H₈N₂O₁₀S₂ | 402.9 |
| 4-amino-4'-nitrobiphenyl-3,3'-disulfonic acid | C₁₂H₁₀N₃O₈S₂ | 386.0 |
| 4,4'-Diaminobiphenyl-2,2'-disulfonic acid | C₁₂H₁₂N₂O₆S₂ | 343.0 |
Section 3: Purification Strategies
Even with optimized synthesis conditions, some level of impurity may be present. The following are recommended purification strategies.
Protocol: Purification by pH-Controlled Precipitation/Crystallization
The solubility of this compound and its sulfonated impurities is highly dependent on pH. This property can be exploited for purification.
-
Dissolution: Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) to form the soluble salt.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Acidification: Slowly add an acid (e.g., HCl) to the solution with vigorous stirring. As the pH decreases, the this compound will precipitate out. The exact pH for precipitation should be determined empirically for your specific impurity profile.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the filter cake with cold deionized water and then with a small amount of a non-polar solvent like ethanol or ether to remove residual impurities.
-
Drying: Dry the purified product under vacuum.
References
-
Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]
-
MDPI. (2022). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
Welcome to the technical support center for 4,4'-Diaminobiphenyl-3,3'-disulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: After synthesis and initial precipitation, the purity of my this compound is lower than expected. What are the likely impurities and how can I remove them?
Answer:
Low purity after initial isolation is a common issue and can often be attributed to residual starting materials, byproducts from the synthesis, or inorganic salts. The nature of these impurities largely depends on the synthetic route employed.[1]
-
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthesis method, this could include benzidine sulfate or 4,4'-dinitrobiphenyl-3,3'-disulfonic acid.[1]
-
Byproducts of Sulfonation or Reduction: Incomplete reactions or side reactions can lead to mono-sulfonated species or partially reduced intermediates.
-
Inorganic Salts: Residual acids (like sulfuric acid) or bases used for pH adjustment during precipitation can contaminate the product.[1]
-
-
Troubleshooting Steps:
-
pH-Controlled Precipitation: The solubility of this compound is pH-dependent.[1] A carefully controlled precipitation by adjusting the pH of the reaction mixture can be a highly effective purification step. For instance, a patent for a similar compound, 4,4'-diaminodiphenyl-2,2'-disulfonic acid, describes adjusting the pH to 2-3 to precipitate the product.[2] Experiment with small aliquots of your solution to determine the optimal pH for maximizing the precipitation of the desired product while leaving impurities in the solution.
-
Washing with Appropriate Solvents: The product is reported to be virtually insoluble in alcohol and ether, and only very slightly soluble in boiling water.[1][3] Use this property to your advantage.
-
Wash the filtered product with cold deionized water to remove residual inorganic salts.
-
Follow with a wash using a small amount of cold ethanol or ether to remove organic, non-polar impurities.[1]
-
-
Recrystallization: If impurities persist, recrystallization is a powerful technique to enhance purity. A detailed protocol is provided in a later section.
-
Question 2: My final product of this compound is discolored (e.g., off-white, gray, or purple). What causes this and how can I obtain a purer, white product?
Answer:
Discoloration in the final product is typically due to the presence of oxidized species or trace metallic impurities. The primary amino groups of this compound are susceptible to oxidation, which can form colored impurities like azo compounds or quinone-imines.[1]
-
Causes of Discoloration:
-
Air Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to oxidation of the amino groups.
-
Metallic Impurities: Trace metals from reagents or reaction vessels can catalyze oxidation reactions.
-
Residual Oxidizing Agents: If the synthesis involved an oxidation step, incomplete removal of the oxidizing agent can lead to product degradation and discoloration.
-
-
Troubleshooting Steps:
-
Inert Atmosphere: During purification steps, especially when heating is involved (like in recrystallization), it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon to the hot, dissolved solution can help adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb some of your product, leading to a lower yield.
-
Chelating Agents: If metallic impurities are suspected, washing the crude product with a dilute solution of a chelating agent like EDTA can help remove them. Ensure that the pH is controlled to prevent the dissolution of your product.
-
Storage: Store the purified product in a dark place, under an inert atmosphere, and at room temperature to prevent degradation over time.
-
Question 3: I am experiencing poor recovery (low yield) after the recrystallization of this compound. How can I improve my yield?
Answer:
Low yield during recrystallization is a frustrating problem that can often be traced back to the choice of solvent, the volumes used, or the crystallization conditions.
-
Potential Causes for Low Yield:
-
Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good at dissolving the compound, even at lower temperatures, leading to significant product loss in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a solution that is not saturated enough for efficient crystallization upon cooling.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out of solution along with impurities, rather than forming pure crystals.
-
Incomplete Precipitation: The cooling process may not be sufficient to induce maximum precipitation of the dissolved product.
-
-
Troubleshooting Steps:
-
Solvent Selection: Given that this compound is only very slightly soluble in boiling water, a mixed solvent system might be necessary for effective recrystallization.[3] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated and maximizes crystal formation upon cooling.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Rapid cooling, such as placing the flask in an ice bath immediately, can trap impurities within the crystal lattice. Once the solution has reached room temperature, cooling in an ice bath can then be used to maximize precipitation.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by carefully evaporating some of the solvent and repeating the cooling process. Be aware that the purity of the second crop may be lower than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is typically offered at purities of 95% or higher.[1][4] Some suppliers may offer grades with purities of 97% or greater.[5]
Q2: What are the key safety precautions to take when handling this compound?
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the target compound from impurities and quantifying its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and help identify impurities.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound.[3][8]
-
Elemental Analysis: Can be used to determine the elemental composition and compare it to the theoretical values.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of deionized water. Given its low solubility, start with a small volume.
-
Gently heat the mixture on a hot plate with stirring. Add more deionized water in small portions until the solid completely dissolves. Avoid adding a large excess of water.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
If activated carbon was used, perform a hot filtration to remove it. Preheat a funnel and a receiving flask to prevent premature crystallization. Filter the hot solution quickly.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Follow with a wash using a small amount of cold ethanol to displace the water and aid in drying.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. A vacuum oven at a moderate temperature (e.g., 60°C) can be used.[2]
-
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
References
-
4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc. (URL: [Link])
-
This compound - gsrs. (URL: [Link])
-
Preparation method of 4,4-diaminobibenzyl-2,2-disulfonic acid - Eureka | Patsnap. (URL: [Link])
-
4,4'-diaminodiphenylsulfone - Organic Syntheses Procedure. (URL: [Link])
-
4,4-Diaminobiphenyl-3,3-disulfonic acid CAS No.:3365-90-0 - Taskcm. (URL: [Link])
- US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google P
-
Protein purification troubleshooting guide - Dutscher. (URL: [Link])
- US4987258A - 4,4'-diaminodiphenyl compounds, process for their preparation and their use - Google P
- Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid - Google P
Sources
- 1. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 2. Preparation method of 4,4`-diaminobibenzyl-2,2`-disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid 97.00% | CAS: 3365-90-0 | AChemBlock [achemblock.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CAS#:3365-90-0 | 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc [chemsrc.com]
Technical Support Center: Strategies to Improve Synthesis Reaction Yield
Welcome to the technical support center for optimizing the yield of synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chemical synthesis. Here, we will delve into the fundamental principles governing reaction outcomes and provide actionable strategies to maximize your product yield.
Frequently Asked Questions (FAQs)
Q1: My reaction resulted in a low yield or no product at all. What are the primary factors I should investigate?
A: Low or no product formation is a common challenge that can often be traced back to a few key areas. A systematic troubleshooting approach is essential.[1]
-
Reagent and Solvent Purity: The purity of your starting materials, reagents, catalysts, and solvents is critical.[1][2] Impurities can introduce side reactions or inhibit the desired transformation.[3][4] For moisture-sensitive reactions, the use of anhydrous solvents is crucial.[1]
-
Causality: Impurities can react with your starting materials or catalyst, leading to the formation of byproducts and reducing the amount of reactant available for the desired reaction.[4] Water, in particular, can deactivate many organometallic reagents and catalysts.
-
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that dictate the kinetics and thermodynamics of a reaction.[1][5] Incorrect settings can lead to incomplete reactions or product decomposition.[2][6]
-
Causality: Chemical reactions have an optimal temperature range. Too low, and the reaction may be too slow to reach completion in a reasonable time. Too high, and you risk thermal degradation of your reactants or products, or the promotion of undesired side reactions.[7]
-
-
Stoichiometry and Limiting Reagents: Inaccurate measurement of reactants can lead to a situation where the limiting reagent is consumed before the reaction is complete, thus limiting the maximum possible yield.[3][8]
-
Causality: The stoichiometry of a balanced chemical equation dictates the precise molar ratios of reactants required. An excess of one reactant cannot compensate for a deficiency in another.
-
Q2: I've confirmed my reagents and conditions are correct, but my yield is still low. What other factors could be at play?
A: Beyond the basics, several other factors can significantly impact your yield.
-
Catalyst Activity: Catalysts can degrade over time or become "poisoned" by impurities.[1] Ensure your catalyst is active and stored under the appropriate conditions.
-
Causality: Catalysts provide an alternative reaction pathway with lower activation energy.[9] A deactivated catalyst will not efficiently facilitate the reaction, leading to low conversion rates.
-
-
Equilibrium Position: For reversible reactions, the final yield is determined by the position of the chemical equilibrium.
-
Work-up and Purification Losses: Significant amounts of product can be lost during the isolation and purification stages.[1][13] This can be due to emulsions during liquid-liquid extraction, product solubility in the aqueous phase, or decomposition on silica gel during chromatography.[1]
Q3: How can I strategically optimize my reaction conditions to maximize yield?
A: Optimization is a systematic process of refining reaction parameters.[16]
-
Temperature Screening: Run the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity.[17]
-
Concentration Adjustments: Varying the concentration of reactants can influence the reaction rate and, in some cases, suppress side reactions.[7]
-
Solvent Selection: The choice of solvent can have a profound effect on reaction rates and outcomes by influencing reactant solubility and stabilizing transition states.[18][19][20][21]
-
Catalyst Loading: For catalyzed reactions, optimizing the amount of catalyst is crucial. Too little may result in a slow reaction, while too much can sometimes lead to unwanted side reactions or be economically inefficient.
Troubleshooting Guides
Issue 1: Inconsistent or No Product Formation
This is a frustrating but common issue. The following workflow can help you diagnose the problem.
Troubleshooting Workflow: No Product Formation
Caption: A decision tree for troubleshooting low or no product yield.
Protocol: Verifying Reagent Purity
-
Visual Inspection: Check for any changes in color or consistency of your reagents.
-
Purity Analysis: If possible, analyze the purity of your starting materials using techniques like NMR, GC-MS, or HPLC.
-
Use Fresh Reagents: Whenever possible, use freshly opened or newly purified reagents.[1]
-
Proper Storage: Ensure all reagents, especially catalysts and anhydrous solvents, are stored under the recommended conditions (e.g., inert atmosphere, low temperature).[1]
Issue 2: Low Isolated Yield After Work-up and Purification
Even if your reaction goes to completion, you can lose a significant amount of product during the isolation process.
Strategies to Minimize Product Loss During Work-up
| Problem | Cause | Solution |
| Emulsion Formation | Stable mixture of two immiscible liquids, preventing clear phase separation. | Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Filter the mixture through Celite. Centrifuge to break the emulsion.[1] |
| Incorrect pH | Product may be soluble in the aqueous layer at a certain pH. | Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1] |
| Product Solubility in Aqueous Layer | Some organic compounds have partial water solubility. | Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of organic solvent.[1] |
| Product Decomposition on Silica Gel | Acidic nature of silica gel can degrade sensitive compounds. | Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent. Consider alternative purification methods like recrystallization or distillation.[1] |
| Co-elution of Impurities | Similar polarity of product and impurities makes separation difficult. | Optimize the solvent system for better separation using TLC before running the column. Use a different stationary phase (e.g., alumina, reversed-phase silica).[1] |
Issue 3: Reaction Stalls or is Incomplete
An incomplete reaction is a common source of low yields.
Protocol: Driving an Equilibrium Reaction to Completion (Esterification Example)
Le Chatelier's principle is a powerful tool for improving the yield of equilibrium-limited reactions.[10][11][12] Consider the Fischer esterification:
Acid + Alcohol ⇌ Ester + Water
To shift the equilibrium to the right and maximize the ester yield, you can:
-
Increase Reactant Concentration: Use an excess of one of the reactants (usually the less expensive one, like the alcohol).[11] This will drive the reaction forward.
-
Remove a Product: Water is a product of this reaction. Removing it as it forms will cause the equilibrium to shift to the right to produce more water (and therefore more ester).[10][11]
-
Experimental Setup:
-
Set up a distillation apparatus with a Dean-Stark trap.
-
Choose a solvent (e.g., toluene) that forms an azeotrope with water.
-
As the reaction is heated, the water-toluene azeotrope will distill into the Dean-Stark trap.
-
Upon cooling in the trap, the water will separate and can be removed, while the toluene returns to the reaction flask.
-
-
Leveraging Le Chatelier's Principle
Caption: Manipulating equilibrium to favor product formation.
Advanced Strategies for Yield Improvement
-
Catalyst Selection and Optimization: The choice of catalyst can dramatically influence reaction efficiency and selectivity.[9] For instance, in ammonia synthesis, the use of promoters in iron-based catalysts significantly enhances their performance.[22] Nanocatalysts, with their high surface area-to-volume ratio, can also offer improved activity and selectivity.[23]
-
Biocatalysis: Enzymes can offer high yields and exquisite selectivity under mild reaction conditions, reducing waste and the need for protecting groups.[24]
-
Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters like temperature and mixing, leading to higher yields and easier scale-up compared to traditional batch processes.[25][26]
-
Scale-Up Considerations: Scaling up a reaction from the lab bench to a pilot plant introduces new challenges such as thermal gradients and mixing inefficiencies that can negatively impact yield.[27][28] Careful consideration of these factors is crucial for successful scale-up.
By systematically addressing these common issues and implementing these strategies, you can significantly improve the yield and efficiency of your synthesis reactions.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- Chemistry For Everyone. (2025, October 22). How Do You Optimize Conditions For A Higher Percent Yield?
- Teachy. (n.d.). Summary of Stoichiometry: Purity and Yield.
- Solubility of Things. (n.d.). Introduction to Limiting Reactants and Percent Yield.
- AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
- (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- (n.d.). Catalysis for Chemical Synthesis.
- Chemistry For Everyone. (2025, October 26). What Causes A Low Percent Yield In Chemical Reactions?
- (2020, March 30). How can we use Le Chatelier's principle to increase the yields of chemical reactions?
- TutorChase. (n.d.). How do percent purity and yield affect stoichiometric outcomes?
- Umbrex. (n.d.). Chemical Reaction Yield and Optimization Study.
- Chemistry For Everyone. (2025, November 8). How Do You Optimize Chemical Reaction Yields? [Video]. YouTube.
- TutorChase. (n.d.). How do impurities impact percentage yield?
- Reddit. (2018, February 11). Common ways to lose product and reduce yield?
- LabX. (2025, September 29). Optimizing PCR Reaction Conditions for High Fidelity and Yield.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
- WNY News Now. (2025, August 2). Optimizing Chemical Reactions: A Guide to Refining Key Parameters.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
- StudyPulse. (n.d.). Le Chatelier's Principle and Yield Optimisation.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Echemi. (2022, August 12). How Does Solvent Affect Reaction Rate: The Surprising Truth.
- Student Academic Success. (n.d.). Le Chatelier's Principle.
- Wikipedia. (n.d.). Solvent effects.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review.
- Nagwa. (n.d.). Question Video: Identifying Which Factor Does Not Affect Percentage Yield.
- Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields.
- Chemistry LibreTexts. (2016, February 8). 14.1: Factors that Affect Reaction Rates.
- Reddit. (2020, February 26). Synthesis - General tips for improving yield?
- Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
- AZoNano. (2024, March 21). Nanocatalysts: Boosting Efficiency and Yield in Ammonia Production.
- (n.d.). When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains.
- Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). The Role of Catalysts in Ammonia Synthesis: A Focus on CO Conversion.
- PMC - NIH. (2024, October 5). Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes.
- (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?
- Sciforum. (2025, April 21). Ammonia Synthesis and the Role of Promoters in Designing Efficient Transition Metal Catalysts.
- SciSpace. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: Flow chemistry.
- ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a.
- Siyavula. (n.d.). 8.3 Le Chatelier's principle | Chemical equilibrium.
- Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses.
- BC Open Textbooks. (n.d.). Shifting Equilibria: Le Chatelier's Principle – Introductory Chemistry.
- (n.d.). Reaction Work-up and Product Isolation: Summary and Further Reading.
- Reddit. (2020, March 13). Tips, tricks and shortcuts to expedite workup (or purification)?
Sources
- 1. benchchem.com [benchchem.com]
- 2. teachy.ai [teachy.ai]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. tutorchase.com [tutorchase.com]
- 5. azom.com [azom.com]
- 6. How To [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. tutorchase.com [tutorchase.com]
- 9. catalysis-summit.com [catalysis-summit.com]
- 10. quora.com [quora.com]
- 11. vce.studypulse.au [vce.studypulse.au]
- 12. 8.3 Le Chatelier's principle | Chemical equilibrium | Siyavula [siyavula.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
- 16. umbrex.com [umbrex.com]
- 17. wnynewsnow.com [wnynewsnow.com]
- 18. echemi.com [echemi.com]
- 19. Solvent effects - Wikipedia [en.wikipedia.org]
- 20. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sciforum : Event management platform [sciforum.net]
- 23. azonano.com [azonano.com]
- 24. Catalyzing the Future: Recent Advances in Chemical Synthesis using Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. scispace.com [scispace.com]
- 27. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 28. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Center: Polymerization of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid (DABSA)
Welcome to the technical support center for the synthesis and application of polymers derived from 4,4'-Diaminobiphenyl-3,3'-disulfonic acid (DABSA). This guide is designed for researchers, chemists, and material scientists who are navigating the unique challenges associated with this highly functionalized monomer. DABSA is a cornerstone for creating high-performance sulfonated polyimides (SPIs) and polyamides, which are critical materials for applications like proton exchange membranes (PEMs) in fuel cells.[1] However, its distinct chemical structure presents a series of hurdles in achieving high-performance polymers.
This document provides a structured, question-and-answer-based troubleshooting guide. We will delve into the causality behind common experimental issues and provide actionable protocols and strategies to overcome them, ensuring the successful synthesis of your target polymer.
Section 1: Monomer and Polymerization Medium
FAQ 1: My this compound (DABSA) monomer is poorly soluble in my chosen polymerization solvent. What are the underlying reasons, and how can I achieve a homogeneous reaction mixture?
Expert Analysis:
The poor solubility of DABSA is a primary obstacle and stems directly from its molecular structure. The molecule contains both basic amine (-NH₂) groups and strongly acidic sulfonic acid (-SO₃H) groups, leading to the formation of internal salts or zwitterions. This, combined with the rigid biphenyl backbone, promotes strong intermolecular hydrogen bonding, resulting in a crystalline structure that is difficult to dissolve in many common aprotic polar solvents. In fact, DABSA is described as virtually insoluble in alcohol and ether and only very slightly soluble in boiling water.[2]
Troubleshooting Strategies & Protocol:
-
Solvent Selection: The choice of solvent is paramount. High-boiling point, highly polar aprotic solvents are generally required. m-cresol is a particularly effective solvent for the synthesis of polyimides from sulfonated diamines.[3][4] Other common solvents include Dimethyl Sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP).
-
Salt Formation (In-situ): A highly effective strategy is to convert the sulfonic acid groups into a more soluble salt form in situ. This is commonly achieved by adding a tertiary amine, such as triethylamine (Et₃N), to the reaction mixture. The amine neutralizes the acidic proton of the -SO₃H group, breaking the strong intermolecular hydrogen bonds and significantly enhancing solubility.[3]
-
Gentle Heating: Applying gentle heat while stirring can aid in the dissolution process. However, be cautious not to exceed the thermal stability limits of the monomers or induce premature side reactions.
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Considerations |
| m-cresol | 202 | 11.8 | Excellent for high-temperature, one-step polyimide synthesis.[4] Often used with a catalyst like benzoic acid.[3] |
| DMSO | 189 | 47.2 | Good solvating power for sulfonated polymers.[5] Can be challenging to remove completely. |
| NMP | 202 | 32.2 | Widely used for polyamide and polyimide synthesis. Good thermal stability. |
| DMAc | 165 | 37.8 | Another effective solvent for polycondensation reactions. |
Experimental Protocol: Dissolving DABSA for Polyimide Synthesis
-
To a dry, nitrogen-purged 3-neck flask equipped with a mechanical stirrer, add the calculated amount of this compound (DABSA) and any non-sulfonated co-diamine monomers.
-
Add the chosen solvent (e.g., m-cresol), typically aiming for a 15-20% (w/v) solids concentration.
-
Begin stirring the suspension under a gentle nitrogen flow.
-
Add triethylamine (Et₃N) in a stoichiometric amount equivalent to the sulfonic acid groups (2 moles of Et₃N per mole of DABSA).
-
After the diamines are fully dissolved, which may require gentle warming (e.g., to 80 °C), the dianhydride monomer can be added to initiate polymerization.[3]
Section 2: Overcoming Polymerization Hurdles
FAQ 2: I am consistently obtaining a low molecular weight polymer, which results in brittle materials. What factors limit the degree of polymerization, and how can I synthesize a higher molecular weight polymer?
Expert Analysis:
Achieving a high molecular weight is critical for good mechanical properties. Low molecular weight in step-growth polymerization of DABSA is often traced back to several key factors:
-
Reduced Nucleophilicity: The two sulfonic acid groups are strongly electron-withdrawing. This effect reduces the electron density on the biphenyl rings and, consequently, lowers the nucleophilicity (reactivity) of the amine groups. This can lead to a sluggish reaction that does not reach a high degree of conversion.
-
Stoichiometric Imbalance: Step-growth polymerization is exquisitely sensitive to the molar ratio of the reacting monomers (diamine and diacid/dianhydride). Even a small deviation from a 1:1 ratio can severely limit the final molecular weight.
-
Monomer Impurities: Impurities in either the DABSA or the co-monomer, particularly monofunctional impurities, will act as chain terminators, preventing further polymer growth.
-
Side Reactions: The presence of water or other reactive species can lead to side reactions that disrupt the polymerization process.
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight issues.
Corrective Strategies:
-
High-Temperature, One-Step Polymerization: For polyimides, conducting the reaction at high temperatures (e.g., 180-200 °C) in a solvent like m-cresol is a common and effective method.[3][4] This provides the necessary activation energy to overcome the lower reactivity of the amine groups. The addition of a catalyst like benzoic acid can further facilitate the reaction.
-
Monomer Purification: Ensure the purity of all monomers. DABSA and co-monomers should be recrystallized or purified according to literature procedures. Dianhydrides are particularly sensitive to moisture and should be purified by vacuum sublimation before use.[3]
-
Strict Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C overnight). Solvents should be dried using appropriate methods (e.g., molecular sieves). The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
FAQ 3: The final sulfonated polymer is rigid and brittle, making it impossible to form a flexible, tough membrane. How can I improve its mechanical properties?
Expert Analysis:
This is a classic structure-property relationship problem. The combination of the rigid biphenyl unit in DABSA and the strong aromatic backbone of many co-monomers (like pyromellitic dianhydride) leads to a stiff polymer chain. The ionic aggregation of the sulfonate groups further restricts chain mobility, contributing to brittleness.
Strategies for Enhancing Flexibility and Processability:
-
Incorporate Flexible Linkages: The most effective strategy is to introduce flexible linkages into the polymer backbone via copolymerization. This disrupts the chain rigidity and lowers the glass transition temperature (Tg). Common flexible moieties include:
-
Ether linkages (-O-)
-
Sulfone linkages (-SO₂-)
-
Isopropylidene groups (-C(CH₃)₂-)
Copolymerizing DABSA with a non-sulfonated, flexible diamine is a proven method to tailor the properties of the final polymer.[3][6]
-
-
Use of Asymmetric Monomers: Incorporating monomers with non-symmetrical structures can disrupt chain packing and reduce crystallinity, which often improves solubility and reduces brittleness.[6]
-
Control the Degree of Sulfonation: The ion exchange capacity (IEC), which is directly related to the DABSA content, significantly impacts properties. A very high IEC can lead to excessive swelling in water and brittleness when dry. By adjusting the molar ratio of DABSA to a non-sulfonated diamine, you can control the IEC and optimize the balance between proton conductivity and mechanical robustness.[4]
| Strategy | Example Monomer | Expected Outcome |
| Introduce Ether Linkages | 4,4'-Oxydianiline (ODA) | Increased chain flexibility, improved solubility and toughness.[6] |
| Introduce Sulfone Linkages | 4,4'-Bis(3-aminophenoxy)diphenyl sulfone | Enhanced flexibility while maintaining good thermal stability.[3] |
| Control IEC | Copolymerize with a non-sulfonated diamine (e.g., ODA) | Allows for tuning of water uptake, conductivity, and mechanical strength.[4] |
Section 3: Post-Polymerization and Stability
FAQ 4: My polymer membrane shows poor hydrolytic stability, losing integrity and mechanical strength after exposure to hot water. What causes this degradation, and how can it be mitigated?
Expert Analysis:
Hydrolytic instability is a major challenge for polyimides and polyamides, especially those intended for use in fuel cells which operate in hot, humid, and acidic environments.[7] The degradation occurs via the hydrolysis of the amide or imide linkages in the polymer backbone. This reaction is the reverse of the condensation polymerization used to form the polymer.[8][9] It is often catalyzed by the acidic protons of the sulfonic acid groups themselves (autocatalysis), leading to chain scission, a rapid decrease in molecular weight, and loss of mechanical properties.[10]
Mechanism of Imide Ring Hydrolysis
Caption: Simplified mechanism of acid-catalyzed hydrolysis of a polyimide linkage.
Mitigation Strategies:
-
High-Temperature Annealing: After casting the polymer film, a high-temperature annealing step (often under vacuum) is crucial. This process, known as thermal imidization, ensures the complete conversion of any remaining polyamic acid precursor to the more hydrolytically stable imide form. It also helps to create a more ordered and dense morphology.
-
Monomer Selection for Stability: The chemical structure of the monomers has a profound impact on hydrolytic stability.
-
Six-Membered Imide Rings: Polyimides derived from dianhydrides that form six-membered imide rings, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA), are generally more resistant to hydrolysis than those with five-membered rings (e.g., from PMDA).[7]
-
High Basicity Diamines: Incorporating diamine monomers with higher basicity can enhance water stability.[7][11] The idea is that more basic amine groups form more stable imide linkages.
-
-
Cross-linking: Introducing a small amount of a tri-functional or tetra-functional monomer can create a cross-linked network. This network physically restricts polymer chain movement and swelling, which can slow the rate of water ingress and subsequent hydrolysis.[10]
Protocol: Assessing Hydrolytic Stability
-
Prepare several identical samples of your polymer membrane (e.g., 1 cm x 4 cm strips).
-
Thoroughly dry the samples in a vacuum oven at a suitable temperature (e.g., 100 °C) for 24 hours and record their initial dry weight and mechanical properties (e.g., tensile strength).
-
Immerse the samples in deionized water in sealed containers.
-
Place the containers in an oven at an elevated temperature (e.g., 80 °C, 100 °C, or 130 °C).[3][10]
-
At predetermined time intervals (e.g., 24, 48, 100, 200 hours), remove a sample, gently blot the surface water, and measure its properties (weight change, dimensional change, mechanical strength).
-
A significant decrease in tensile strength or a noticeable loss of mass indicates poor hydrolytic stability.[10]
References
- Technical Support Center: Characterization of Sulfonated Polymers. Benchchem.
- Vaya, J., & Zilkha, A. Sulfonation of Polyamides. The Hebrew University of Jerusalem.
- Synthesis and Properties of Novel Sulfonated Polyimides for Fuel Cell Application. Shanghai Jiao Tong University.
- Hydrolytic stability of sulfonated poly(ether amide) membranes. ResearchGate.
- Synthesis and characterization of sulfonated polyimides. ResearchGate.
- This compound | 3365-90-0. Benchchem.
- Water Stability of Sulfonated Polyimide Membranes. ACS Publications.
- Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines and Their Proton Conductivity and Water Durability. ResearchGate.
- 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0. ChemicalBook.
- Pure Hydrolysis of Polyamides: A Comparative Study. MDPI.
- Synthesis, water stability and proton conductivity of novel sulfonated polyimides from 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid. ResearchGate.
- Ellesmere OCR A level Chemistry - 6.2.3 (b) Hydrolysis of Polyester and Polyamides.
- Sulfonated polyimide copolymers based on 4,4′-diaminostilbene-2,2′-disulfonic acid and 3,5,3′,5′-tetramethylbenzidine with enhanced solubility. ResearchGate.
Sources
- 1. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 2. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]
- 3. mrs-j.org [mrs-j.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ellesmere OCR A level Chemistry - 6.2.3 (b) Hydrolysis of Polyester and Polyamides [sites.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions in Synthesis and Functionalization
From the desk of the Senior Application Scientist
Welcome to the Technical Support Center. In the pursuit of novel molecules, the path of synthesis is rarely straightforward. Even the most well-designed reaction schemes can be compromised by the emergence of unexpected side products, leading to diminished yields, complex purification challenges, and, ultimately, project delays. Most published procedures highlight successes, but as seasoned practitioners know, a significant portion of research is dedicated to understanding and overcoming what went wrong.[1][2]
This guide is structured to address these challenges head-on. It moves beyond simple protocols to explore the underlying principles that govern reaction selectivity. By understanding why a side reaction occurs, you can make informed, rational decisions to mitigate it. We will cover common pain points in a broad FAQ format before diving into detailed troubleshooting guides for some of the most frequently encountered and challenging reaction classes.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common, overarching questions related to reaction control.
Q1: My starting material has multiple reactive sites. How do I ensure the reaction only occurs where I want it to?
A: This is a classic chemoselectivity problem, most effectively solved by using protecting groups . A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert during a synthetic step.[3] The ideal protecting group should be easy to install in high yield, stable to the specific reaction conditions you need to perform elsewhere in the molecule, and easy to remove in high yield without affecting the rest of the molecule.[4]
A key strategy is the use of orthogonal protecting groups , which can be removed under distinct conditions in the presence of each other.[5] For example, in peptide synthesis, an amine might be protected with an Fmoc group (removed by a base like piperidine) while a carboxylic acid is protected as a tert-butyl (tBu) ester (removed by acid).[6] This allows for selective deprotection and modification at either site independently.
Common Protecting Group Strategies:
| Functional Group | Common Protecting Groups | Deprotection Conditions | Key Feature |
| Alcohol (-OH) | Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride source (e.g., TBAF) or acid | Tunable stability based on steric bulk.[7] |
| Benzyl Ether (Bn) | Catalytic Hydrogenation (H₂/Pd) | Stable to a wide range of acidic and basic conditions. | |
| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Widely used in peptide synthesis; acid-labile.[6] |
| Fluorenylmethyloxycarbonyl (Fmoc) | Mild Base (e.g., Piperidine) | Base-labile, orthogonal to Boc.[6] | |
| Carbonyl (C=O) | Acetals / Ketals | Aqueous Acid | Protects aldehydes/ketones from nucleophiles/hydrides.[7] |
Q2: My reaction is giving a mixture of products. How critical is my choice of solvent?
A: The choice of solvent is paramount; it is not merely an inert medium but an active participant that can dramatically influence reaction rates and selectivity.[8][9] Solvents affect outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[9][10]
Consider the classic competition between SN1 and SN2 nucleophilic substitution reactions:
-
SN1 reactions proceed through a charged carbocation intermediate. They are favored in polar protic solvents (e.g., water, ethanol) because these solvents can effectively solvate and stabilize both the cationic intermediate and the anionic leaving group through hydrogen bonding.[8][11]
-
SN2 reactions proceed through a single, concerted transition state. They are favored in polar aprotic solvents (e.g., DMSO, acetonitrile, THF). These solvents can solvate cations but are poor at solvating anions, leaving the nucleophile "naked" and more reactive.[8][11]
Therefore, running a reaction that could proceed via either pathway in ethanol might favor the SN1 product, while switching to THF could favor the SN2 product.
Q3: My reaction is highly exothermic and I'm seeing decomposition and byproducts. How can I gain control?
A: You are likely dealing with a temperature excursion , where the heat generated by the reaction exceeds the rate at which it can be dissipated, leading to a rapid temperature increase.[12] This can cause thermal decomposition of reactants or products and accelerate side reactions. In extreme cases, this can lead to a dangerous runaway reaction.[12]
Key Strategies for Temperature Management:
-
Slow Addition: Instead of adding all of a reactive reagent at once, add it slowly via a syringe pump or dropping funnel. This keeps the instantaneous concentration low and allows the cooling system to keep up with heat generation.
-
Efficient Cooling: Ensure your reaction vessel is adequately immersed in a cooling bath (ice-water, dry ice-acetone, or a cryocooler) and that the mixture is stirring efficiently to ensure uniform heat transfer.
-
Dilution: Running the reaction at a lower concentration can help, as the larger solvent volume acts as a heat sink.
-
Real-Time Monitoring: Use a thermometer or thermocouple to monitor the internal reaction temperature continuously.[12] If you observe an unexpected temperature spike, you can immediately slow the addition rate or enhance cooling.[13][14]
Q4: How does adjusting the stoichiometry of my reagents help control side reactions?
A: Stoichiometry—the relative quantities of reactants—is a critical tool for controlling reaction outcomes.[15] While a 1:1 ratio is theoretically ideal for many reactions, practical synthesis often requires adjusting this balance.
-
Driving Equilibrium: For reversible reactions, using a large excess of one (usually the less expensive) reactant can push the equilibrium towards the product side, increasing the overall yield (Le Châtelier's principle).[16]
-
Minimizing Side Reactions: In some cases, a specific side reaction consumes one of the starting materials. For example, in a Sonogashira coupling, the homocoupling of the terminal alkyne is a common side reaction.[17] Keeping the concentration of the alkyne low by adding it slowly to the reaction mixture, where the other reactant is in slight excess, can disfavor this bimolecular side reaction.[17]
-
Avoiding Waste and Purification Issues: While using an excess of a reagent can improve conversion, it also means you will have to remove that excess during workup.[18] This can complicate purification. Therefore, the optimal stoichiometric ratio is often a compromise between maximizing yield and simplifying product isolation.[19][20]
Q5: My reaction is complete, but the crude material is a mess. What are the fundamental purification strategies?
A: Purification is the process of removing impurities, including unreacted starting materials, reagents, and side products.[21] The choice of method depends on the physical and chemical properties of your desired compound versus those of the impurities.[22]
-
Extraction: This is often the first step. It separates compounds based on their differential solubility in two immiscible liquids (e.g., an organic solvent and water). By adjusting the pH of the aqueous layer, you can selectively move acidic or basic compounds between the layers.[23]
-
Crystallization/Recrystallization: This technique purifies solids. An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility at high temperatures but low solubility at low temperatures.[24][25] As the solution cools slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent.[24]
-
Chromatography: This powerful technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents).[24] It is highly versatile and can be used to purify a wide array of compounds, whether solid or liquid.[22]
Troubleshooting Guides
Guide 1: Low Yield and Byproducts in Palladium-Catalyzed Cross-Coupling
Issue: You are running a Suzuki-Miyaura coupling to form a C-C bond, but you observe low conversion of your aryl halide and significant formation of two byproducts: a homocoupled product from your boronic acid and a hydrodehalogenation product (where the halide is replaced by hydrogen).
Underlying Causality: The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst. Side reactions occur when one of the steps in this cycle is disrupted or when competing pathways become significant.
-
Homocoupling: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[26] It can also be promoted by using too high a catalyst loading or temperature.[27]
-
Hydrodehalogenation: This occurs when an intermediate Pd-H species is formed, which then reductively eliminates to replace the halide with a hydrogen. This can be favored by certain bases, solvents, or high temperatures.[26]
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive palladium black, especially if the reaction is not kept under a strictly inert atmosphere.[26]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling
This protocol is designed to minimize homocoupling and hydrodehalogenation byproducts.[17]
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask.
-
Degassing: Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[26]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify by flash column chromatography.
-
Data Comparison (Representative Yields):
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Hydrodehalogenation Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 65 | 15 | 10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | >90 | <5 | <2 |
| Table adapted from representative data to illustrate optimization effects.[17] |
Guide 2: Competition Between Nucleophilic Substitution (SN1/SN2) and Elimination (E1/E2)
Issue: You are attempting a nucleophilic substitution on a secondary alkyl halide, but the major product isolated is the corresponding alkene from an elimination reaction.
Underlying Causality: Substitution and elimination reactions are often in direct competition. The outcome is determined by a balance of four key factors:
-
Substrate Structure: Steric hindrance around the reaction center plays a major role. Tertiary substrates strongly disfavor SN2 and favor elimination and SN1 pathways. Primary substrates strongly favor SN2. Secondary substrates are the most ambiguous and are highly sensitive to other conditions.[28]
-
Nucleophile/Base Character: A species can act as a nucleophile (attacking a carbon) or a base (abstracting a proton). Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) strongly favor E2 elimination. Strong, non-bulky nucleophiles (e.g., I⁻, HS⁻, N₃⁻) favor SN2. Weak nucleophiles/bases (e.g., H₂O, ROH) favor SN1/E1 pathways, especially with secondary or tertiary substrates.[29][30]
-
Solvent: As discussed in the FAQs, polar protic solvents stabilize carbocations, favoring SN1/E1. Polar aprotic solvents enhance nucleophilicity, favoring SN2.[31]
-
Temperature: Elimination reactions result in an increase in the number of molecules, leading to higher entropy. Therefore, higher temperatures generally favor elimination over substitution.[30]
Decision-Making Workflow:
Caption: Decision pathway for substitution vs. elimination.
Experimental Strategy: Favoring Substitution over Elimination for a Secondary Halide
To favor the SN2 product and suppress E2:
-
Choose a Strong, Non-Bulky Nucleophile: Use a reagent with high nucleophilicity but moderate basicity, such as sodium azide (NaN₃) or sodium iodide (NaI). Avoid alkoxides like sodium ethoxide.
-
Use a Polar Aprotic Solvent: Conduct the reaction in acetone, DMSO, or THF. This will enhance the strength of your nucleophile.[32]
-
Keep the Temperature Low: Run the reaction at room temperature or below, if the reaction rate is sufficient. Avoid heating, as this will favor the E2 pathway.[30]
Product Ratio Comparison:
| Substrate | Reagent | Solvent | Temperature | Major Product | Minor Product |
| 2-Bromopropane | NaOCH₂CH₃ | Ethanol | 55 °C | Propene (E2 ) | 2-Ethoxypropane (SN2 ) |
| 2-Bromopropane | CH₃COONa | DMSO | 25 °C | 2-Acetoxypropane (SN2 ) | Propene (E2 ) |
Guide 3: Racemization During Amidation of Chiral Carboxylic Acids
Issue: You are performing an amide coupling using a standard coupling reagent like DCC on a chiral carboxylic acid that has a stereocenter at the α-carbon. Your final product shows significant loss of enantiomeric purity (epimerization/racemization).
Underlying Causality: Racemization during amide coupling often occurs through the formation of a highly reactive intermediate that can easily deprotonate at the α-carbon.
-
Activation: The coupling reagent activates the carboxylic acid, often forming an O-acylisourea intermediate (with carbodiimides like DCC/EDC).
-
Side Reaction Pathway: This activated intermediate is susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily removed by a base present in the reaction.
-
Loss of Chirality: Once deprotonated, the α-carbon becomes planar (sp² hybridized). Reprotonation can then occur from either face, leading to a racemic or epimerized product.[33]
Mechanism Visualization:
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. wiley.com [wiley.com]
- 3. tutorchase.com [tutorchase.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. blog.wika.com [blog.wika.com]
- 13. Managing temperature excursions – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 14. pharmcompliance.com [pharmcompliance.com]
- 15. Reaction Stoichiometry – Introductory Chemistry [uen.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. moravek.com [moravek.com]
- 22. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 23. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. reddit.com [reddit.com]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. Khan Academy [khanacademy.org]
- 32. leah4sci.com [leah4sci.com]
- 33. benchchem.com [benchchem.com]
optimizing reaction conditions (temperature, pressure, catalyst)
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've developed this technical support center to provide you with a comprehensive guide to optimizing reaction conditions. This resource is designed to go beyond simple step-by-step instructions, offering insights into the fundamental principles governing temperature, pressure, and catalyst selection. Our aim is to empower you with the knowledge to troubleshoot effectively and make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the optimization of chemical reactions.
Q1: My reaction is sluggish and not reaching completion. What should I investigate first?
A1: When a reaction is not proceeding as expected, temperature is often the first and most accessible parameter to adjust.[1] Increased temperature can accelerate reaction rates, but it's crucial to approach this systematically. Before elevating the temperature, ensure your starting materials are of high purity and that the solvent is appropriately dried if the reaction is sensitive to moisture. A methodical approach involves conducting small-scale experiments, incrementally increasing the temperature in 10-20°C intervals to find an optimal balance that enhances the reaction rate without promoting unwanted side reactions.
Q2: How can I determine if my catalyst is the source of the problem?
A2: Issues with a catalyst can manifest as low conversion rates, a lack of selectivity, or complete reaction failure. The first step in troubleshooting is to run a control experiment without the catalyst to confirm its necessity. Next, verify the catalyst's integrity and ensure it has been handled and stored correctly to avoid deactivation. Catalyst deactivation can occur due to poisoning by impurities in the starting materials or solvent.[2][3][4] Common catalyst poisons include sulfur compounds, carbon monoxide, halides, and heavy metals.[2][3][5][6]
Q3: I'm observing the formation of several byproducts. How can I improve the selectivity of my reaction?
A3: Achieving high selectivity is a common goal in reaction optimization. Lowering the reaction temperature can often favor the formation of the desired product by minimizing competing side reactions.[7] Catalyst selection is also a critical factor in controlling selectivity.[8][9][10] For instance, in metal-catalyzed reactions, the choice of ligands can significantly influence the stereoselectivity or regioselectivity of the transformation. Screening a variety of catalysts and ligands is an effective strategy for identifying the optimal system for your desired outcome.[8]
Q4: When should I consider pressure as a key variable in my reaction optimization?
A4: Pressure is a critical parameter in reactions that involve gaseous reactants or when there is a change in the number of moles of gas during the reaction.[11] According to Le Chatelier's principle, increasing the pressure will shift the equilibrium toward the side of the reaction with fewer moles of gas.[12][13][14][15] High-pressure conditions are commonly employed in hydrogenation and carbonylation reactions to increase the concentration of the gaseous reactant in the liquid phase, thereby enhancing the reaction rate.[16][17]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific and complex issues in reaction optimization.
Guide 1: A Systematic Approach to Temperature Optimization
Randomly adjusting the temperature can be inefficient. A more structured approach, such as a Design of Experiments (DoE), can provide a more comprehensive understanding of the reaction's temperature dependence.[18][19][20][21]
Experimental Protocol: Temperature Screening
-
Establish a Baseline: Begin by running the reaction at a literature-reported temperature or a logical starting point, such as room temperature.
-
Define the Range: Set up a series of parallel experiments across a range of temperatures. A typical approach is to explore temperatures from 20°C below to 60°C above the baseline, in 20°C increments.
-
Monitor Reaction Progress: Utilize an appropriate analytical method, such as TLC, LC-MS, or GC-MS, to track the consumption of starting materials and the formation of products and byproducts over time.
-
Analyze the Data: Plot the reaction conversion and selectivity as a function of temperature to identify the optimal temperature range that balances reaction rate and selectivity.
Causality: The relationship between temperature and reaction rate is described by the Arrhenius equation, which states that the rate constant increases with temperature.[22][23][24][25] However, higher temperatures can also activate alternative reaction pathways, leading to decreased selectivity.[26] This systematic screening helps to identify the optimal temperature that maximizes the desired product formation.
Guide 2: Diagnosing and Overcoming Catalyst Deactivation
Catalyst deactivation can be a subtle yet significant problem. This workflow can help you diagnose and address this issue.
Caption: A workflow for troubleshooting catalyst deactivation.
In-Depth Analysis:
-
Heterogeneous Catalysts: For solid-supported catalysts, leaching of the active metal into the reaction mixture can occur. This can be confirmed by analyzing the solution using ICP-MS.
-
Homogeneous Catalysts: In homogeneous catalysis, the deactivation can be due to ligand degradation or dissociation. NMR spectroscopy can be a powerful tool to investigate changes in the catalyst structure during the reaction.
-
Catalyst Poisoning: Common poisons include sulfur-containing compounds, nitrogen-containing compounds, and heavy metals.[2] Purification of starting materials and solvents through techniques like recrystallization or chromatography can often mitigate these issues.
Advanced Optimization: Leveraging Pressure
While not always the first parameter to be explored, pressure can be a powerful tool for reaction optimization, particularly for certain reaction types.[11][27]
Data Presentation: The Impact of Pressure on Common Reaction Classes
| Reaction Type | Typical Pressure Range (bar) | Rationale |
| Hydrogenation | 1 - 100 | Increases the concentration of hydrogen gas in the solvent, leading to a higher reaction rate.[17] |
| Carbonylation | 10 - 200 | High carbon monoxide pressure is often required to favor the formation of the carbonylated product.[17] |
| Diels-Alder | 1,000 - 15,000 | High pressure can accelerate these reactions by favoring the formation of a more compact transition state. |
Experimental Protocol: High-Pressure Reaction Setup
-
Reactor Selection: Choose a pressure reactor, or autoclave, that is rated for the intended pressure and is chemically compatible with the reaction mixture.
-
Safety Precautions: Ensure you are thoroughly trained in the operation of high-pressure equipment and always use appropriate safety measures, such as a blast shield.
-
Reaction Assembly: Add the catalyst and reactants to the reactor vessel and seal it securely.
-
Pressurization: Purge the reactor with an inert gas, such as nitrogen or argon, before introducing the reactant gas (e.g., hydrogen or carbon monoxide) to the desired pressure.
-
Heating and Stirring: Heat the reaction to the target temperature while ensuring vigorous stirring to facilitate efficient gas-liquid mass transfer.
-
Monitoring and Work-up: After the designated reaction time, cool the reactor to room temperature and carefully vent the pressure before opening the vessel.
Authoritative Grounding: The application of high-pressure conditions in organic synthesis is a well-established field.[17] It can lead to significant improvements in reaction rates and yields and can even enable transformations that are not feasible at atmospheric pressure.
References
- 1. 反应设计与优化 [sigmaaldrich.com]
- 2. fiveable.me [fiveable.me]
- 3. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 4. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. GAS Dortmund [gas-dortmund.de]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. supercriticalfluids.com [supercriticalfluids.com]
- 12. varsitytutors.com [varsitytutors.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. Le Chateliers Principle Practice Problems - Chemistry Steps [general.chemistrysteps.com]
- 16. mt.com [mt.com]
- 17. High-Pressure Chemistry in the Pharmaceutical Industry | Adesis [adesisinc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 22. Khan Academy [khanacademy.org]
- 23. fiveable.me [fiveable.me]
- 24. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 25. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 26. physicsforums.com [physicsforums.com]
- 27. High-Throughput Optimization of a High-Pressure Catalytic Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Omeprazole Stability & Degradation Pathways
Welcome to the technical support center for omeprazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this widely used proton pump inhibitor. Omeprazole's efficacy is intrinsically linked to its chemical stability, which presents unique challenges due to its sensitivity to acidic conditions, light, and oxidative stress.
This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you navigate the complexities of omeprazole stability, ensuring the integrity and reliability of your experimental results and formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is omeprazole so unstable in acidic conditions?
A1: Omeprazole is a weak base that is highly acid-labile.[1] In an acidic environment (pH < 5), it undergoes a rapid, proton-catalyzed degradation.[1] The process begins with protonation of the benzimidazole nitrogen, leading to a molecular rearrangement that forms a reactive sulfenic acid intermediate, which then converts to a cyclic sulphenamide.[1][2] This active species is what covalently binds to the H+/K+-ATPase (proton pump), but its formation prior to reaching the target site renders the drug inactive. The degradation half-life at a pH below 5 can be as short as 10 minutes.[1]
Q2: What are the primary degradation pathways for omeprazole besides acid hydrolysis?
A2: Beyond acid-catalyzed degradation, omeprazole is susceptible to:
-
Oxidative Degradation: Stress from agents like hydrogen peroxide can lead to the formation of N-oxides and sulfone derivatives.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[4][5][6] Storing omeprazole protected from light is crucial.
-
Thermal Degradation: Elevated temperatures can induce degradation, both in solid state and in solution, often following first-order kinetics.[2]
Q3: What is the optimal pH for ensuring the stability of omeprazole in a solution?
A3: Omeprazole's stability significantly increases with rising pH. It has acceptable stability under alkaline conditions.[7] For instance, while its half-life is mere minutes at low pH, it extends to 18 hours at pH 6.5 and is remarkably stable at pH 10, with a half-life of 2.8 months at 25°C.[1][8] Maximum stability is observed around pH 11.[9][10] Therefore, for experimental and formulation purposes, maintaining a pH well above 7.4 is critical.
Q4: How can I prevent omeprazole degradation during my experiments?
A4: To maintain stability:
-
pH Control: Use alkaline buffers (pH > 8) for all solutions. Sodium bicarbonate (8.4%) is commonly used to create a suitable micro-environment.[11][12][13]
-
Light Protection: Work in low-light conditions and use amber vials or foil-wrapped containers to protect solutions from light.[4][5]
-
Temperature Control: Store stock solutions and samples under refrigerated (2-8°C) or frozen (-20°C) conditions, as appropriate, to slow thermal degradation.[14]
-
Use of Antioxidants: If oxidative degradation is a concern, consider adding antioxidants to the formulation, though this should be validated for compatibility.
-
Inert Atmosphere: For highly sensitive experiments, preparing solutions under an inert gas like nitrogen can prevent oxidation.
In-Depth Troubleshooting Guides
Guide 1: Investigating Unexpectedly Low Potency or High Variability in Results
This issue is frequently linked to the rapid, acid-catalyzed degradation of omeprazole. If you observe lower-than-expected concentrations or inconsistent results, follow this guide.
Symptoms:
-
Low assay values for omeprazole concentration.
-
Poor reproducibility between replicate samples or experiments.
-
Appearance of unknown peaks in your chromatogram.
Causality Analysis: The primary suspect is unintentional exposure of omeprazole to an acidic pH. This can happen if the dissolution medium is not adequately buffered, if acidic excipients are present, or if the pH of the stock solution has drifted over time.
Troubleshooting Workflow:
References
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 11. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Maintaining Purity Through Proper Handling and Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who understand that the integrity of their experimental results is intrinsically linked to the purity of their starting materials. Here, we move beyond rote instructions to explain the why behind critical handling and storage procedures. Our goal is to empower you with the knowledge to create self-validating systems within your laboratory, ensuring the reliability and reproducibility of your work.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Purity Issues
This section addresses specific problems you might encounter, providing a logical framework for troubleshooting and corrective action.
Issue 1: Unexpected Degradation of a Chemical Reagent
Q: I opened a new bottle of a supposedly stable organic compound, and my initial analysis shows significant degradation. What could have gone wrong?
A: This is a common and frustrating issue that can often be traced back to improper environmental controls during storage or handling. Let's break down the potential causes:
-
Causality: Chemical degradation is often accelerated by environmental factors such as temperature, light, humidity, and oxygen.[1] Losing high-value reagents to processes like hydrolysis or photolysis not only impacts your budget but can invalidate entire datasets.[1]
-
Troubleshooting Steps:
-
Review the Safety Data Sheet (SDS): The SDS is your primary resource for specific storage requirements.[2] Check for any warnings regarding sensitivity to light, air, or moisture.
-
Verify Storage Temperature: Was the compound stored at the recommended temperature? Even brief deviations can initiate degradation. For example, many anhydrous solvents and peptide-coupling agents are highly sensitive to moisture and require storage in a desiccator.[1]
-
Investigate Light Exposure: Light-sensitive compounds should be stored in amber or opaque containers in a dark cabinet.[3] If the compound was transferred to a clear container or left on a benchtop, photolysis is a likely culprit.
-
Assess Humidity Control: Hygroscopic materials readily absorb moisture from the air, which can lead to hydrolysis.[1] Ensure that such reagents are stored in a desiccator with fresh desiccant.
-
Check for Peroxide Formation: Certain organic compounds, like ethers, can form explosive peroxides upon exposure to air.[2] If the compound is a known peroxide-former, it should be dated upon opening and tested regularly.[1]
-
-
Preventative Protocol:
-
Upon receiving a new chemical, immediately review the SDS and record its specific storage requirements in your lab's inventory system.[1]
-
Label the container with the date of receipt and the date it was first opened.
-
Always store chemicals in their original or appropriate light-blocking containers.
-
Implement a "first-in, first-out" inventory system to ensure older stock is used first.[1]
-
Issue 2: Suspected Cross-Contamination in a Biological Sample
Q: My cell culture experiment is showing inconsistent results, and I suspect cross-contamination between different cell lines. How can I confirm this and prevent it in the future?
A: Cross-contamination is a serious issue that can undermine the validity of your research. The key is a combination of rigorous aseptic technique and organized workflow.
-
Causality: Contamination in biological sciences can be due to unwanted bacteria, DNA, RNA, proteins, or other cells.[4] This often stems from human error, such as improper personal protective equipment (PPE) usage or sharing reagents between different cell lines.[4][5]
-
Troubleshooting Steps:
-
Microscopic Examination: Regularly inspect your cultures under a microscope for any changes in morphology or the presence of unexpected cell types.[5]
-
Mycoplasma Testing: Mycoplasma contamination is not visible under a standard microscope and requires specialized testing kits (e.g., PCR-based).[6]
-
STR Profiling: For cell lines, Short Tandem Repeat (STR) profiling is the gold standard for authentication and can definitively identify cross-contamination.
-
-
Preventative Protocol:
-
Strict Aseptic Technique: Always work in a certified biosafety cabinet, sterilize your work surfaces with 70% ethanol before and after use, and minimize movements that could disrupt airflow.[5]
-
Dedicated Reagents: Handle only one cell line at a time and use separate, clearly labeled media and reagents for each to prevent cross-contamination.[6]
-
Proper PPE Usage: Wear a clean lab coat, gloves, and any other required PPE.[7] Change gloves frequently, especially after touching anything outside the sterile field or when moving between different samples.[4][7] Never reuse disposable gloves.[8]
-
Quarantine New Cell Lines: Isolate all new cell lines until they have been tested and confirmed to be free of contamination.[6]
-
Workflow for Preventing Cross-Contamination
Below is a logical workflow to minimize the risk of cross-contamination in your cell culture practice.
Caption: A workflow diagram for preventing cross-contamination in cell culture.
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the proper handling and storage of laboratory materials.
Q1: What are the general temperature guidelines for storing different types of samples?
A1: Proper storage temperature is critical for maintaining sample integrity.[9][10] Here is a general guide:
| Storage Condition | Temperature Range | Typical Samples |
| Ambient | 18-25 °C (64-77 °F) | Most inorganic salts, buffers, some chemicals.[1] |
| Refrigerated | 2-8 °C (36-46 °F) | Enzymes, antibodies, some peroxides, volatile standards, many biological samples for short-term storage.[1][9][11] |
| Frozen | -20 °C (-4 °F) | Many biologicals, DNA/RNA (short to medium term), some antibodies for long-term storage.[1][12][13] |
| Ultra-Low | -80 °C (-112 °F) | Labile biologicals (e.g., restriction enzymes), long-term storage of DNA/RNA and tissues.[1][9][14] |
| Cryogenic | -196 °C (-321 °F) in liquid nitrogen | Long-term preservation of cells and some tissues to maintain structural and functional integrity.[9][15] |
Note: Always refer to the manufacturer's specific recommendations for each product.[16][17]
Q2: How do I choose the right container for my samples?
A2: Container selection depends on several factors, including the sample type, volume, chemical compatibility, and required storage conditions.[18][19]
-
Material: Choose between glass and plastic based on chemical compatibility and temperature resistance.[18] Glass is non-reactive and suitable for heating, while plastic is more durable and impact-resistant.[18]
-
Size and Shape: The container should be appropriately sized for the sample volume to avoid waste and potential degradation.[18][19]
-
Sterility: For biological samples, especially for cell culture, sterile, single-use containers are essential to prevent contamination.[5][20]
-
Light Sensitivity: For light-sensitive compounds, use amber or opaque containers.[3][20]
-
Closure: Ensure the container has a secure, leak-proof lid to prevent spills and contamination.[19][21]
Decision Tree for Container Selection
This diagram provides a logical path for selecting the appropriate storage container.
Caption: A decision tree for selecting the appropriate sample container.
Q3: What are the best practices for labeling samples?
A3: Clear and durable labeling is crucial for sample tracking and preventing mix-ups.[10][22]
-
Unique Identifier: Every sample must have a unique identifier.[23]
-
Essential Information: Labels should include the patient's or sample's name, date of collection, type of sample, and any other relevant information.[10][19]
-
Durability: Use waterproof and chemical-resistant labels to prevent smudging or fading.[3][10]
-
Legibility: Ensure handwriting is clear and legible. Consider using barcode labels for larger sample collections to integrate with a Laboratory Information Management System (LIMS).[22]
-
Placement: Affix the label securely to the primary container, not the lid, which can be misplaced.
Q4: How important is humidity control in sample storage?
A4: Humidity control is a critical but often overlooked aspect of sample storage, particularly for pharmaceuticals and hygroscopic chemicals.
-
Pharmaceuticals: High humidity can alter the composition and effectiveness of drugs by destabilizing or degrading the active ingredients.[24] The recommended relative humidity for pharmaceutical storage is generally below 60%.[24][25]
-
Chemicals: As mentioned earlier, hygroscopic chemicals will absorb moisture from the air, potentially leading to unwanted reactions. Storing these in a desiccator is essential.[1]
-
General Lab Environment: High humidity can also contribute to the growth of mold and mildew on equipment and surfaces, increasing the overall risk of contamination.[24]
Q5: What is the proper procedure for aliquoting antibodies to maintain their stability?
A5: Aliquoting is a key practice to preserve the long-term stability of antibodies by minimizing damaging freeze-thaw cycles.[13][26]
-
Causality: Repeated freezing and thawing can cause protein denaturation and aggregation, which impairs the antibody's ability to bind to its target.[13][27]
-
Protocol:
-
Upon receiving a new antibody, allow it to equilibrate to 2-8°C if it was shipped on ice.
-
Briefly centrifuge the vial to collect the contents at the bottom.
-
Under sterile conditions, divide the antibody into small, single-use volumes in low-protein-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment.
-
Label each aliquot clearly with the antibody name, concentration, and date.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C for long-term storage.[28] Avoid using frost-free freezers as they have temperature fluctuations.[13][27]
-
-
Important Note: Enzyme-conjugated antibodies are often sensitive to freezing and should generally be stored at 2-8°C.[13][29] Always consult the manufacturer's datasheet.[13]
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. nottingham.ac.uk [nottingham.ac.uk]
- 3. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. ibidi.com [ibidi.com]
- 7. pro-lab.co.uk [pro-lab.co.uk]
- 8. 7 Steps to Prevent Cross Contamination – Emory Research Administration News [scholarblogs.emory.edu]
- 9. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 10. Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures [needle.tube]
- 11. Importance of Temperature in Pharmaceutical Storage | SciSafe [scisafe.com]
- 12. news-medical.net [news-medical.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 16. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 17. sensoscientific.com [sensoscientific.com]
- 18. scienceequip.com.au [scienceequip.com.au]
- 19. Requirements for Selecting Appropriate Containers for Specimen Transportation [needle.tube]
- 20. bostonmedsupply.com [bostonmedsupply.com]
- 21. Maintaining Specimen Purity with Sterile Swab Containers: Importance and Best Practices [needle.tube]
- 22. biocompare.com [biocompare.com]
- 23. Sample Collection & Processing Best Practices For Labs | QBench Cloud-Based LIMS [qbench.com]
- 24. airinnovations.com [airinnovations.com]
- 25. akcp.com [akcp.com]
- 26. precisionantibody.com [precisionantibody.com]
- 27. Antibodies in Practice General Information [sigmaaldrich.com]
- 28. Antibodies Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 29. Antibody Storage and Antibody Shelf Life [labome.com]
Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their experimental outcomes. Here, we will dissect the common culprits behind inconsistent results and provide robust, actionable strategies to enhance the reproducibility and reliability of your research. Our approach is rooted in first principles, emphasizing the "why" behind the "how" to empower you with the critical thinking needed to navigate the complexities of experimental science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My results are highly variable between experiments. Where do I even begin to troubleshoot?
This is a foundational challenge in experimental science. Inconsistent results can stem from two primary sources: uncontrolled conditions and experimental error.[1] A systematic approach is crucial to pinpoint the root cause.
A1: The Diagnostic Funnel: A Step-by-Step Troubleshooting Workflow
Think of troubleshooting as a funnel. You start with a broad range of possibilities and systematically narrow them down.
Step 1: Document Everything, Assume Nothing.
Before you change a single parameter, ensure your documentation is impeccable. A detailed protocol is your most powerful tool for ensuring consistency.[2] Ask a colleague to review your protocol; if they find it ambiguous, it needs more detail.[2]
Step 2: Scrutinize Your Reagents.
Reagents are a notorious source of variability.[3] A change in the lot number of a critical antibody, enzyme, or even cell culture media can have profound effects.[2]
-
Protocol: Reagent Qualification
-
Log Everything: Maintain a detailed log of all reagents, including manufacturer, catalog number, lot number, and expiration date.
-
Lot-to-Lot Validation: When a new lot of a critical reagent is introduced, perform a side-by-side comparison with the old lot using a well-established positive and negative control.[4]
-
Quality Control (QC) Testing: For in-house prepared reagents, establish and document QC parameters such as pH, concentration, and purity.[5]
-
Step 3: Evaluate Your Instrumentation.
Never assume your equipment is performing optimally. Regular calibration and maintenance are non-negotiable for reproducible science.
-
Actionable Advice:
-
Calibration Logs: Maintain a logbook for each piece of critical equipment.
-
Performance Verification: Before a critical experiment, run a quick performance check. For a PCR machine, this could be a standard curve with a known template.[6] For a plate reader, measure a blank and a standard.
-
Step 4: Analyze Your Technique.
Subtle variations in personal technique can introduce significant error. This is especially true for complex, multi-step protocols.
-
Self-Assessment Checklist:
-
Am I pipetting consistently?
-
Are my incubation times precise?
-
Is my cell handling gentle and consistent?
-
Logical Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Q2: I'm working with cell cultures, and my cells are behaving differently from batch to batch. What are the common culprits?
A2: Taming the Variability in Your Cell Culture
1. Cell Line Authentication and Contamination:
-
The Problem: Misidentified or cross-contaminated cell lines are a widespread issue that can invalidate entire studies.[8] Mycoplasma contamination is particularly insidious as it's not visible by standard microscopy but can dramatically alter cell physiology.[8]
-
The Solution:
-
Source from Reputable Cell Banks: Obtain cell lines from trusted sources like the ATCC.[8]
-
Routine Authentication: Perform STR (Short Tandem Repeat) profiling upon receiving a new cell line and after a certain number of passages.
-
Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination.
-
2. The Perils of High Passage Numbers:
-
The Problem: As cells are passaged, they can undergo genetic and phenotypic drift.[8] This means that cells at passage 30 may respond very differently than cells at passage 5.
-
The Solution:
-
Establish a Master and Working Cell Bank: Create a low-passage master cell bank and thaw a new vial to create a working cell bank every few months.
-
Limit Passage Number: Define a strict upper limit for the number of passages for your experiments.
-
3. Inconsistent Culture Conditions:
-
The Problem: Seemingly minor variations in culture conditions can have a major impact.[8] This includes inconsistencies in cell density, the time between passaging and the assay, and media composition.[8][9]
-
The Solution:
-
Standardize Seeding Density: Always seed cells at the same density for every experiment.
-
Consistent Timing: Perform experiments at the same time point after passaging.
-
Media and Serum Quality Control: Be aware that lot-to-lot variability in serum and media can affect cell growth and behavior.[9] Qualify new lots before use in critical experiments.
-
Sources of Cell Culture Variability
| Source of Variability | Potential Impact | Mitigation Strategy |
| Cell Line Identity | Wrong cell line, invalid results | STR profiling, source from reputable banks[8] |
| Contamination | Altered cell physiology, unreliable data | Routine mycoplasma and microbial testing[8] |
| Passage Number | Genetic/phenotypic drift | Use low-passage cells, establish cell banks[8] |
| Culture Density | Changes in cell responsiveness | Standardize seeding and experimental densities[8] |
| Media/Supplements | Inconsistent growth, altered responses | Qualify new lots of media and serum[9] |
Q3: How can I be sure that my results are statistically significant and not just random noise?
This question strikes at the heart of experimental design and data interpretation. Distinguishing a true biological effect from random error is paramount.
A3: Robust Experimental Design and Statistical Rigor
1. The Power of Controls:
-
Negative Controls: Ensure that you don't observe an effect when you shouldn't. This helps to rule out false positives.[10]
-
Positive Controls: Confirm that your assay is working as expected. If your positive control fails, you cannot trust any of your other results for that experiment.[10]
2. Understanding and Minimizing Error:
-
Random Error: This is due to statistical fluctuations and can be reduced by increasing the number of observations or replicates.[11]
-
Systematic Error: These are consistent inaccuracies, often due to faulty equipment or flawed experimental design.[11] They are harder to detect and require careful calibration and validation.
3. Designing for Statistical Power:
-
Replication:
-
Randomization: Randomly assign subjects or samples to treatment groups to minimize bias.[12][13]
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to prevent unconscious bias in data collection and analysis.[12]
Workflow for Ensuring Statistical Validity
Caption: A workflow for designing and analyzing statistically robust experiments.
References
-
Reagent Validation to Facilitate Experimental Reproducibility. Current Protocols in Pharmacology. [Link]
-
8 Tips to Improve Your Research Reproducibility. Bitesize Bio. [Link]
-
Analyzing experimental data and types of experimental errors — Lesson 1. Ansys Courses. [Link]
-
Quality Control Methods in Laboratory. ChiuVention. [Link]
-
What it is Quality Control in Laboratories: Why It Matters. Flabs. [Link]
-
Statistics for Analysis of Experimental Data. University of Colorado Boulder. [Link]
-
Implementing Quality Control in Laboratories for Reliable Results. ELPRO. [Link]
-
Quality Control in a Laboratory for Lab Compliance Success. Qualityze. [Link]
-
Laboratory quality control. Wikipedia. [Link]
-
What Makes Experimental Design Key To Protocol Reproducibility? The Friendly Statistician - YouTube. [Link]
-
Understanding and controlling raw material variation in cell culture media. Cytiva. [Link]
-
Measurements and Error Analysis. WebAssign. [Link]
-
Experimental Reproducibility: How to Get the Most "Bang" for Your Buck. Bitesize Bio. [Link]
-
Identifying Potential Reasons for Inconsistent Experiment Results. Study.com. [Link]
-
Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. bioRxiv. [Link]
-
Sources of variability and effect of experimental approach on expression profiling data interpretation. BMC Genomics. [Link]
-
Key elements of a well-designed experiment. NC3Rs. [Link]
-
How we validate new laboratory reagents. Ambar Lab. [Link]
-
Why is it hard to replicate experimental results in molecular biology research? Quora. [Link]
-
Why Is My PCR Quantification Showing Errors? Science Through Time - YouTube. [Link]
-
Troubleshooting and optimizing lab experiments. The Bumbling Biochemist. [Link]
-
The Importance of High-Quality Reagents in Accurate Experimental Results. Chempur. [Link]
-
Guide to Experimental Design | Overview, 5 steps & Examples. Scribbr. [Link]
-
1. Summary of Error Analysis and Statistical Methods. Werner Boeglin FIU. [Link]
-
Can you spot the statistical errors? VSNi. [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]
-
Strategies and Qualification of Critical Reagents. CASSS. [Link]
Sources
- 1. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. quora.com [quora.com]
- 4. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 6. youtube.com [youtube.com]
- 7. Experimental Variability and Replicates in siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. webassign.net [webassign.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Key elements of a well-designed experiment | NC3Rs [nc3rs.org.uk]
Technical Support Center: Scaling Up Production of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
Welcome to the technical support center for the synthesis and scale-up of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions encountered during the production of this versatile compound. Our goal is to equip you with the necessary knowledge to navigate the complexities of its synthesis, ensuring both high yield and purity.
I. Synthesis Methodologies: A Comparative Overview
The selection of a synthetic route for this compound is a critical decision that influences purity, yield, and scalability. The two primary industrial methods are the direct sulfonation of benzidine sulfate and the catalytic hydrogenation of a dinitro precursor.
Method 1: Direct Sulfonation of Benzidine Sulfate
This is a traditional and industrially proven method valued for its straightforward approach.
Core Reaction:
Benzidine Sulfate + Sulfuric Acid Monohydrate → this compound
Key Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1 part Benzidine Sulfate to 2 parts Sulfuric Acid Monohydrate | Ensures complete disulfonation and minimizes monosulfonated byproducts. |
| Temperature | 210°C | High temperature is required to drive the electrophilic aromatic substitution.[1] |
| Reaction Time | Several hours (endpoint determined by monitoring) | Adequate time is necessary for the reaction to proceed to completion. |
Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
II. Troubleshooting Guide
Low Product Yield
Q: My yield from the direct sulfonation of benzidine sulfate is significantly lower than expected. What are the likely causes?
A: Low yields in this reaction are often attributable to several factors:
-
Incomplete Reaction: Ensure that the reaction has been heated to the correct temperature (210°C) and held for a sufficient duration. Monitoring the reaction progress by taking small aliquots and analyzing them (e.g., via HPLC) can confirm completion.
-
Suboptimal Reagent Ratio: An incorrect ratio of benzidine sulfate to sulfuric acid monohydrate can lead to incomplete disulfonation or the formation of undesirable byproducts.
-
Product Loss During Workup: The product is only very slightly soluble in boiling water and virtually insoluble in alcohol and ether. [1]Ensure your washing steps are optimized to remove impurities without dissolving a significant amount of the product.
Q: I am experiencing a low yield in the catalytic hydrogenation of the dinitro precursor. What should I investigate?
A: Troubleshooting low yields in a catalytic hydrogenation requires a systematic approach:
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure that the starting materials and solvent are free of impurities that can inhibit the catalyst. Using a fresh batch of catalyst is a good troubleshooting step.
-
Inadequate Hydrogen Pressure: The reduction of nitro groups is highly dependent on hydrogen pressure. Verify that your system is maintaining the target pressure throughout the reaction.
-
Incorrect pH: The pH of the reaction medium is critical for achieving high purity and yield. [2]Ensure that the pH is maintained within the optimal range of 6.0-8.5.
-
Mass Transfer Limitations: In a scaled-up reaction, inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate. Ensure your agitation is sufficient to create a homogenous reaction mixture.
Product Purity Issues
Q: My final product is off-white or has a grayish tint. What are the likely impurities?
A: Discoloration often points to the presence of side-products or residual starting materials.
-
Oxidation Products: The amino groups in the final product are susceptible to oxidation, which can lead to colored impurities like azo compounds or quinone-imines. [2]It is crucial to handle the product under an inert atmosphere, especially during drying and storage.
-
Isomeric Impurities: The direct sulfonation of benzidine can lead to the formation of other disulfonic acid isomers. While the 3,3'-isomer is the major product under the specified conditions, other isomers can form and be difficult to remove.
-
Residual Nitro Compounds: In the catalytic hydrogenation route, incomplete reduction will leave residual dinitro or partially reduced (nitroso, hydroxylamine) species, which can be colored.
Q: How can I improve the purity of my final product?
A: The most effective purification method for this compound is crystallization or precipitation by adjusting the pH of the post-reaction mixture. [2]The solubility of the product is pH-dependent, allowing for its selective precipitation while leaving many impurities in the solution. [2] Purification Workflow:
Caption: Purification by pH-Adjusted Precipitation.
III. Frequently Asked Questions (FAQs)
Q: What are the primary advantages and disadvantages of the direct sulfonation versus the catalytic hydrogenation route?
A: The choice between these two methods often depends on the desired product purity and the available equipment.
| Method | Advantages | Disadvantages |
| Direct Sulfonation | Simpler, one-step reaction. [2] | Requires high temperatures and corrosive reagents; may produce more isomeric impurities. [2] |
| Catalytic Hydrogenation | Can produce a very high-purity product. [2] | Multi-step process; requires a pre-synthesized dinitro precursor and specialized high-pressure equipment. [2] |
Q: What are the key safety considerations when working with fuming sulfuric acid (oleum) in the direct sulfonation method?
A: Fuming sulfuric acid is a highly corrosive and reactive substance that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a full-face respirator, acid-resistant gloves, and chemical-resistant clothing.
-
Ventilation: All work must be conducted in a well-ventilated fume hood.
-
Handling: Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction. Never add water to fuming sulfuric acid, as this can cause a violent reaction.
-
Spill Response: Have a spill kit with appropriate neutralizing agents readily available.
Q: What are the major challenges when scaling up the production of this compound?
A: Scaling up from laboratory to industrial production introduces several challenges:
-
Heat Management: Both synthesis methods are exothermic. Effective heat transfer is crucial in larger reactors to maintain temperature control and prevent runaway reactions.
-
Mass Transfer: Ensuring efficient mixing and gas-liquid transfer (in the case of hydrogenation) becomes more complex in large vessels.
-
Solids Handling: The handling of solid reactants and the filtration and drying of the final product require specialized equipment at a larger scale.
-
Safety: The risks associated with handling hazardous materials like fuming sulfuric acid and high-pressure hydrogen are magnified at an industrial scale, necessitating robust safety engineering and procedures.
IV. Quality Control and Analytical Methods
Ensuring the quality of your this compound is paramount. A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity and quantifying impurities, including isomeric byproducts and unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the final product and help identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the key functional groups (amino and sulfonic acid) in the molecule.
V. References
-
PubChem. (n.d.). 3,3'-Benzidinedisulfonic acid. Retrieved from [Link]
Sources
Validation & Comparative
characterization techniques for polymers derived from this compound
<_ A Senior Application Scientist's Guide to the Characterization of Lactic Acid-Derived Polymers
For Researchers, Scientists, and Drug Development Professionals
Polymers derived from lactic acid, most notably polylactic acid (PLA), are at the forefront of innovation in biocompatible and biodegradable materials. Their application in drug delivery, tissue engineering, and medical devices is expanding rapidly. However, unlocking the full potential of these polymers hinges on a deep and precise understanding of their physicochemical properties. The performance of a PLA-based drug delivery system—its release kinetics, degradation profile, and biocompatibility—is not accidental; it is a direct consequence of the polymer's molecular weight, chemical structure, thermal properties, and morphology.
This guide provides an in-depth comparison of the essential characterization techniques for lactic acid-derived polymers. Moving beyond a simple listing of methods, it explains the causality behind experimental choices, offers insights into data interpretation, and presents a logical workflow for a comprehensive analysis.
The Core Characterization Workflow
A systematic approach to polymer characterization is essential for efficiency and completeness. For a newly synthesized or procured lactic acid-based polymer, the characterization process should be multi-faceted, with each technique providing a piece of a larger puzzle. The data from these techniques are often interdependent and together provide a holistic view of the material.
Caption: A typical workflow for the comprehensive characterization of a lactic acid-derived polymer.
Chemical Structure and Composition Analysis
Before delving into complex material properties, it is fundamental to confirm the chemical identity and purity of the polymer.
Comparison of Primary Spectroscopic Techniques
| Feature | ¹H and ¹³C NMR Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Detailed chemical structure, stereochemistry, monomer ratio in copolymers, end-group analysis, and number-average molecular weight (Mn) estimation.[1][2][3] | Identification of functional groups (e.g., C=O in esters, O-H), confirmation of polymerization, and detection of impurities.[4][5] |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. | Measures the absorption of infrared radiation by specific molecular vibrations, identifying functional groups present in the sample. |
| Sample Requirements | Requires dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆); typically 5-10 mg.[6] | Can be used on solids (films, powders) or liquids; minimal sample preparation (e.g., KBr pellet, ATR). |
| Key Advantage | Quantitative and provides unparalleled structural detail, including tacticity (stereoregularity).[1][6] | Fast, non-destructive, and requires very little sample. |
| Limitation | Requires soluble samples; can be more time-consuming than FTIR. | Provides less detailed structural information than NMR; primarily qualitative for polymer structure. |
Expert Insight: While FTIR is an excellent first-pass technique to quickly confirm that a polymerization reaction has occurred (e.g., disappearance of the O-H band from lactic acid and appearance of a strong ester C=O band), NMR is the gold standard for definitive structural elucidation . For PLA, ¹H NMR can be used to determine the stereoisomeric composition by analyzing the methine proton signals.[7] Furthermore, by comparing the integrals of the polymer backbone protons to those of the end-groups, a reasonable estimate of the number-average molecular weight (Mn) can be obtained for lower molecular weight polymers.[2]
Detailed Protocol: ¹H NMR for PLA Structural Confirmation and Mn Estimation
-
Sample Preparation: Accurately weigh 5-10 mg of the dried PLA sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Record the ¹H NMR spectrum on a spectrometer (e.g., 360 MHz or higher).[2] Use tetramethylsilane (TMS) as an internal chemical shift reference.[6]
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 45° flip angle and a 4-second pulse delay.[6]
-
Data Analysis:
-
Structural Confirmation: Identify the characteristic peaks for PLA: a quartet around 5.1-5.2 ppm (methine proton, -CH-) and a doublet around 1.5-1.6 ppm (methyl protons, -CH₃).
-
Mn Estimation: Identify the proton signals from the chain end-groups. For PLA synthesized by ring-opening polymerization, these may be hydroxyl or carboxylic acid end-groups. Compare the integrated area of a repeating unit proton (e.g., the methine quartet) to the integrated area of an end-group proton. The Mn can be calculated using the formula: Mn = (Integral of backbone / Number of backbone protons) / (Integral of end-group / Number of end-group protons) * Molar mass of monomer + Molar mass of end-groups.
-
Molecular Weight and Distribution
The molecular weight and its distribution (polydispersity index, PDI) are among the most critical parameters for polymers, as they directly influence mechanical properties, degradation rates, and viscosity.
Comparison of Molecular Weight Determination Techniques
| Feature | Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | Static Light Scattering (SLS) |
| Primary Information | Weight-average (Mw), number-average (Mn), and Z-average (Mz) molecular weights, and the polydispersity index (PDI = Mw/Mn).[8][9] | Absolute weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A₂).[10] |
| Principle | Separates molecules based on their hydrodynamic volume as they pass through a column packed with porous gel.[11] | Measures the intensity of scattered light from a polymer solution at various angles and concentrations to determine molecular size and weight. |
| Sample Requirements | Requires dissolution in a suitable solvent (e.g., THF, Chloroform) and filtration.[8] | Requires dissolution in a solvent with a known refractive index increment (dn/dc) and meticulous removal of dust.[10] |
| Key Advantage | Provides the full molecular weight distribution, not just an average.[9][11] | Provides an absolute measure of Mw without the need for column calibration with standards. |
| Limitation | It is a relative technique that requires calibration with polymer standards (e.g., polystyrene), which can introduce inaccuracies if the standards' hydrodynamic volume differs significantly from the sample.[11] | Highly sensitive to impurities and dust, which can cause significant errors.[10] The low refractive index increment of PLA in common solvents can be a challenge.[10] |
Expert Insight: For routine analysis and quality control of PLA, GPC/SEC is the most widely used and practical technique .[8] While it is a relative method, using a universal calibration with a viscometer detector can provide more accurate molecular weights for polymers like PLA and its copolymers, which may behave differently in solution than polystyrene standards.[12] The PDI is a crucial parameter; a PDI close to 1 indicates a narrow distribution (more uniform polymer chains), while a higher PDI (>2) suggests a broad distribution, which can significantly affect material properties.[8][9]
Detailed Protocol: GPC/SEC for PLA Molecular Weight Analysis
-
Mobile Phase Preparation: Prepare the mobile phase, typically tetrahydrofuran (THF) or chloroform, ensuring it is HPLC grade.[8]
-
Sample Preparation: Prepare PLA solutions at a concentration of approximately 2-5 mg/mL in the mobile phase solvent.[9][13] Allow the polymer to dissolve completely, then filter the solution through a 0.2 µm syringe filter to remove any particulates.[8]
-
Calibration: Create a calibration curve by injecting a series of narrow-PDI polystyrene standards of known molecular weights.[11]
-
Analysis: Inject the filtered PLA sample into the GPC system. The system typically consists of a pump, injector, a set of columns, and a detector (commonly a refractive index detector).[8]
-
Data Processing: Use the calibration curve to calculate Mn, Mw, and PDI from the chromatogram of the PLA sample.[9]
Thermal Properties
The thermal properties of PLA dictate its processing window and service temperature. They are heavily influenced by molecular weight and crystallinity.
Comparison of Thermal Analysis Techniques
| Feature | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Primary Information | Glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and enthalpy of fusion/crystallization (used to calculate % crystallinity).[13][14][15] | Decomposition temperature (Td) and thermal stability of the material.[13][14] |
| Principle | Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. | Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. |
| Sample Requirements | Small amount of material (5-10 mg) in an aluminum pan.[14] | Small amount of material (5-10 mg) in a TGA pan.[14] |
| Key Advantage | Provides a wealth of information on the thermal transitions that define the polymer's physical state (amorphous vs. semi-crystalline).[16] | Directly measures thermal stability and decomposition profile. |
| Limitation | Does not provide information on decomposition. | Does not provide information on transitions like Tg or Tm that do not involve mass loss. |
Expert Insight: DSC and TGA are complementary and should almost always be performed together. A TGA experiment should precede a DSC experiment to determine the decomposition temperature, which sets the upper temperature limit for the DSC scan to avoid instrument contamination.[13] For PLA, the DSC thermogram is particularly insightful. The glass transition (Tg) typically occurs around 60°C.[14] A "cold crystallization" exotherm may be observed upon heating if the sample was cooled quickly (is amorphous), followed by a melting endotherm (Tm) around 150-170°C.[15][17] The magnitude of the melting peak is directly related to the degree of crystallinity.
Caption: Interrelation of key polymer properties and the techniques used to measure them.
Detailed Protocol: DSC for PLA Thermal Transitions
-
Sample Preparation: Accurately weigh 5-10 mg of the PLA sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with a nitrogen atmosphere.[15]
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Heat the sample from room temperature to ~200°C (below the Td determined by TGA) at a rate of 10°C/min.[14][15] This step erases the sample's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature.
-
Second Heat: Heat the sample again to 200°C at 10°C/min. The data from this scan is typically used for analysis as it reflects the intrinsic properties of the material under controlled conditions.
-
-
Data Analysis: From the second heating scan, determine the Tg (midpoint of the step change in heat flow), Tc (peak of the exothermic event), and Tm (peak of the endothermic event). Calculate the percent crystallinity (%Xc) using the formula: %Xc = (ΔHm / ΔH°m) * 100, where ΔHm is the measured heat of fusion and ΔH°m is the theoretical heat of fusion for 100% crystalline PLA.
Crystallinity and Morphology
The degree of crystallinity significantly impacts the mechanical properties, degradation rate, and thermal stability of PLA.[14][18]
Comparison of Crystallinity and Morphology Techniques
| Feature | X-Ray Diffraction (XRD) | Scanning/Transmission Electron Microscopy (SEM/TEM) |
| Primary Information | Degree of crystallinity, identification of crystalline polymorphs (e.g., α- and β-forms in PLA), and crystal size.[18][19] | Visualization of surface morphology (SEM) and internal structure/nanostructure (TEM). |
| Principle | Measures the scattering of X-rays by the ordered atomic planes within a crystalline material, producing a characteristic diffraction pattern. | Scans a sample with a focused beam of electrons to create an image of the surface topography (SEM) or internal structure (TEM). |
| Sample Requirements | Solid sample (powder or film). | Solid sample, often requires sputter coating with a conductive material for SEM. TEM requires ultra-thin sections. |
| Key Advantage | Provides quantitative information on the crystalline structure and phase.[18] | Provides direct visual evidence of the material's microstructure, such as spherulite size or the dispersion of nanoparticles in a composite. |
| Limitation | Provides spatially averaged information, not direct visualization of morphology. | Sample preparation for TEM can be destructive and labor-intensive. SEM only provides surface information. |
Expert Insight: While DSC provides a good estimate of bulk crystallinity, XRD is a more direct and often more accurate method .[20] It can distinguish between different crystalline forms of PLA, which can be induced by processing conditions like stretching or annealing.[19] SEM is invaluable for understanding how processing affects the final product. For instance, in a 3D-printed PLA object, SEM can reveal the quality of filament fusion and the presence of voids, which directly impact mechanical strength.[21]
Mechanical Properties
For applications in medical devices or as structural materials, the mechanical properties are paramount.
Standard Mechanical Testing
Mechanical properties are typically evaluated using a universal testing machine according to established standards from organizations like ASTM.[22]
-
Tensile Testing (ASTM D638): This is one of the most common tests, measuring the material's response to being pulled apart.[23] It provides key data on:
-
Flexural Testing (ASTM D790): Measures the material's stiffness and strength in bending (flexure).[23]
-
Impact Testing (Izod/Charpy, ASTM D256): Measures the material's ability to withstand a sudden impact, providing an indication of its toughness.[25]
-
Hardness Testing (ASTM D2240): Measures the material's resistance to localized plastic deformation such as scratching or indentation.[22][26]
Expert Insight: The mechanical properties of PLA are highly dependent on all the previously characterized parameters. Higher molecular weight generally leads to improved strength and toughness.[27] Increased crystallinity enhances stiffness and tensile strength but can reduce ductility.[26] Therefore, mechanical testing should be the final step in the characterization workflow, serving to link the molecular and bulk properties to real-world performance.
References
-
Mechanical Properties of 3D-Printing Polylactic Acid Parts subjected to Bending Stress and Fatigue Testing. (n.d.). PubMed Central. [Link]
-
NMR Analysis of Poly(Lactic Acid) via Statistical Models. (n.d.). PubMed Central. [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters Corporation. [Link]
-
Analysis of Polylactic-co-Glycolic Acid (PLGA) by Gel Permeation Chromatography (GPC) using the Arc™ HPLC System with a Refractive Index (RI) Detector. (n.d.). Waters Corporation. [Link]
-
NMR Analysis of Low Molecular Weight Poly(lactic acid)s. (1995). Macromolecules. [Link]
-
Evaluation of the mechanical properties of PLA material used for 3D printing solar e-hub component. (2024). Edith Cowan University Research Online. [Link]
-
Study on Mechanical Properties of Pla Printed using 3D Printer. (2020). Journal of Advanced Research in Applied Mechanics. [Link]
-
NMR Analysis of Poly(Lactic Acid) via Statistical Models. (2016). ResearchGate. [Link]
-
Polylactic Acid (Polylactide, PLA) Molecular Weight Determination with the BI-MwA. (n.d.). Brookhaven Instruments. [Link]
-
Thermal data obtained by TGA and DSC analysis of neat PLA and PLA-OLA (15 wt%) films. (n.d.). MDPI. [Link]
-
GPC analysis of PLA PLGA PCL. (2024). ResolveMass Laboratories Inc. [Link]
-
1 H NMR Spectroscopy in the Analysis and Characterization of Poly(lactide). (n.d.). SpringerLink. [Link]
-
Crystallization Morphology Regulation on Enhancing Heat Resistance of Polylactic Acid. (n.d.). MDPI. [Link]
-
SEC Analysis of Polylactic Acid Using Advanced Polymer Chromatography. (n.d.). Waters Corporation. [Link]
-
Crystalline structure of annealed polylactic acid and its relation to processing. (2009). Express Polymer Letters. [Link]
-
The crystallinity of PLA obtained from both DSC and XRD scans. (n.d.). ResearchGate. [Link]
-
Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites. (2021). ResearchGate. [Link]
-
NMR analysis PLA PLGA. (2024). ResolveMass Laboratories Inc. [Link]
-
Analysis of Polylactide and Poly(lactide-co-glycolide) by GPC with Viscometry. (2010). Agilent. [Link]
-
Thermal Analysis Investigation of a Poly(Lactic Acid) Biodegradable Plastic. (n.d.). TA Instruments. [Link]
-
Evaluation of Mechanical Properties of 3D printed PLA. (2024). YouTube. [Link]
-
Synthesis and Characterization of Poly (Lactic Acid) for Use in Biomedical Field. (n.d.). SciELO. [Link]
-
ASTM Testing for Plastics and Polymers. (n.d.). Intertek. [Link]
-
X-ray diffraction (XRD) analysis of PLA (polylactic acid). (n.d.). ResearchGate. [Link]
-
Study on Mechanical Properties of Pla Printed using 3D Printer. (2020). ResearchGate. [Link]
-
Comprehensive ASTM Polymer Testing Guide. (n.d.). Scribd. [Link]
-
Development of Highly Crystalline Polylactic Acid with β-Crystalline Phase from the Induced Alignment of Electrospun Fibers. (2021). National Institutes of Health. [Link]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of PLA/Cellulose Composites. (n.d.). ResearchGate. [Link]
-
Development and Characterization of Polylactic Acid (PLA)-Based Nanocomposites Used for Food Packaging. (2023). PubMed Central. [Link]
-
D5477 Standard Practice for Identification of Polymer Layers or Inclusions by Fourier Transform Infrared Microspectroscopy (FT-IR). (2018). ASTM International. [Link]
-
Plastics & Polymers. (n.d.). ASTM Latin America. [Link]
-
Manufacture and Characterization of Polylactic Acid Filaments Recycled from Real Waste for 3D Printing. (2023). MDPI. [Link]
-
Processing of poly(lactic acid): Characterization of chemical structure, thermal stability and mechanical properties. (2022). ResearchGate. [Link]
-
Numerical and Experimental Characterisation of Polylactic Acid (PLA) Processed by Additive Manufacturing (AM): Bending and Tensile Tests. (2024). MDPI. [Link]
Sources
- 1. NMR Analysis of Poly(Lactic Acid) via Statistical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development and Characterization of Polylactic Acid (PLA)-Based Nanocomposites Used for Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. lcms.cz [lcms.cz]
- 10. WGE Knowledgebase: Polylactic Acid (Polylactide, PLA) Molecular Weight Determination with the BI-MwA [wge-dr-bures.de]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. researchgate.net [researchgate.net]
- 17. tainstruments.com [tainstruments.com]
- 18. Crystallization Morphology Regulation on Enhancing Heat Resistance of Polylactic Acid [mdpi.com]
- 19. Development of Highly Crystalline Polylactic Acid with β-Crystalline Phase from the Induced Alignment of Electrospun Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. la.astm.org [la.astm.org]
- 24. akademiabaru.com [akademiabaru.com]
- 25. ASTM Testing for Plastics and Polymers [intertek.com]
- 26. ro.ecu.edu.au [ro.ecu.edu.au]
- 27. Mechanical Properties of 3D-Printing Polylactic Acid Parts subjected to Bending Stress and Fatigue Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sulfonated Diamine Monomers: A Comparative Analysis for High-Performance Polymers
Welcome, researchers, scientists, and drug development professionals. In the pursuit of advanced materials with tailored properties, the role of monomer chemistry is paramount. This guide provides an in-depth comparative analysis of several key sulfonated diamine monomers, critical building blocks for high-performance polymers such as sulfonated polyimides (SPIs). These polymers are at the forefront of innovations in areas like proton exchange membranes (PEMs) for fuel cells, where proton conductivity and stability are non-negotiable.
This document eschews a rigid template in favor of a narrative that delves into the causal relationships between monomer structure and polymer performance. We will explore the synthesis of these specialized monomers, the subsequent polymerization, and a comprehensive comparison of the resulting polymer properties, supported by experimental data. Our goal is to equip you with the foundational knowledge and practical insights necessary to select and utilize sulfonated diamine monomers for your specific research and development endeavors.
The Critical Role of Sulfonated Diamine Monomers
The introduction of sulfonic acid (-SO₃H) groups into a polymer backbone via sulfonated diamine monomers is a strategic approach to impart hydrophilicity and proton conductivity.[1][2] This is particularly crucial for applications in electrochemical devices. However, the benefits of sulfonation must be carefully balanced against potential trade-offs, such as reduced hydrolytic stability and mechanical integrity.[3] The choice of the sulfonated diamine monomer is, therefore, a critical design parameter that dictates the ultimate performance of the polymer.
This guide will focus on a comparative analysis of the following representative sulfonated diamine monomers, with 4,4'-diaminodiphenyl ether (ODA) serving as a non-sulfonated baseline for comparison:
-
4,4'-Diaminodiphenyl Ether-2,2'-disulfonic Acid (ODADS): A widely studied sulfonated diamine derived from the readily available ODA.[4]
-
Isomers of Bis(aminophenoxy)biphenyl-disulfonic Acid (BAPBDS): Including para- (pBAPBDS), meta- (mBAPBDS), and ortho- (oBAPBDS) isomers, which allow for a systematic investigation of the impact of monomer geometry on polymer properties.[4]
-
4,4'-Bis(4-aminophenoxy)diphenyl Sulfone-3,3'-disulfonic Acid (BAPPSDS): A sulfone-containing sulfonated diamine, offering a different electronic and structural profile.[5]
The following diagram illustrates the general synthetic workflow from monomer to functional polymer membrane.
Caption: General workflow for the synthesis and characterization of sulfonated polyimide membranes.
Comparative Synthesis of Sulfonated Diamine Monomers
The synthetic accessibility of a monomer is a crucial factor in its practical application. Here, we outline the synthetic approaches for the selected sulfonated diamine monomers.
Synthesis of 4,4'-Diaminodiphenyl Ether-2,2'-disulfonic Acid (ODADS)
ODADS is typically synthesized via the direct sulfonation of 4,4'-diaminodiphenyl ether (ODA) using fuming sulfuric acid. This method is straightforward but requires careful control of reaction conditions to achieve the desired degree of sulfonation and minimize side reactions.
Synthesis of Bis(aminophenoxy)biphenyl-disulfonic Acid (BAPBDS) Isomers
The synthesis of BAPBDS isomers also involves direct sulfonation of the corresponding non-sulfonated bis(aminophenoxy)biphenyl precursors. The isomeric purity of the final product is dependent on the purity of the starting diamine.
Synthesis of 4,4'-Bis(4-aminophenoxy)diphenyl Sulfone-3,3'-disulfonic Acid (BAPPSDS)
The synthesis of BAPPSDS is a two-step process. It begins with the direct sulfonation of 4,4'-dichlorodiphenyl sulfone, followed by a nucleophilic substitution reaction with an aminophenol.[5] This multi-step synthesis offers greater control over the final structure but may involve more complex purification procedures.
The choice of synthetic route is a balance between the availability of starting materials, the desired purity of the monomer, and the scalability of the process.
Structure-Property Relationships: A Comparative Analysis
The subtle variations in the chemical structure of sulfonated diamine monomers have a profound impact on the macroscopic properties of the resulting polymers. This section provides a comparative analysis of key performance metrics, with data summarized in the tables below.
Ion Exchange Capacity (IEC) and Water Uptake
The Ion Exchange Capacity (IEC) is a measure of the number of acidic functional groups per unit weight of the polymer and is a primary determinant of proton conductivity. Water uptake is essential for facilitating proton transport but excessive swelling can compromise the mechanical integrity of the membrane.
| Monomer | Polymer | IEC (meq/g) | Water Uptake (%) | Reference |
| ODA | Polyimide (non-sulfonated) | ~0 | Low | N/A |
| ODADS | NTDA-ODADS/BAPB (1/1) | 1.77 | - | [4] |
| pBAPBDS | NTDA-pBAPBDS | 2.89 | High | [6] |
| mBAPBDS | NTDA-mBAPBDS | 2.89 | Very High | [4] |
| oBAPBDS | NTDA-oBAPBDS | 2.89 | High | [4] |
| BAPPSDS | NTDA-BAPPSDS/mBAPPS (2/1) | 1.85 | 85 | [5] |
Analysis: The data clearly demonstrates that the introduction of sulfonic acid groups significantly increases the IEC and water uptake. Notably, the non-linear mBAPBDS-based polyimide exhibits very high water uptake, which can be attributed to its less ordered polymer chain packing, allowing for greater water absorption.[4] This highlights the critical role of monomer geometry in controlling the water management properties of the resulting polymer.
Proton Conductivity
High proton conductivity is the primary goal for many applications of sulfonated polymers. This property is influenced by the IEC, water content, and the morphology of the polymer.
| Monomer | Polymer | Proton Conductivity (S/cm) | Conditions | Reference |
| ODA | Polyimide (non-sulfonated) | Negligible | - | N/A |
| ODADS | NTDA-ODADS/BAPB (1/1) | ~0.1 (comparable to Nafion 117) | 80°C, in water | [4] |
| pBAPBDS | NTDA-pBAPBDS | > 0.1 | High RH | [6] |
| BAPPSDS | NTDA-BAPPSDS/mBAPPS (2/1) | Similar to Nafion 117 | High RH (>70%) | [5] |
Analysis: All the sulfonated polyimides exhibit significant proton conductivity, often comparable to the industry-standard Nafion®. The high conductivity of the BAPBDS-based polymers is directly related to their high IEC. The choice of monomer allows for the fine-tuning of proton conductivity to meet the demands of specific applications.
The relationship between monomer structure and the resulting polymer properties can be visualized as follows:
Caption: Workflow for the characterization of sulfonated polyimide membranes.
-
Sample Preparation: Immerse a known weight of the dry membrane in a standard saline solution (e.g., 1 M NaCl) for a prolonged period (e.g., 24 hours) to ensure complete ion exchange between the protons of the sulfonic acid groups and the sodium ions.
-
Titration: Titrate the resulting solution with a standardized sodium hydroxide (NaOH) solution using a suitable indicator or a pH meter to determine the amount of released protons.
-
Calculation: Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used for titration, C_NaOH is the concentration of the NaOH solution, and W_dry is the dry weight of the membrane. [7]
-
Sample Preparation: Cut the membrane into a defined geometry and place it in a two- or four-probe conductivity cell.
-
Impedance Spectroscopy: Perform electrochemical impedance spectroscopy (EIS) over a range of frequencies.
-
Data Analysis: Determine the membrane resistance (R) from the Nyquist plot (the intercept on the real axis at high frequency).
-
Calculation: Calculate the proton conductivity (σ) using the formula: σ (S/cm) = L / (R × A) where L is the distance between the electrodes and A is the cross-sectional area of the membrane. [1][8]
Conclusion and Future Outlook
This comparative analysis underscores the profound influence of sulfonated diamine monomer chemistry on the performance of the resulting polymers. The choice between linear and non-linear isomers, and the inclusion of different functional groups like ethers or sulfones, provides a powerful toolkit for tailoring properties such as proton conductivity, water management, and mechanical and thermal stability.
For researchers and developers in the field of high-performance polymers, a deep understanding of these structure-property relationships is indispensable. The experimental protocols provided herein offer a starting point for the synthesis and characterization of these materials, enabling further innovation.
The future of this field lies in the rational design of novel sulfonated diamine monomers with even more precisely controlled functionalities. The development of monomers that can simultaneously enhance proton conductivity and improve hydrolytic and oxidative stability remains a key challenge. As our understanding of the intricate interplay between molecular architecture and macroscopic properties deepens, so too will our ability to create next-generation materials for a wide array of demanding applications.
References
-
Yin, Y., et al. (2005). Structure-property Relationship of Polyimides Derived from Sulfonated Diamine Isomers. Macromolecules, 38(13), 5534-5540. [Link]
-
Chen, B.-K., et al. (2015). Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity. Polymers, 7(6), 1046-1060. [Link]
-
Fang, J., et al. (2007). Novel Proton Conducting Polyimides from Sulfonated Sulfonyl-Containing Diamine Monomer. Journal of Polymer Science Part A: Polymer Chemistry, 45(13), 2579-2589. [Link]
-
Miyatake, K., et al. (2003). Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Journal of Materials Chemistry, 13(4), 819-825. [Link]
-
Lee, H., et al. (2014). Improving the Conductivity of Sulfonated Polyimides as Proton Exchange Membranes by Doping of a Protic Ionic Liquid. Polymers, 6(10), 2720-2733. [Link]
-
Jeon, H., et al. (2021). Comparison of properties of colorless and transparent polyimide films using various diamine monomers. Polymers, 13(1), 123. [Link]
-
Deligöz, H., et al. (2008). Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes. Polymer Advanced Technologies, 19(7), 823-831. [Link]
-
Uchida, M., et al. (2003). Proton Conductivity Measurement of Polymer Electrolyte Membrane in Film Thickness Direction Using Small-Size Electrodes. Electrochemistry, 71(2), 130-132. [Link]
-
Guiver, M. D., & Liu, B. (2012). Sulfonated aromatic diamines as precursors for polyimides for proton exchange membranes. In Proton Exchange Membrane Fuel Cells (pp. 149-178). Springer. [Link]
-
Zhang, Y., et al. (2002). Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines and Their Proton Conductivity and Water Durability. Journal of Polymer Science Part A: Polymer Chemistry, 40(23), 4345-4353. [Link]
-
Yin, Y., et al. (2006). Water Stability of Sulfonated Polyimide Membranes. Macromolecules, 39(3), 1189–1198. [Link]
-
Park, H. B., et al. (2021). Alicyclic Design of Sulfonated Polyimide Membranes with a Tricyclodecane Diamine for Improved Ion Crossover Blocking in Vanadium Redox Flow Batteries. ACS Polymers Au, 1(2), 98-108. [Link]
-
Lyulin, A. V., et al. (2016). Thermal properties of bulk polyimides: Insights from computer modeling versus experiment. The Journal of Chemical Physics, 144(17), 174502. [Link]
- Feng, K., et al. (2020). Synthesis method of 4, 4 '-diaminodiphenyl ether. CN111040306A.
-
Uchida, M., et al. (2003). Proton Conductivity Measurement of Polymer Electrolyte Membrane in Film Thickness Direction Using Small-Size Electrodes. ResearchGate. [Link]
-
Müller, F., et al. (2014). Measuring the proton conductivity of ion-exchange membranes using electrochemical impedance spectroscopy and through-plane cell. Journal of Physical Chemistry B, 118(4), 1134-1143. [Link]
-
Liaw, D.-J., et al. (2007). Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). Journal of Polymer Science Part A: Polymer Chemistry, 45(15), 3238-3250. [Link]
-
Riaz, W., et al. (2021). Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. Energies, 14(19), 6050. [Link]
-
Jovanović, V., et al. (2009). Thermal, oxidative and radiation stability of polyimides III. Polyimides based on N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide and different diamines. Polymer Degradation and Stability, 94(5), 843-849. [Link]
-
Fujii, K., et al. (2018). Sulfonated Polyimide/Ionic Liquid Composite Membranes for CO2 Separation: Transport Properties in Relation to Their Nanostructures. Macromolecules, 51(18), 7295-7305. [Link]
-
Devadoss, A., & Pillay, V. L. (2016). The Effects of Sulfonated Poly(ether ether ketone) Ion Exchange Preparation Conditions on Membrane Properties. Membranes, 6(3), 39. [Link]
-
Wang, Z., et al. (2019). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4′–Diaminodiphenyl Ether. Polymers, 11(11), 1887. [Link]
-
Chen, B.-K., et al. (2014). Improving the Conductivity of Sulfonated Polyimides as Proton Exchange Membranes by Doping of a Protic Ionic Liquid. Polymers, 6(10), 2720-2733. [Link]
-
Li, Y., et al. (2018). Study on Thermal Properties and Mechanical Properties of Short-cut Polyimide-Fiber Reinforced Polyphenyl Sulfone Composites. MATEC Web of Conferences, 175, 04011. [Link]
-
Wang, J., et al. (2022). Thermogravimetric analysis (TGA) of the polyimide (PI) powders (A) and films (B). ResearchGate. [Link]
-
Liu, Z., et al. (2023). Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. Membranes, 13(7), 659. [Link]
-
Cornet, N., et al. (2002). Sulfonated Polyimides. Fuel Cells, 2(3‐4), 161-168. [Link]
-
Zeus Industrial Products, Inc. (2019). FOCUS ON POLYIMIDES. [Link]
-
Wang, Z., et al. (2024). Ultra-Thin Cation Exchange Membranes: Sulfonated Polyamide Thin-Film Composite Membranes with High Charge Density. Chemistry of Materials. [Link]
-
Jeon, H., et al. (2020). Comparison of properties of colorless and transparent polyimide nanocomposites containing different diamine monomers. Polymers, 12(10), 2297. [Link]
-
Sankir, M., et al. (2006). Sulfonated Polyimides for Polymer Electrolyte Membrane Fuel Cell. ResearchGate. [Link]
-
McGrath, J. E., et al. (2001). Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. VTechWorks. [Link]
-
Jeon, H., et al. (2021). Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. ACS Omega, 6(29), 18995-19004. [Link]
-
Fisher, S., & Kunin, R. (1955). Routine Exchange Capacity Determinations of Ion Exchange Resins. Analytical Chemistry, 27(7), 1191-1194. [Link]
-
Jeon, H., et al. (2020). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. RSC Advances, 10(49), 29334-29342. [Link]
-
Jeon, H., et al. (2021). Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. ACS Omega, 6(29), 18995–19004. [Link]
-
Park, C. H., et al. (2015). Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes. Journal of Materials Chemistry A, 3(10), 5436-5447. [Link]
-
Wang, Y., et al. (2023). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. Polymers, 15(13), 2911. [Link]
-
Miyatake, K., et al. (2009). Cross-Linked Sulfonated Polyimide Membranes for Polymer Electrolyte Fuel Cells. Journal of The Electrochemical Society, 156(6), B683. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. A Sulfonated Polyimide/Nafion Blend Membrane with High Proton Selectivity and Remarkable Stability for Vanadium Redox Flow Battery | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Conductive Polymers and a Method to Determine the Proton Conductivity of Polymer Membrane[v1] | Preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Performance Evaluation of Membranes from 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid: A Comparative Guide
This guide provides an in-depth, objective comparison of ion-exchange membranes synthesized from 4,4'-Diaminobiphenyl-3,3'-disulfonic acid (DABSA). Designed for researchers, scientists, and professionals in materials science and energy applications, this document synthesizes field-proven insights with rigorous experimental data to evaluate the performance of these membranes against established alternatives, primarily the perfluorosulfonic acid (PFSA) benchmark, Nafion®.
Introduction: The Rationale for Aromatic Polyimide Membranes
In the quest for high-performance proton exchange membranes (PEMs) for applications like fuel cells, particularly Direct Methanol Fuel Cells (DMFCs), materials science has increasingly turned towards sulfonated aromatic polymers. While Nafion®, a perfluorosulfonic acid (PFSA) ionomer, has long been the industry standard due to its excellent proton conductivity and chemical stability, it suffers from significant drawbacks.[1][2] These include high methanol permeability (fuel crossover), performance degradation at temperatures above 90°C, and considerable cost.[3][4]
Sulfonated polyimides (SPIs) have emerged as a promising alternative.[5] These polymers are synthesized using sulfonated diamine monomers to introduce sulfonic acid (-SO₃H) groups into a rigid aromatic backbone.[6] this compound (DABSA) is a key monomer in this class.[7] The integration of -SO₃H groups provides the necessary sites for proton conduction, while the robust polyimide structure offers the potential for superior thermal stability and, critically, reduced fuel crossover compared to its perfluorinated counterparts.[5][6] This guide will dissect the performance characteristics of DABSA-based membranes, grounding the analysis in verifiable experimental data.
Core Performance Metrics: A Head-to-Head Comparison
The efficacy of a PEM is not defined by a single property but by a balance of several key performance indicators (KPIs). The inherent chemical structure of DABSA-based polyimides leads to distinct advantages and trade-offs when compared to PFSA membranes like Nafion.
-
Proton Conductivity (σ): This is the primary measure of a membrane's ability to transport protons. It is highly dependent on the membrane's water content (hydration level) and operating temperature.[3][8] The sulfonic acid groups in both DABSA-SPIs and Nafion facilitate proton transport through Grotthuss (hopping) and vehicular mechanisms within a network of water molecules.[3]
-
Methanol Permeability: In DMFCs, the unreacted methanol fuel can permeate from the anode to the cathode through the membrane. This "crossover" lowers fuel efficiency and cell voltage.[4] The less organized, wider aqueous channels in Nafion contribute to its high methanol permeability. The rigid, aromatic structure of DABSA-based membranes can create more tortuous and narrower pathways, significantly reducing methanol crossover.[9][10]
-
Water Uptake and Dimensional Stability: Water absorption is essential for proton conductivity but excessive swelling can compromise the membrane's mechanical integrity and dimensional stability during fuel cell operation.[3][11] A high concentration of fixed ionic charges generally leads to higher water uptake.[12]
-
Ion Exchange Capacity (IEC): IEC quantifies the number of active proton-donating sites (the -SO₃H groups) per unit weight of the polymer.[3] It is a fundamental property that directly influences proton conductivity and water uptake.[12]
-
Thermal Stability: The ability to operate at higher temperatures (>100°C) can improve reaction kinetics and reduce catalyst poisoning. The aromatic backbone of polyimides inherently offers greater thermal stability compared to the aliphatic ether linkages in the Nafion side chains.[12]
Quantitative Data Summary
The following table summarizes representative performance data for DABSA-based SPI membranes in comparison to the commercial benchmark, Nafion® 117. The values are compiled from various research sources to provide a clear, quantitative comparison.
| Performance Metric | DABSA-Based Sulfonated Polyimide (SPI) | Nafion® 117 | Significance & Causality |
| Proton Conductivity | 0.01 - 0.1 S/cm | ~0.1 S/cm | While Nafion often sets the benchmark, well-designed SPIs can achieve comparable conductivity under optimal hydration. Conductivity in SPIs is highly tunable by controlling the sulfonation level (i.e., the molar ratio of DABSA).[13][14] |
| Methanol Permeability | 10⁻⁸ to 10⁻⁷ cm²/s | ~10⁻⁶ cm²/s | This is a key advantage of SPIs. The rigid aromatic polymer chains pack more efficiently, creating narrower and more tortuous diffusion paths that hinder the transport of methanol molecules, resulting in permeability that can be an order of magnitude lower than Nafion.[9][10] |
| Water Uptake | 15 - 40 wt% | 20 - 35 wt% | Water uptake is directly related to the IEC. While necessary for conductivity, the strong polymer backbone of SPIs can help control excessive swelling, leading to better dimensional stability.[15] |
| Ion Exchange Capacity (IEC) | 1.5 - 2.5 meq/g | ~0.91 meq/g | SPIs can be synthesized with a higher density of sulfonic acid groups compared to commercially available Nafion, which can enhance proton conductivity, provided the membrane maintains its mechanical integrity.[15] |
| Thermal Stability (Td5%) | > 300 °C | ~280 °C | The aromatic imide rings in the polymer backbone are inherently more stable at high temperatures than the polymer structure of Nafion, making SPIs attractive for high-temperature fuel cell applications.[10] |
Experimental Validation: Protocols for Performance Characterization
To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems for characterizing the key performance metrics of ion-exchange membranes.
Diagram: Membrane Synthesis & Characterization Workflow
The following diagram illustrates the typical workflow from polymer synthesis to final performance evaluation.
Caption: Workflow for DABSA-based membrane synthesis and characterization.
Protocol 1: Synthesis of a DABSA-based Sulfonated Polyimide (SPI) Membrane
This protocol describes a typical two-step process involving the formation of a poly(amic acid) precursor followed by thermal imidization.[6]
-
Polymerization: In a three-neck flask under a nitrogen atmosphere, dissolve a specific molar ratio of DABSA and a non-sulfonated diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).
-
Anhydride Addition: Add a stoichiometric amount of a dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride, BTDA) to the solution. The reaction is stirred at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity will increase significantly.
-
Membrane Casting: Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Cast the film using a doctor blade to ensure uniform thickness.
-
Thermal Imidization: Place the cast film in a vacuum oven. Heat the film in a stepwise manner, for example: 80°C for 1 hour, then increase to 200°C and hold for 24 hours to convert the poly(amic acid) to polyimide and remove the solvent.[15]
-
Acidification: Peel the resulting SPI membrane from the glass plate. To convert the sulfonate salt form to the sulfonic acid form, immerse the membrane in a 1 M hydrochloric acid (HCl) solution for 24 hours, followed by thorough washing with deionized (DI) water until the pH is neutral.[15]
Protocol 2: Ion Exchange Capacity (IEC) Measurement
IEC is determined using a standard acid-base back-titration method.[16]
-
Sample Preparation: Immerse the fully protonated membrane (from Protocol 1, Step 5) in DI water to remove any surface acid. Dry the membrane in a vacuum oven at 80°C until a constant weight (Wdry) is achieved.
-
Ion Exchange: Place the dried membrane sample into a known volume (e.g., 50 mL) of a standard sodium chloride (NaCl) solution (e.g., 2 M). This facilitates the exchange of H⁺ ions from the membrane with Na⁺ ions from the solution. Let it equilibrate for at least 24 hours.
-
Titration: Remove the membrane from the NaCl solution. Titrate the solution, which now contains the exchanged H⁺ ions, with a standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M) using phenolphthalein as an indicator. Record the volume of NaOH used (VNaOH).
-
Calculation: Calculate the IEC using the following formula: IEC (meq/g) = (VNaOH × CNaOH) / Wdry where CNaOH is the concentration of the NaOH solution.
Protocol 3: Water Uptake and Swelling Ratio
This protocol quantifies the membrane's hydration capability and dimensional stability.[17]
-
Dry Measurement: Dry a sample of the membrane in a vacuum oven at 80°C until a constant weight (Wdry) is achieved. Measure its dimensions (length Ldry, width Wddry).
-
Wet Measurement: Immerse the dry membrane in DI water at a specified temperature (e.g., 25°C or 80°C) for 24 hours.
-
Data Collection: Remove the membrane, quickly blot the surface with filter paper to remove excess water, and immediately weigh it (Wwet). Measure its dimensions (Lwet, Wdwet).
-
Calculation:
-
Water Uptake (%) = [(Wwet - Wdry) / Wdry] × 100
-
Area Swelling Ratio (%) = [((Lwet × Wdwet) - (Ldry × Wddry)) / (Ldry × Wddry)] × 100
-
Protocol 4: Proton Conductivity Measurement
Proton conductivity is typically measured using AC electrochemical impedance spectroscopy (EIS).[18]
-
Sample Preparation: Cut the hydrated membrane into a rectangular strip of known dimensions.
-
Measurement Setup: Place the membrane strip in a four-probe conductivity cell. This setup minimizes contact resistance. The cell is placed within a sealed environmental chamber to control temperature and relative humidity (RH).
-
EIS Analysis: Connect the cell to an impedance analyzer. Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 1 MHz to 1 Hz).
-
Data Extraction: The resistance of the membrane (R) is determined from the high-frequency intercept of the impedance spectrum (Nyquist plot) with the real axis.
-
Calculation: Calculate the proton conductivity (σ) using the formula:
-
σ (S/cm) = L / (R × A) where L is the distance between the inner potential-sensing electrodes and A is the cross-sectional area of the membrane (width × thickness).[8]
-
Protocol 5: Methanol Permeability Measurement
This is measured using a two-compartment diffusion cell.[19]
-
Setup: Mount the membrane between the two compartments (Compartment A and Compartment B) of a glass diffusion cell.
-
Solution Filling: Fill Compartment A with a methanol solution of known concentration (e.g., 3 M). Fill Compartment B with DI water. Both compartments have equal volumes (V).
-
Sampling: At regular time intervals, take a small aliquot from Compartment B and measure the methanol concentration using a technique like gas chromatography or a total organic carbon (TOC) analyzer.[19]
-
Calculation: The methanol concentration in Compartment B will increase linearly over time. The permeability (P) is calculated from the slope of this line:
-
P (cm²/s) = (Slope × V × L) / (A × CA) where Slope is the rate of change of methanol concentration in Compartment B (mol/L·s), V is the volume of the compartment, L is the membrane thickness, A is the active membrane area, and CA is the methanol concentration in Compartment A.
-
Conclusion and Future Outlook
Membranes derived from this compound represent a highly promising class of materials for next-generation energy and separation technologies. Their robust aromatic structure provides a distinct advantage over traditional PFSA membranes, most notably in offering significantly lower methanol permeability and enhanced thermal stability. While achieving proton conductivity on par with Nafion requires careful control over the sulfonation degree and morphology, the overall balance of properties makes DABSA-based SPIs particularly compelling for DMFCs and high-temperature PEM fuel cells.
Future research should focus on further enhancing the long-term chemical and mechanical durability of these membranes under harsh fuel cell operating conditions. The development of composite membranes, incorporating inorganic fillers or cross-linking agents, may offer a pathway to mitigate swelling and improve overall robustness without compromising conductivity. As synthesis methods become more scalable and cost-effective, DABSA-based membranes are well-positioned to challenge the dominance of perfluorinated materials in the years to come.
References
- Volfkovich, Y. M., & Bagotsky, V. S. (Year). A simplified procedure for the characterisation of the transport properties of ion-exchange membranes (IEM). Source Not Available.
- Strathmann, H. (Year). Preparation and Characterization of Ion-Exchange Membranes. College of Engineering and Applied Science.
- Metzger, N., & Vlass, I. (Year). Experimental Studies of Graphene-Coated Polymer Electrolyte Membranes for Direct Methanol Fuel Cells. OSTI.GOV.
- Di Mauro, E., et al. (2023).
- Sata, T. (Year). Preparation and Characterization of Ion-Exchange Membranes.
- Long, H., & Miyatake, K. (Year). Water uptake and proton conductivity of membranes.
- Deligöz, H., & Yılmazoğlu, G. (Year). Improving the Conductivity of Sulfonated Polyimides as Proton Exchange Membranes by Doping of a Protic Ionic Liquid. MDPI.
- Various Authors. (Year).
- Radev, I., et al. (Year). Proton conductivity measurements of PEM performed in EasyTest Cell.
- Altaf, F., et al. (Year). Proton conductivity and methanol permeability study of polymer electrolyte membranes.
- Woo, S. D., et al. (Year). Synthesis and characterization of sulfonated polyimide membranes for direct methanol fuel cell.
- Zhang, Y., et al. (Year). Proton Conductive, Low Methanol Crossover Cellulose-Based Membranes. MDPI.
- Chen, Y., et al. (Year).
- Kreuer, K. D. (Year). Conductivity and Water Uptake of Aromatic-Based Proton Exchange Membrane Electrolytes.
- Benchchem. (Year). This compound. Benchchem.
- Kononova, S. V., et al. (Year). New polyimide ionomers derived from 4,4 ′ -diamino-[1,1 ′ -biphenyl]-2,2 ′ -disulfonic acid for fuel cell applications.
- Khan, A. A., et al. (2021). Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. MDPI.
- Park, S. B., et al. (2020). Performance Comparison of Proton Exchange Membrane Fuel Cells with Nafion and Aquivion Perfluorosulfonic Acids with Different Equivalent Weights as the Electrode Binders. PubMed Central.
- Mandanipour, V. (Year). Recent Advances in Nafion-Based Composite Membranes for Fuel Cells: Enhancing Performance and Durability. Journal of Chemical Reviews.
- Cho, H., et al. (2018). Application of Novel Anion-Exchange Blend Membranes (AEBMs)
- Ong, A. L., et al. (Year). A State-of-Art on the Development of Nafion-Based Membrane for Performance Improvement in Direct Methanol Fuel Cells. MDPI.
Sources
- 1. Performance Comparison of Proton Exchange Membrane Fuel Cells with Nafion and Aquivion Perfluorosulfonic Acids with Different Equivalent Weights as the Electrode Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Enhancing Water Retention, Transport, and Conductivity Performance in Fuel Cell Applications: Nafion-Based Nanocomposite Membranes with Organomodified Graphene Oxide Nanoplatelets [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. A High-Methanol-Permeation Resistivity Polyamide-Based Proton Exchange Membrane Fabricated via a Hyperbranching Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Proton Conductive, Low Methanol Crossover Cellulose-Based Membranes [mdpi.com]
A Senior Scientist's Guide to Spectroscopic Analysis for Synthesis and Purity Confirmation
In the realms of chemical research and pharmaceutical development, the assertion "we made the target molecule" is insufficient. It must be rigorously proven. The successful synthesis of a novel compound is only the first step; confirming its exact structure and ensuring its purity are paramount for the integrity of subsequent research and the safety of potential therapeutics. Spectroscopic analysis provides the foundational toolkit for this validation, offering a non-destructive window into the molecular world.[1][2][3]
This guide provides an in-depth comparison of the core spectroscopic techniques that every bench scientist should master. We will move beyond rote procedures to explore the causality behind experimental choices, ensuring that each analysis is a self-validating system for generating trustworthy and publication-quality data.
The Synergistic Workflow: An Integrated Approach
No single technique can definitively confirm a structure. Instead, a chemist builds a case by integrating data from multiple spectroscopic methods. Each technique provides a unique piece of the puzzle, and together they form a cohesive and compelling structural proof. The most common workflow involves a tiered approach, starting with a rapid assessment of functional groups and culminating in a detailed map of the molecule's atomic framework.
Caption: Integrated workflow for synthesis confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the undisputed cornerstone of structural elucidation for organic molecules.[4][5][6] It provides detailed information about the atomic connectivity and chemical environment of nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR).
Expertise in Action: The power of NMR lies in its ability to map out the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum reveals not just the different types of protons present, but also their relative numbers (integration) and their proximity to other protons (spin-spin coupling). ¹³C NMR complements this by showing the number of unique carbon environments. Together, they allow for the piecing together of the molecular structure fragment by fragment.
Key Information from NMR:
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the nucleus. Electronegative atoms or groups "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) reveals the number of neighboring protons, providing direct evidence of atomic connectivity.[7]
-
¹³C NMR: Provides the number of chemically distinct carbon atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum.
-
Procedure: Accurately weigh 1-5 mg of the purified, dry sample into a clean NMR tube. Add ~0.6-0.75 mL of an appropriate deuterated solvent. Cap the tube and invert several times to ensure the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
Causality: The instrument must be "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment, ensuring high resolution. Shimming is performed to optimize the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-defined peaks.
-
Procedure: Insert the sample into the spectrometer. Lock onto the solvent's deuterium signal. Perform an automated or manual shimming procedure. Acquire the spectrum using standard parameters (e.g., 90° pulse, sufficient relaxation delay).
-
-
Data Processing & Interpretation:
-
Procedure: Apply Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum to ensure all peaks are in the positive alignment. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm. Integrate the signals and analyze the chemical shifts and coupling patterns to elucidate the structure.[5]
-
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound with high precision.[8][9][10] It works by ionizing molecules and then sorting these ions based on their mass-to-charge ratio (m/z).
Expertise in Action: The most crucial piece of information from an MS experiment is the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule.[11] High-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass with enough accuracy to distinguish between compounds with the same nominal mass but different elemental compositions (e.g., C₈H₁₂N₂O vs. C₉H₁₆O).
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation:
-
Causality: ESI is a "soft" ionization technique ideal for polar molecules and requires the sample to be in solution. The concentration must be low enough to prevent signal suppression or detector saturation.
-
Procedure: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water. A small amount of formic acid or ammonium acetate is often added to promote ionization.
-
-
Data Acquisition:
-
Procedure: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate. The instrument applies a high voltage to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase and enter the mass analyzer.[8]
-
Causality: The mass analyzer separates the ions based on their m/z ratio. A time-of-flight (TOF) analyzer, for instance, measures the time it takes for ions to travel a fixed distance, with lighter ions arriving faster than heavier ones.[9]
-
-
Data Interpretation:
-
Procedure: Analyze the resulting mass spectrum. Identify the peak corresponding to the molecular ion. In ESI, this is often the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. Confirm that the observed mass matches the calculated molecular weight of the target compound.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[13][14] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending).[1][15]
Expertise in Action: An IR spectrum provides a unique "fingerprint" of a molecule.[2] While the ¹H NMR might show a broad signal suggesting an -OH group, the IR spectrum can confirm this with a characteristic broad absorption in the 3200-3600 cm⁻¹ region. A sharp, strong peak around 1700 cm⁻¹ is a clear indicator of a carbonyl (C=O) group.[16] This makes FT-IR an excellent first-pass technique to quickly verify if a reaction has proceeded as expected (e.g., the disappearance of a reactant's functional group and the appearance of a product's).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan:
-
Causality: A background spectrum must be collected first to account for absorptions from atmospheric CO₂ and water vapor, as well as any signals from the ATR crystal itself. This ensures that the final spectrum contains only signals from the sample.
-
Procedure: Ensure the ATR crystal surface is clean. Collect a background spectrum.
-
-
Sample Analysis:
-
Procedure: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Causality: The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an "evanescent wave" penetrates a short distance into the sample, where absorption can occur. This makes ATR a surface-sensitive technique that requires minimal to no sample preparation.
-
-
Data Interpretation:
-
Procedure: Collect the sample spectrum. The instrument automatically ratios the sample scan to the background scan to generate the final absorbance or transmittance spectrum. Correlate the major absorption bands (peaks) to specific functional groups using a correlation table.[17][18] Focus on the "functional group region" (4000-1500 cm⁻¹) for key information.[16]
-
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[19] This technique is particularly useful for molecules containing chromophores—structural features with π-electrons or non-bonding electrons that can be excited to higher energy levels.[1]
Expertise in Action: While not a primary tool for structural elucidation of all molecules, UV-Vis is invaluable for analyzing compounds with conjugated systems (alternating double and single bonds) or aromatic rings. According to the Beer-Lambert Law, absorbance is directly proportional to concentration, making UV-Vis an excellent tool for quantitative analysis and purity assessment.[20][21] For instance, if an impurity has a strong UV absorbance and the target compound does not, its presence can be easily detected and quantified.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Instrument and Sample Preparation:
-
Procedure: Select a matched pair of cuvettes (typically quartz for UV measurements). Prepare a "blank" solution containing only the solvent. Prepare a series of standard solutions of the purified compound at known concentrations. Prepare a solution of the new synthetic batch at a concentration expected to fall within the range of the standards.
-
Causality: The blank solution is used to zero the spectrophotometer, correcting for any absorbance from the solvent and the cuvette itself.
-
-
Data Acquisition:
-
Procedure: Determine the wavelength of maximum absorbance (λ_max) by scanning a standard solution across the UV-Vis range. Set the instrument to this fixed wavelength. Measure the absorbance of the blank and zero the instrument. Measure the absorbance of each standard solution and the unknown sample solution.
-
Causality: Measuring at λ_max provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
-
-
Data Analysis:
-
Procedure: Plot a calibration curve of absorbance versus the concentration of the standard solutions. The plot should be linear. Use the equation of the line (from linear regression) and the absorbance of the unknown sample to calculate its concentration, which can then be used to determine the purity of the solid.
-
Caption: Experimental workflow for NMR spectroscopy.
Comparative Analysis of Core Spectroscopic Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Detailed molecular structure, atomic connectivity | Molecular weight and formula | Presence of functional groups | Presence of chromophores, concentration |
| Sample Amount | 1-10 mg | < 1 mg (often µg or ng) | < 1 mg | µg to mg range |
| Sample State | Solution | Solid or solution | Solid, liquid, or gas | Solution |
| Key Strength | Unparalleled structural detail[4][22] | High sensitivity and exact mass determination[8][9] | Fast, easy, and excellent for functional group identification[13] | Excellent for quantitative analysis, non-destructive[19][20] |
| Key Limitation | Lower sensitivity, relatively expensive | Can cause fragmentation, may not distinguish isomers | Provides limited structural connectivity information | Only applicable to compounds with UV or visible absorbance |
| Typical Application | Definitive structure elucidation of purified compounds | Confirming molecular weight, determining molecular formula | Reaction monitoring, quick confirmation of functional groups | Purity assessment, concentration determination[21] |
Conclusion
The confirmation of a synthetic compound's structure and purity is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR provides the architectural blueprint, Mass Spectrometry acts as the molecular scale, FT-IR identifies the essential building blocks (functional groups), and UV-Vis offers a powerful lens for quantification. By understanding the fundamental principles, strengths, and experimental nuances of each method, researchers can build an unshakeable, data-driven case for the identity and quality of their synthesized molecules, ensuring the reliability and reproducibility of their scientific discoveries.
References
-
Broad Institute. What is Mass Spectrometry?. Retrieved from [Link]
-
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
-
ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
-
Unchained Labs. UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]
-
Impact Analytical. Molecular Weight Determination. Retrieved from [Link]
-
Solubility of Things. Comparative Analysis of Spectroscopic Techniques. Retrieved from [Link]
-
Scribd. Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]
-
Slideshare. Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
ACS Publications. Comparing Spectroscopic Techniques, Instruments, and Sample Analysis in a Guided Inquiry Lab to Promote Students' Critical Thinking and Problem-Solving Abilities. Journal of Chemical Education. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. Retrieved from [Link]
-
Hypha Discovery. Structure Elucidation and NMR. Retrieved from [Link]
-
Microbe Notes. UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Retrieved from [Link]
-
Agilent Technologies. Comparative Assessment of RNA Purity Using Simultaneous UV Vis Measurements. Retrieved from [Link]
-
AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. Retrieved from [Link]
-
Solubility of Things. Spectroscopy and its applications. Retrieved from [Link]
-
Covalent Metrology. Surface Spectroscopic Techniques for Chemical Analysis. Retrieved from [Link]
-
ResearchGate. Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. Retrieved from [Link]
-
PubMed Central. A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
-
ATRIA Innovation. What is the purpose of a test with the UV VIS Spectrophotometer?. Retrieved from [Link]
-
Studylib. Infrared Spectroscopy Lab: FTIR Analysis & Functional Groups. Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]
-
Dummies. How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]
-
Oregon State University. Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]
-
EBSCO. Spectroscopic Analysis | Research Starters. Retrieved from [Link]
-
Triclinic Labs. Spectroscopic Chemical and Material Testing. Retrieved from [Link]
-
Britannica. Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 4. acdlabs.com [acdlabs.com]
- 5. jchps.com [jchps.com]
- 6. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 9. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. scribd.com [scribd.com]
- 13. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 14. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]
- 15. studylib.net [studylib.net]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 18. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. microbenotes.com [microbenotes.com]
- 21. What is the purpose of a test with the UV VIS Spectrophotometer? - ATRIA Innovation [atriainnovation.com]
- 22. hyphadiscovery.com [hyphadiscovery.com]
From Insoluble Pigment to Versatile Dye: A Comparative Analysis of Indigo and Its 2,2'-Disulfonic Acid Isomer, Indigo Carmine
An in-depth guide for researchers, scientists, and drug development professionals on the profound impact of sulfonation on the physicochemical properties and applications of an iconic blue dye.
Executive Summary
The transformation of Indigo, a water-insoluble pigment revered for centuries, into its 2,2'-disulfonic acid isomer, Indigo Carmine, represents a pivotal achievement in synthetic chemistry. The addition of two sulfonic acid groups drastically alters the molecule's properties, most notably rendering it water-soluble. This guide provides a detailed comparison of these two compounds, exploring how this single chemical modification unlocks a vast new range of applications for Indigo Carmine, from a food colorant and medical diagnostic tool to a sensitive pH and redox indicator, in stark contrast to Indigo's primary role in textile dyeing.
Introduction: A Tale of Two Indigoids
Indigo is an organic compound with a distinctive blue color, historically extracted from plants of the Indigofera genus.[1] Its use as a textile dye dates back over 6,000 years, making it one of the oldest dyes used by humankind.[1] Chemically, Indigo is a robust, planar molecule with strong intermolecular hydrogen bonding, which contributes to its high melting point and extremely low solubility in water and common organic solvents.[2] This insolubility is fundamental to its application as a vat dye; it is reduced to a soluble, colorless "leuco" form for dyeing, then oxidized back to the insoluble blue pigment, trapping it within the fabric fibers.[2][3]
The limitations imposed by Indigo's insolubility led to the development of a water-soluble version. By treating Indigo with sulfuric acid, a process known as sulfonation, Indigo Carmine (also known as indigotine or FD&C Blue No. 2) is produced.[4][5] This derivative, the disodium salt of indigo-5,5'-disulfonic acid, retains the chromophore responsible for the blue color but gains high water solubility, dramatically expanding its utility.[5][6] This guide will dissect the structural and functional differences between these two molecules, providing experimental frameworks to demonstrate their divergent properties.
Structural and Physicochemical Properties
The key difference between Indigo and Indigo Carmine lies in the two sulfonic acid (-SO₃H) groups attached to the aromatic rings of the Indigo Carmine molecule. These groups are then neutralized to their sodium salt form (-SO₃⁻Na⁺), which profoundly influences the molecule's interaction with solvents and its overall chemical behavior.[6]
Caption: Molecular structures of Indigo and its disodium 5,5'-disulfonate salt, Indigo Carmine.
The introduction of the highly polar and ionizable sulfonate groups is the primary reason for the dramatic shift in properties summarized below.
Table 1: Comparison of Physicochemical Properties
| Property | Indigo | Indigo Carmine (Disodium Salt) | Rationale for Difference |
| Chemical Formula | C₁₆H₁₀N₂O₂[1] | C₁₆H₈N₂Na₂O₈S₂[5] | Addition of two -SO₃Na groups. |
| Molar Mass | 262.27 g/mol [7] | 466.36 g/mol [5] | Increased mass from sulfonic acid and sodium ions. |
| Appearance | Dark blue crystalline powder[1] | Purple to dark-blue powder[5][8] | The salt form alters the crystalline structure and appearance. |
| Melting Point | 390–392 °C (decomposes)[1] | >300 °C[5] | Both compounds are thermally stable, but the ionic nature of Indigo Carmine maintains a high melting point. |
| Solubility in Water | 990 µg/L (practically insoluble)[1] | ~10-16 g/L (soluble)[5][9] | The ionic sulfonate groups (-SO₃⁻) are readily solvated by polar water molecules, overcoming the intermolecular forces that make Indigo insoluble.[10] |
| Solubility in Ethanol | Insoluble[1] | Slightly soluble[11] | Ethanol is less polar than water, resulting in lower solubility for the ionic Indigo Carmine. |
| pH Indicator | No | Yes (Blue at pH 11.4, Yellow at pH 13.0)[5] | The protonation state of the molecule can change at high pH, altering the electronic structure of the chromophore. Indigo's insolubility prevents its use as an indicator. |
| Redox Indicator | No (in aqueous solution) | Yes (Turns yellow upon reduction) | The redox potential of Indigo Carmine allows it to be reversibly reduced to a yellow leuco-form in solution, making it a useful visual indicator.[12] |
| λmax (Absorbance) | ~613 nm (in organic solvents)[1] | ~610 nm (in water)[12] | The core chromophore is largely unchanged, so the maximum light absorption remains in the orange-red part of the spectrum, resulting in a blue color. |
Comparative Experimental Analysis
The profound differences in the properties of Indigo and Indigo Carmine can be readily demonstrated through straightforward laboratory protocols.
Experiment: Comparative Solubility
Objective: To visually and qualitatively assess the solubility of Indigo and Indigo Carmine in a polar (water) and a less polar organic solvent (ethanol).
Rationale: This experiment directly demonstrates the impact of sulfonation on solubility. The high polarity of the sulfonate groups in Indigo Carmine is expected to lead to high aqueous solubility, while the nonpolar nature of Indigo will render it insoluble in water.
Materials:
-
Indigo powder
-
Indigo Carmine powder
-
Deionized water
-
Ethanol (95%)
-
Two sets of test tubes, test tube rack, spatulas, and vortex mixer.
Protocol:
-
Label four test tubes: "Indigo-Water," "Indigo-Ethanol," "Carmine-Water," and "Carmine-Ethanol."
-
Add approximately 10 mL of deionized water to the "Indigo-Water" and "Carmine-Water" tubes.
-
Add approximately 10 mL of ethanol to the "Indigo-Ethanol" and "Carmine-Ethanol" tubes.
-
Using a clean spatula for each, add a small amount (~5-10 mg) of Indigo powder to the corresponding tubes.
-
Using a clean spatula, add a similar amount of Indigo Carmine powder to its corresponding tubes.
-
Vortex each tube for 30 seconds.
-
Allow the tubes to stand for 2 minutes and observe the results.
Expected Outcome:
-
Indigo-Water: The Indigo powder will remain as an undissolved suspension.[1]
-
Indigo-Ethanol: The Indigo powder will remain largely undissolved.[1]
-
Carmine-Water: The Indigo Carmine will dissolve completely, forming a clear, dark blue solution.[5]
-
Carmine-Ethanol: The Indigo Carmine will be only slightly soluble, with some undissolved solid remaining.[11]
Caption: Experimental workflow for the comparative solubility test.
Experiment: pH Indicator Properties of Indigo Carmine
Objective: To demonstrate the color change of Indigo Carmine in a highly alkaline solution.
Rationale: Indigo Carmine acts as a pH indicator, changing from blue to yellow between pH 11.4 and 13.0. This is due to deprotonation events in the molecule under strongly basic conditions, which alters the conjugated system and thus the absorbed wavelength of light.
Materials:
-
0.1% (w/v) aqueous solution of Indigo Carmine
-
1 M Sodium Hydroxide (NaOH) solution
-
Beaker, dropper pipette.
Protocol:
-
Place approximately 20 mL of the 0.1% Indigo Carmine solution into a beaker. The solution should be blue.
-
Carefully add the 1 M NaOH solution dropwise while stirring.
-
Observe the color change as the pH increases above 11.4. The solution will transition from blue to yellow.[13]
Expected Outcome: The solution will turn from a distinct blue to a clear yellow as the pH surpasses 13.0. This demonstrates a property entirely absent in the insoluble parent Indigo molecule.
Applications and Performance: A World of Difference
The dramatic change in solubility dictates the vastly different applications of these two compounds.
Indigo:
-
Textile Dyeing: Indigo's primary and most famous application is in dyeing cotton yarns for denim fabrics.[1] Its insolubility is a feature, not a bug, allowing it to be mechanically trapped within the fibers after oxidation, leading to good wash fastness.[2][3]
-
Pigment: In its solid, insoluble form, it can be used as a pigment (Pigment Blue 66) in inks and coatings.[7][14]
Indigo Carmine:
-
Food and Pharmaceutical Colorant: As an approved food additive (E132 in the EU, FD&C Blue No. 2 in the US), it is used to color ice cream, sweets, and baked goods.[5][9] It is also used to color pharmaceutical capsules and tablets.[15]
-
Medical Diagnostic Agent: Injected intravenously, Indigo Carmine is rapidly filtered by the kidneys and colors the urine blue.[5] This allows surgeons to visualize the urinary tract and detect leaks during urological and gynecological procedures.[16] It is also used as a mucosal stain during endoscopy to highlight lesions.
-
Laboratory Indicator: Its distinct color change makes it a useful indicator for both pH (in the 11.4-13.0 range) and redox reactions.[17] The "blue bottle experiment," where a solution of glucose, NaOH, and Indigo Carmine turns from yellow to blue upon shaking (oxidation) and back to yellow on standing (reduction), is a classic demonstration of its redox indicator properties.[18]
Conclusion
The comparison between Indigo and its 2,2'-disulfonic acid isomer, Indigo Carmine, serves as a powerful illustration of the principles of structure-property relationships in organic chemistry. Through the simple addition of two sulfonic acid groups, a water-insoluble pigment primarily used for textiles is transformed into a highly versatile, water-soluble dye with critical applications in the food, pharmaceutical, and medical industries. For researchers and developers, this case study underscores how targeted chemical modification can dramatically expand the functional horizons of a molecule, turning a classic dye into a modern scientific tool.
References
-
Wikipedia. (n.d.). Indigo dye. Retrieved from Wikipedia. [Link]
-
Henan Chemger Group Corporation. (n.d.). A Comprehensive Guide to Indigo Dye: Applications, Manufacturing, and Key Considerations. Retrieved from Henan Chemger Group Corporation. [Link]
-
Biooekonomie-bw.de. (2024, January 15). Indigo: physicochemical properties, production pathways and biological production. Retrieved from biooekonomie-bw.de. [Link]
-
Museum of Fine Arts, Boston. (2025, September 8). Indigo - MFA Cameo. Retrieved from Museum of Fine Arts, Boston. [Link]
-
Museum of Fine Arts, Boston. (2022, September 15). Indigo carmine - CAMEO. Retrieved from Museum of Fine Arts, Boston. [Link]
-
Wikipedia. (n.d.). Indigo carmine. Retrieved from Wikipedia. [Link]
-
Ataman Kimya. (n.d.). INDIGO CARMINE. Retrieved from Ataman Kimya. [Link]
-
ResearchGate. (n.d.). Different applications of indigo dye. Retrieved from ResearchGate. [Link]
-
macschem.com. (n.d.). Indigo Carmine: Properties, Applications, and Industrial Uses. Retrieved from macschem.com. [Link]
-
Wild Colours. (n.d.). Why dye with Indigo. Retrieved from Wild Colours. [Link]
-
ResearchGate. (n.d.). COLORFUL EXPERIMENTS FOR STUDENTS: SYNTHESIS OF INDIGO AND DERIVATIVES. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Indigo - PubChem. Retrieved from PubChem. [Link]
-
Solubility of Things. (n.d.). Indigo Carmine - Solubility of Things. Retrieved from Solubility of Things. [Link]
-
Justia Patents. (2020, August 11). Process for the preparation of indigo carmine. Retrieved from Justia Patents. [Link]
-
MacsChem. (n.d.). Indigo Carmine | 860-22-0 | Leading Supplier in US. Retrieved from MacsChem. [Link]
-
Merck Index. (n.d.). Indigo Carmine. Retrieved from Merck Index. [Link]
-
Macsen Labs. (n.d.). Indigo Carmine | Structure, Properties, Uses & Side effects. Retrieved from Macsen Labs. [Link]
-
National Institutes of Health. (n.d.). Indigo Carmine: Between Necessity and Concern - PMC. Retrieved from PubMed Central. [Link]
-
Rupa Health. (n.d.). Indigo Carmine (Blue 2 Dye): Safety, Uses, and Side Effects. Retrieved from Rupa Health. [Link]
-
ResearchGate. (2025, August 5). Analysis of the conversion of indigo into indigo carmine dye using SERRS. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). WO2017093866A2 - An improved process for the preparation of indigo carmine.
-
Kokoro Care. (2024, February 12). More than a fabric dye: Japanese Indigo and its benefits and uses. Retrieved from Kokoro Care. [Link]
-
MDPI. (n.d.). Indigo Carmine: Between Necessity and Concern. Retrieved from MDPI. [Link]
-
ResearchGate. (2023, August 18). (PDF) Indigo Carmine: Between Necessity and Concern. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. Retrieved from MDPI. [Link]
-
Royal Society of Chemistry. (1994). Two-step reduction of indigo carmine by dithionite: a stopped-flow study. J. Chem. Soc., Faraday Trans., 90, 2525-2530. [Link]
-
Carl ROTH. (n.d.). Indigo carmine (CI 73015), 100 g. Retrieved from Carl ROTH. [Link]
-
ResearchGate. (2025, October 13). (PDF) Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. Retrieved from ResearchGate. [Link]
-
chemeurope.com. (n.d.). Indigo carmine. Retrieved from chemeurope.com. [Link]
-
ResearchGate. (n.d.). Reversible redox reaction of indigo carmine and λmax value for each species. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Indigotindisulfonic acid | C16H10N2O8S2 | CID 3705 - PubChem. Retrieved from PubChem. [Link]
-
YouTube. (2022, November 10). Redox of Indigo Carmine in RamZland!⚗️. Retrieved from YouTube. [Link]
Sources
- 1. Indigo dye - Wikipedia [en.wikipedia.org]
- 2. Indigo: physicochemical properties, production pathways and biological production_Chemicalbook [chemicalbook.com]
- 3. Why dye with Indigo | Wild Colours natural dyes [wildcolours.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Indigo carmine - Wikipedia [en.wikipedia.org]
- 6. Indigo Carmine: Between Necessity and Concern [mdpi.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. chemiis.com [chemiis.com]
- 9. Indigo Carmine: Between Necessity and Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. Two-step reduction of indigo carmine by dithionite: a stopped-flow study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Indigo_carmine [chemeurope.com]
- 14. A Comprehensive Guide to Indigo Dye: Applications, Manufacturing, and Key Considerations - Henan Chemger Group Corporation [chemger.com]
- 15. Indigo Carmine (Blue 2 Dye): Safety, Uses, and Side Effects [rupahealth.com]
- 16. Indigo Carmine | 860-22-0 [chemicalbook.com]
- 17. macschem.us [macschem.us]
- 18. youtube.com [youtube.com]
The Decisive Advantage of Sulfonation: A Comparative Guide to 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid Over Its Non-Sulfonated Analogs
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Safety and Performance in Chemical Synthesis.
In the landscape of industrial and research chemistry, the selection of building blocks is a critical decision that profoundly impacts the safety, efficacy, and environmental footprint of a synthetic process. This guide provides an in-depth technical comparison of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid and its non-sulfonated analog, 4,4'-diaminobiphenyl, more commonly known as benzidine. While structurally similar, the presence of two sulfonic acid groups in the former bestows a range of advantageous properties that are crucial for modern chemical applications. This analysis, grounded in experimental data and established scientific principles, will elucidate why the sulfonated derivative is not merely an alternative, but a superior choice in numerous contexts.
At a Glance: Key Physicochemical and Toxicological Differences
The introduction of sulfonic acid groups onto the benzidine backbone dramatically alters the molecule's properties. The following table provides a summary of the key distinctions that will be explored in detail throughout this guide.
| Property | 4,4'-Diaminobiphenyl (Benzidine) | This compound | Advantage of Sulfonation |
| Molecular Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂O₆S₂[1] | - |
| Molecular Weight | 184.24 g/mol [2] | 344.36 g/mol [1] | - |
| Appearance | Grayish-yellow, white, or reddish-gray crystalline solid[2] | Off-white to gray solid | - |
| Solubility in Water | Less than 1 mg/mL at 22°C[2] | Very slightly soluble in boiling water, with solubility dependent on pH[3] | Significantly enhanced aqueous solubility. |
| Toxicity | Confirmed human carcinogen (IARC Group 1)[4] | Not classified as a carcinogen; used as a safer alternative. | Drastically reduced toxicity and carcinogenicity. |
| Acute Oral Toxicity (LD50) | 214 mg/kg (mouse)[4], 309 mg/kg (rat)[2] | Data not available, but expected to be significantly higher. | Enhanced safety profile. |
| Primary Applications | Historically used in dye synthesis; now largely phased out. | Safer direct dyes, high-performance polymers (sulfonated polyimides).[3] | Enables access to advanced materials with desirable properties. |
The Critical Impact of Sulfonation on Aqueous Solubility
The most immediate and profound advantage of this compound is its enhanced solubility in aqueous media. Non-sulfonated benzidine is sparingly soluble in water, often necessitating the use of organic solvents in synthetic procedures.[2] This not only complicates reaction and purification processes but also introduces additional environmental and safety concerns.
The sulfonic acid groups (-SO₃H) are highly polar and readily ionize in water, rendering the entire molecule significantly more hydrophilic. This enhanced water solubility is a cornerstone of its utility, particularly in the synthesis of direct dyes for cellulosic fibers like cotton, where dyeing processes are conducted in aqueous baths.[5] The improved solubility of the monomer also translates to the resulting polymers and dyes, preventing aggregation and improving the performance of the final product.[6][7]
A Paradigm Shift in Safety: The Toxicological Profile
The most compelling reason to choose this compound over benzidine is the stark contrast in their toxicological profiles. Benzidine is a well-documented and potent human carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[4] Occupational exposure to benzidine has been unequivocally linked to an increased risk of bladder cancer.[8] The carcinogenicity of benzidine arises from its metabolic activation in the liver to reactive electrophilic species that can form DNA adducts, leading to mutations and tumorigenesis.
Experimental Validation: Comparative Synthesis of a Direct Dye
To illustrate the practical advantages of using the sulfonated analog, we will compare the synthesis of a direct diazo dye. The synthesis of Congo Red, a well-known dye derived from benzidine, will be contrasted with a representative procedure for a similar direct dye using a safer, sulfonated diamine.
Diagram: General Workflow for Diazo Dye Synthesis
A generalized workflow for the synthesis of diazo dyes.
Protocol 1: Synthesis of Congo Red from Benzidine (Illustrative)
WARNING: Benzidine is a known human carcinogen and should be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Benzidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Naphthionic acid (4-amino-1-naphthalenesulfonic acid)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Starch-iodide paper
Procedure:
-
Tetrazotization of Benzidine:
-
In a beaker, prepare a solution of benzidine in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Continuously stir the mixture. The completion of the diazotization reaction is confirmed by a positive test on starch-iodide paper (indicates excess nitrous acid).[10]
-
-
Preparation of the Coupling Component:
-
In a separate beaker, dissolve naphthionic acid in an aqueous solution of sodium carbonate to form the sodium salt.
-
Cool this solution to 0-5°C.
-
-
Azo Coupling:
-
Slowly add the cold tetraazonium salt solution from step 1 to the naphthionic acid salt solution from step 2 with vigorous stirring.
-
Maintain the temperature below 10°C. A deep red precipitate of Congo Red will form.
-
-
Isolation and Purification:
-
The precipitated dye is collected by vacuum filtration.
-
The filter cake is washed with a saturated sodium chloride solution to aid in the removal of impurities.
-
The purified dye is then dried.
-
Protocol 2: Synthesis of a Safer Direct Red Dye from a Benzidine Substitute (Representative)
This protocol is based on general procedures for synthesizing direct dyes from safer alternatives to benzidine, such as 4,4'-diaminobenzanilide, and is adapted to illustrate the use of a water-soluble sulfonated diamine.[11][12]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium Naphthionate (sodium 4-amino-1-naphthalenesulfonate)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Antifoaming agent (e.g., Ethyl Hexanol)
Procedure:
-
Bis-diazotization of this compound:
-
A suspension of this compound is made in water and hydrochloric acid.
-
The mixture is cooled to 0-5°C in an ice bath with constant stirring.
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The progress of the reaction is monitored.
-
-
Coupling Reaction:
-
An aqueous solution of Sodium Naphthionate is prepared.
-
The bis-diazotized solution is added dropwise to the Sodium Naphthionate solution over a period of 30 minutes, maintaining the temperature between 0-8°C and a pH of 1.8-2.2.
-
The reaction mixture is stirred for an additional three hours at this temperature and pH.
-
The pH is then gradually increased to 6.5-6.8 over two hours using a sodium carbonate solution, while keeping the temperature below 8°C. An antifoaming agent can be added if necessary.[11]
-
-
Isolation of the Dye:
-
The synthesized dye is precipitated from the solution by the addition of sodium chloride (salting out).
-
The precipitate is collected by filtration, washed with a brine solution, and dried.
-
The key operational advantage in Protocol 2 is the improved handling and solubility of the sulfonated starting material in the aqueous reaction medium, which can lead to a more controlled reaction and potentially higher purity of the final product.
Advanced Applications in Polymer Chemistry
The advantages of this compound extend beyond the realm of traditional dyes into the field of high-performance polymers. Sulfonated polyimides (SPIs), synthesized using sulfonated diamines like this compound, are a class of materials with exceptional thermal stability, mechanical strength, and, crucially, proton conductivity.[3]
These properties make SPIs highly valuable for applications such as:
-
Proton Exchange Membranes (PEMs) in Fuel Cells: The sulfonic acid groups provide sites for proton transport, a key function in fuel cell technology.
-
Water Treatment Membranes: The hydrophilicity and ionic nature of the polymer can be tailored for specific filtration and separation processes.
The direct polymerization of sulfonated diamine monomers is a primary route for synthesizing these advanced materials. The incorporation of the sulfonic acid groups directly into the monomer backbone ensures a uniform distribution of functionality throughout the polymer, leading to predictable and consistent material properties.
Diagram: Synthesis of a Sulfonated Polyimide
The synthetic pathway for producing sulfonated polyimides.
Conclusion: An Unequivocal Choice for Modern Chemistry
For researchers, scientists, and drug development professionals, the choice is clear. The use of this compound aligns with the principles of green chemistry by reducing reliance on hazardous materials and organic solvents. Furthermore, it opens avenues for the development of advanced materials with tailored properties for cutting-edge applications. By prioritizing safety and performance, the scientific community can continue to innovate responsibly, and the selection of sulfonated building blocks like this compound is a critical step in this direction.
References
- Spectrum Chemical. (2008, September 18).
- Fluka Chemie AG. (2003, January).
- Agilent Technologies, Inc. (2019, March 30).
- International Agency for Research on Cancer. BENZIDINE 1. Exposure Data.
- Benchchem. A Head-to-Head Comparison of Sulfo-CY5.5 and Competing Near-Infrared Dyes for Biomedical Imaging.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7111, Benzidine.
- Akhil the Chemist. (2024, May 10).
- Khan, S. R., et al. Studies on the Laboratory Scale Synthesis of 4,4'-Diaminodiphenylurea and Preparation of Direct Dyes from the Compound. Pakistan Journal of Scientific and Industrial Research.
- Sohaib, M., et al. SYNTHESIS OF NON-BENZIDINIC HOMOLOGUE OF CONGO RED (DIRECT RED 28) AND EFFECT OF TEMPERATURE AND TIME ON ITS FASTNESS PROPERTIES.
- Benchchem.
- Shabir, G., & Saeed, A. (2015, September 22).
- Simu, G. M., et al. (2004). Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric Direct Dye. Turkish Journal of Chemistry, 28(5).
- Sciencemadness Discussion Board. (2016, May 31).
- Gaina, C., et al.
- Lumiprobe. (2015, April 21).
- Wang, Y., et al. (2022).
- Vector Labs.
- Google Patents. (2008). US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
- Simu, G. M., et al. direct dyes derived from 4, 4'-diaminobenzanilide.
- Hatch, F. T., et al. Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. PubMed.
- Taylor & Francis. Congo Red – Knowledge and References.
- National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Benzidine.
- Benchchem. This compound | 3365-90-0.
- gsrs. This compound.
- Sigma-Aldrich. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid.
- Advanced ChemBlocks. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid.
- Taskcm. 4,4-Diaminobiphenyl-3,3-disulfonic acid CAS No.:3365-90-0.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3365-90-0 | Benchchem [benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 8. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Investigation of Low-Toxicity Azoic Direct Dyes Synthesized from 4,4′-Diaminobenzanilide [mdpi.com]
- 10. Sciencemadness Discussion Board - preparation of congo red - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. paspk.org [paspk.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Senior Application Scientist's Guide to Polymer Stability in Drug Delivery: PLGA vs. PLA vs. PCL
In the realm of drug development, particularly for controlled-release formulations and implantable devices, the choice of polymer is paramount. The thermal and mechanical stability of the selected excipient dictates not only the manufacturing process but also the in-vivo performance, safety, and efficacy of the final drug product. This guide provides a comparative analysis of three of the most prevalent biodegradable polyesters in the pharmaceutical industry: Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), and Polycaprolactone (PCL).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the material properties that are critical for designing robust and reliable drug delivery systems. We will delve into the experimental methodologies used to characterize these polymers and present comparative data to inform your selection process.
The Critical Role of Thermal and Mechanical Properties
The journey of a polymer-based drug delivery system from manufacturing to therapeutic action is fraught with physical stresses. Thermal stability is crucial for processes like melt extrusion and sterilization, where high temperatures can lead to polymer degradation and compromise drug integrity.[1][2] Mechanical properties, such as strength and flexibility, determine a device's ability to withstand handling, implantation, and the physiological environment.[3][] A mismatch in mechanical properties can lead to premature device failure or an undesirable drug release profile.
Comparative Analysis of PLGA, PLA, and PCL
PLGA, PLA, and PCL are all aliphatic polyesters that degrade via hydrolysis of their ester bonds.[1][2] However, their distinct chemical structures lead to significant differences in their thermal and mechanical behavior.
| Property | PLGA | PLA | PCL |
| Degradation Rate | Tunable (weeks to months)[5] | Slow (months to years)[5] | Very Slow (years)[][5] |
| Glass Transition Temp (Tg) | 40-60 °C[1] | ~60 °C[1] | -60 °C[] |
| Melting Temperature (Tm) | Amorphous (no sharp Tm)[1] | 150-160 °C[1] | 59-64 °C |
| Tensile Strength | Moderate, depends on LA:GA ratio[1] | 50-70 MPa[1] | 10-30 MPa |
| Young's Modulus | Moderate, depends on LA:GA ratio[3] | 3-4 GPa[1] | 0.2-0.4 GPa |
| Flexibility | Rigid/Brittle[] | Rigid/Brittle[1] | High Flexibility/Elastomeric[][5] |
PLGA is a copolymer of lactic acid and glycolic acid, and its properties can be tailored by altering the ratio of these two monomers.[6][7] A 50:50 ratio of lactic to glycolic acid results in the fastest degradation.[1][2] Due to its amorphous nature, PLGA does not have a distinct melting point but rather a glass transition temperature (Tg) in the range of 40-60°C.[1][8] This Tg is a critical parameter, as it influences the polymer's physical state at physiological temperatures and consequently the drug release kinetics.[9][10][11]
PLA is a more crystalline and rigid polymer compared to PLGA, with a higher tensile strength and Young's modulus.[1] Its slower degradation rate makes it suitable for applications requiring longer-term drug delivery or structural support.[5]
PCL is a semi-crystalline, highly flexible polymer with a very low glass transition temperature.[] Its elastomeric nature and slow degradation profile make it an excellent choice for long-acting implants and as a toughening agent for more brittle polymers.[]
Experimental Characterization: Protocols and Insights
To objectively compare these polymers, standardized analytical techniques are employed. Here, we detail the protocols for three fundamental characterization methods: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Tensile Testing.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Method Parameters:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]
-
-
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).
Causality: The choice of an inert nitrogen atmosphere is crucial to isolate the thermal degradation of the polymer from oxidative processes, providing a clearer indication of its intrinsic stability. A controlled heating rate ensures reproducible results and allows for accurate determination of the decomposition temperature.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[13][14]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Method Parameters:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
First Heating: Ramp from 25 °C to 200 °C at 10 °C/min to erase the thermal history of the polymer.
-
Cooling: Cool from 200 °C to -80 °C at 10 °C/min.
-
Second Heating: Ramp from -80 °C to 200 °C at 10 °C/min. The glass transition and melting temperatures are determined from this scan.
-
-
-
Data Analysis: Plot the heat flow against temperature. The Tg is observed as a step change in the baseline, and the Tm is a sharp endothermic peak.
Causality: The initial heating cycle is critical for removing any thermal history from processing and storage, ensuring that the measured transitions are representative of the material itself. The second heating scan provides a clear and reproducible measurement of the Tg and Tm.
Tensile Testing
Principle: Tensile testing measures the mechanical properties of a material by subjecting it to a controlled tensile force. Key parameters obtained include tensile strength (the maximum stress a material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).
Experimental Protocol:
-
Sample Preparation: Prepare dog-bone shaped specimens according to ASTM D638 or film strips as per ASTM D882.[15][16][17] Ensure the dimensions are precise.
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine.
-
Method Parameters:
-
Test Speed: Apply a constant rate of extension, typically between 1 and 500 mm/min.[15]
-
Data Acquisition: Record the applied force and the corresponding elongation of the specimen.
-
-
Data Analysis:
-
Convert force and elongation data to stress and strain.
-
Plot the stress-strain curve.
-
Determine the tensile strength (the peak stress), Young's modulus (the slope of the initial linear portion of the curve), and elongation at break (the strain at which the specimen fractures).
-
Causality: The specific geometry of the test specimens is designed to ensure that failure occurs in the central, uniform gauge section, providing a true measure of the material's bulk properties. A constant strain rate is applied to ensure that the material's response is not influenced by variations in the testing speed.
Conclusion
The selection of a polymer for a drug delivery application is a multifaceted decision that requires a thorough understanding of its material properties. PLGA offers tunable degradation and is a workhorse for many controlled-release formulations. PLA provides greater mechanical strength and a slower degradation profile, making it suitable for load-bearing applications. PCL's flexibility and long-term stability are ideal for soft tissue engineering and long-acting implants.
By employing standardized characterization techniques such as TGA, DSC, and tensile testing, researchers and drug development professionals can make data-driven decisions to select the optimal polymer that ensures the stability, safety, and efficacy of their therapeutic products.
References
-
Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. (2023). Pharmaceutics. Retrieved from [Link]
-
PLA vs PLGA vs PCL: Selecting the Right Excipient for Injectable or Implant Systems. (2023). ResolveMass. Retrieved from [Link]
-
Brdlík, P., Borůvka, M., Běhálek, L., & Lenfeld, P. (2021). Thermogravimetric Analysis (TGA). Bio-protocol, 11(4). Retrieved from [Link]
-
Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. (2023). Pharmaceutics. Retrieved from [Link]
-
Young's modulus and strength of PCL, PLGA, PDLLA, PLLA and PGA octet truss scaffolds. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanical testing—tensile properties of PLGA-based composite films. (n.d.). ResearchGate. Retrieved from [Link]
-
Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. (2023). MDPI. Retrieved from [Link]
-
ASTM D3826 Tensile Test Degradation End Point in Degradable Polyethylene & Polypropylene. (n.d.). TestResources. Retrieved from [Link]
-
ASTM Standards and Methods Employed by EPI to Test Degradable Plastics. (n.d.). EPI Environmental Plastics Inc. Retrieved from [Link]
-
PLGA – the smart polymer for drug delivery. (2021). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
New insights into the PLGA and PCL blending: physico-mechanical properties and cell response. (n.d.). ResearchGate. Retrieved from [Link]
-
DSC thermograms of (a) PLA, (b) PCL, (c) PCLGA and (d) PLACL. (n.d.). ResearchGate. Retrieved from [Link]
-
Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research. (2023). MDPI. Retrieved from [Link]
-
Tensile strength (δM) and Young's modulus (E) of SBG/PCL/PLGA films. (n.d.). ResearchGate. Retrieved from [Link]
-
Differential scanning calorimetry (DSC) analysis of PLA/polycaprolactone (PCL) blend samples at two different heating/cooling rates. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods of Analyses for Biodegradable Polymers: A Review. (2022). Polymers. Retrieved from [Link]
-
The DSC curves of (a) PLGA polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Estimate Glass Transition Temperature of PLGA?. (n.d.). Polylactide. Retrieved from [Link]
-
Methods of Analyses for Biodegradable Polymers: A Review. (2022). ResearchGate. Retrieved from [Link]
-
Standards for Testing Biodegradability in Biomedical Polymers. (2024). Patsnap. Retrieved from [Link]
-
Differential scanning calorimetry (DSC) thermograms of the PLA/PCL and PLA/PCL-RIF dressings. (n.d.). ResearchGate. Retrieved from [Link]
-
ASTM's Standards For Tensile Polymer Testing. (n.d.). Scribd. Retrieved from [Link]
-
Glass Transition Temperature and Drug Release from PLGA-Based Microspheres. (n.d.). LinkedIn. Retrieved from [Link]
-
Polymeric nanoparticles – Influence of the glass transition temperature on drug release. (2017). Journal of Controlled Release. Retrieved from [Link]
-
Influence of surfactant on glass transition temperature of poly(lactic-co-glycolic acid) nanoparticles. (2019). Soft Matter. Retrieved from [Link]
-
Thermal Stability of Biodegradable Plastic Films Produced Using Clay from Pyata, Niger State. (n.d.). International Journal of Scientific and Research Publications. Retrieved from [Link]
-
Thermal Analysis of Biodegradable Polymer Materials (Biopolymers). (n.d.). C-Therm Technologies Ltd. Retrieved from [Link]
-
Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics. (2021). Pharmaceutics. Retrieved from [Link]
-
DSC curves with T g event for PLGA (I) physical mixtures containing 9% (m/m) of MTX. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of the Tensile Properties and Biodegradability of Cornstarch-Based Biopolymers Plasticized with Sorbitol and Glycerol. (2021). Polymers. Retrieved from [Link]
Sources
- 1. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery [mdpi.com]
- 7. PLGA – the smart polymer for drug delivery - Surya - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmalesson.com [pharmalesson.com]
- 10. kinampark.com [kinampark.com]
- 11. Potential Roles of the Glass Transition Temperature of PLGA Microparticles in Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. testresources.net [testresources.net]
- 16. epi-global.com [epi-global.com]
- 17. scribd.com [scribd.com]
A Senior Application Scientist’s Guide to Assessing the Ion-Exchange Capacity of Polymers
For researchers and professionals in drug development and materials science, the ion-exchange capacity (IEC) of a polymer is a critical performance metric. It quantifies the number of active sites available for ion exchange, directly influencing a material's efficacy in applications ranging from drug delivery and purification to catalysis and water treatment. An accurate IEC measurement is not merely a quality control checkpoint; it is fundamental to understanding a polymer's behavior, predicting its performance, and ensuring batch-to-batch consistency.
This guide provides an in-depth comparison of established methodologies for determining IEC. Moving beyond a simple recitation of steps, we will explore the underlying principles of each technique, the rationale behind experimental choices, and the inherent advantages and limitations, empowering you to select and execute the most appropriate method for your specific polymer system.
The Foundation: Understanding and Preparing for IEC Measurement
Before any measurement can be taken, it is crucial to establish a uniform basis for comparison. The measured IEC is highly dependent on the ionic form of the polymer and its hydration state.[1][2] Therefore, a standardized pre-conditioning step is the bedrock of any reliable IEC protocol. This typically involves converting cation-exchange polymers to the hydrogen (H+) or sodium (Na+) form and anion-exchange polymers to the chloride (Cl-) or hydroxide (OH-) form.[1][2] This ensures that the subsequent displacement and measurement of ions reflect the true capacity of the material, rather than an artifact of its initial state.
The core principle of most IEC methods involves three fundamental stages:
-
Saturation: A known mass of the pre-conditioned, dried polymer is saturated with a high concentration of a counter-ion solution. This displaces all the exchangeable ions (e.g., H+ or Cl-) from the polymer's functional groups.
-
Elution & Collection: The displaced ions are thoroughly washed out from the polymer and collected in a known volume of deionized water.
-
Quantification: The concentration of the displaced ions in the collected solution (the eluate) is precisely measured.
Caption: General workflow for determining Ion-Exchange Capacity (IEC).
Method 1: Titration - The Gold Standard
Titration is the most widely adopted method for IEC determination due to its accuracy, accessibility, and cost-effectiveness. The principle relies on neutralizing the displaced acidic (H+) or basic (OH-) ions with a standardized titrant of known concentration.[3]
A. Back Titration: Precision for All Polymer Types
While direct titration is straightforward for strong acid/base polymers, back titration offers superior accuracy, especially for weakly acidic or basic polymers where the titration endpoint can be ambiguous.[4][5] This technique involves adding a known excess of a standardized reagent to the eluate, allowing it to completely react, and then titrating the unreacted portion of the reagent.[5] This approach sharpens the endpoint and minimizes errors from slow reaction kinetics.[5]
Causality: The key advantage of back titration is that it replaces a potentially slow or indistinct reaction endpoint with two sharp, fast reaction endpoints, significantly improving precision.[4] Operator-induced errors from interpreting colorimetric indicators are also reduced, although potentiometric detection is still preferred for ultimate accuracy.[6]
Experimental Protocol: IEC of a Cation-Exchange Polymer via Back Titration
This protocol is a self-validating system that includes checks to ensure complete ion exchange and accurate quantification.
1. Preparation and Conditioning:
- Wash ~5g of the cation-exchange resin with 1 M HCl to convert it to the H+ form.
- Rinse thoroughly with deionized (DI) water until the rinsate is neutral (pH ~7.0).
- Dry the resin at 60°C under vacuum to a constant weight. Accurately weigh ~1.0 g of the dry resin (Wresin).
2. Ion Displacement:
- Place the weighed resin in a chromatography column or a beaker.
- Slowly pass 100 mL of 2 M NaCl solution through the resin. This displaces the H+ ions with Na+ ions.
- Collect all the eluate in a 250 mL volumetric flask.
- Wash the resin with several 20 mL portions of DI water, adding the washings to the same volumetric flask.
- Bring the flask to the 250 mL mark with DI water and mix thoroughly.
3. Titration:
- Pipette a 25 mL aliquot of the eluate into a 250 mL Erlenmeyer flask.
- Using a burette, add a precisely known excess volume of standardized ~0.1 M NaOH solution (e.g., 40.00 mL, VNaOH_initial).
- Add 2-3 drops of phenolphthalein indicator. The solution should be pink.
- Titrate the unreacted NaOH with a standardized ~0.1 M HCl solution (CHCl) until the pink color just disappears. Record the volume of HCl used (VHCl).
- Perform a blank titration by titrating 40.00 mL of the same NaOH solution with the HCl solution to determine the exact initial amount of NaOH (VHCl_blank).
4. Calculation:
- Moles of excess NaOH = VHCl × CHCl
- Total moles of NaOH added = VHCl_blank × CHCl
- Moles of H+ in aliquot = (Total moles NaOH) - (Moles of excess NaOH)
- Total moles of H+ in 250 mL eluate = (Moles of H+ in aliquot) × 10
- IEC (meq/g) = (Total moles of H+) / Wresin × 1000
start [label="Start with Conditioned\nDry Resin (H+ form)"];
displace [label="Displace H+ ions\nusing excess NaCl solution"];
collect [label="Collect Eluate\n(containing all displaced H+)"];
add_excess [label="Add known EXCESS of\nstandardized NaOH"];
titrate_excess [label="Titrate unreacted NaOH\nwith standardized HCl"];
calculate [label="Calculate moles of H+\n(Initial NaOH - Excess NaOH)"];
result [label="IEC (meq/g)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> displace -> collect -> add_excess -> titrate_excess -> calculate -> result;
}
Caption: Workflow for the back titration method.
Method 2: Potentiometric Titration - Enhancing Accuracy
To eliminate the subjectivity of colorimetric indicators, potentiometric titration is the method of choice.[4] It relies on an ion-selective electrode (ISE) or pH electrode to monitor the reaction. The endpoint is determined from the point of maximum inflection on the titration curve (the first derivative of pH vs. titrant volume). This is particularly valuable for anion-exchange membranes (AEMs).[6]
A highly accurate method for AEMs involves converting the membrane to the bromide (Br-) form, followed by potentiometric titration with silver nitrate (AgNO₃) using a silver/sulfide ISE.[4][6]
Causality: This method is robust because the potentiometric endpoint is an objective electrochemical measurement, removing operator bias.[4] The use of a Br-/Ag+ reaction is fast and stoichiometric, providing a very sharp and reproducible endpoint signal compared to some acid-base titrations.[6]
Experimental Protocol: IEC of an Anion-Exchange Membrane via Potentiometric Titration
1. Preparation and Conditioning:
- Immerse the AEM sample (50-100 mg) in a solution of 4 M KBr and 0.02 M KOH for 1 hour to convert it to the Br- form. Repeat this step three times.[6]
- Rinse the membrane thoroughly with DI water until the conductivity of the rinsate is close to that of the DI water.[6]
- Dry the membrane at 60°C under vacuum to a constant weight and record the dry mass (mdry).[6]
2. Titration Setup:
- Place the dried membrane sample in a beaker with 150 mL of DI water.
- Add an equal weight of lithium triflate (LiOTf) to drive the ion exchange to completion.[6]
- Adjust the pH to ~3-4 with dilute nitric acid to prevent silver oxide formation.[6]
- Use an automatic titrator equipped with a silver/sulfide ISE and a standardized ~0.02 N AgNO₃ solution as the titrant.[6]
3. Titration and Calculation:
- Start the titration. The titrator will automatically dispense the AgNO₃ solution and record the potential.
- The software will identify the endpoint volume (VAgNO3) at the point of maximum change in potential.
- IEC (meq/g) = (VAgNO3 × NormalityAgNO3) / mdry
Method 3: Elemental Analysis - The Theoretical Maximum
Elemental analysis provides the theoretical IEC by determining the weight percentage of the element associated with the polymer's functional groups (e.g., sulfur for sulfonic acid groups or nitrogen for amine groups).[7]
Causality: This method calculates the total number of functional groups incorporated into the polymer backbone. It is an indispensable tool during polymer synthesis and characterization. However, it does not measure the accessible ion-exchange sites, which may be lower due to steric hindrance, cross-linking, or fouling. Therefore, the IEC from elemental analysis often represents the maximum possible value, while titration measures the effective or practical capacity.
| Element | Functional Group Example | Calculation Principle |
| Sulfur (S) | Sulfonic Acid (-SO₃H) | IEC (meq/g) = (%S / Atomic Weight of S) × 10 |
| Nitrogen (N) | Quaternary Ammonium (-N⁺R₃) | IEC (meq/g) = (%N / Atomic Weight of N) × 10 |
Table 1: Calculating Theoretical IEC from Elemental Analysis Data.
Method 4: Spectrophotometry - A High-Sensitivity Alternative
For systems requiring high sensitivity or for polymers in non-particulate forms (e.g., thin films), spectrophotometric methods can be highly effective. The principle involves exchanging the polymer's ions with a counter-ion that has a strong, characteristic absorbance in the UV-Visible spectrum, such as nitrate (NO₃⁻) or ferricyanide [Fe(CN)₆]³⁻.[8][9] The concentration of this chromophoric ion in the eluate is then determined using Beer's Law.
Causality: This method leverages the high precision of modern spectrophotometers. Its accuracy is contingent on the complete and stoichiometric exchange of the chromophoric ion and the absence of interfering substances that absorb at the same wavelength. It is often more accurate than theoretical values from elemental analysis because it measures accessible sites.[8]
Comparative Summary of IEC Assessment Methods
| Method | Principle | IEC Type | Key Advantages | Key Limitations | Best For |
| Back Titration | Acid-Base Neutralization | Effective | High accuracy for all polymer types, cost-effective, accessible equipment.[4][5] | Can be labor-intensive; colorimetric endpoint is subjective.[4] | Routine QC; characterizing both strong and weak ion-exchangers. |
| Potentiometric Titration | Electrochemical Endpoint | Effective | Highly accurate and reproducible; removes operator subjectivity.[4][6] | Requires specialized autotitrator and electrodes. | High-accuracy R&D; analysis of anion-exchange membranes; validating other methods. |
| Elemental Analysis | Direct Elemental Composition | Theoretical | Provides fundamental polymer characteristics; independent of accessibility issues.[7] | Does not measure effective capacity; requires expensive, specialized equipment. | Characterizing novel polymers; synthesis validation. |
| Spectrophotometry | UV-Vis Absorbance | Effective | High sensitivity; suitable for low-capacity materials or small sample sizes.[8][9] | Requires a suitable chromophoric exchange ion; susceptible to spectral interference. | Thin films; materials with very low IEC. |
Table 2: Objective Comparison of Common IEC Measurement Techniques.
Ensuring Trustworthiness: A Self-Validating Approach
To ensure the scientific integrity of your results, every IEC protocol must be a self-validating system.
-
Method Blanks: Always run a blank sample (all reagents, no polymer) to account for any background contamination or reagent impurities.
-
Reference Materials: Whenever possible, test a certified reference material or an in-house standard with a well-characterized IEC alongside your unknown samples. This validates your procedure and reagents.
-
Replicates: Analyze a minimum of three replicate samples to determine the precision and report the mean value with the standard deviation.
-
Cross-Validation: For critical applications, confirm the IEC value using two orthogonal methods (e.g., potentiometric titration and spectrophotometry). Agreement between different techniques provides a high degree of confidence in the result.
By carefully selecting a method based on the polymer type and research objective, and by embedding principles of self-validation into the experimental design, researchers can generate accurate and reliable ion-exchange capacity data that stands up to the highest scientific scrutiny.
References
-
D2187 Standard Test Methods and Practices for Evaluating Physical and Chemical Properties of Particulate Ion-Exchange Resins. ASTM International. [Link]
-
Total Organic Carbon TOC Analysis and Measurement. Graver Technologies. [Link]
-
Standard Test Methods for Physical and Chemical Properties of Particulate Ion-Exchange Resins. ASTM International. [Link]
-
ASTM D2187-17 - Standard Test Methods and Practices for Evaluating Physical and Chemical Properties of Particulate Ion-Exchange Resins. ANSI Webstore. [Link]
-
D2187 Standard Test Methods for Physical and Chemical Properties of Particulate Ion-Exchange Resins. ASTM International. [Link]
-
Comparison of different methods in measuring cation-and anion-exchange capacities. ResearchGate. [Link]
-
Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. Frontiers in Chemical Engineering. [Link]
-
Ion Exchange: Quality Standards And Test Methods. Zuiveringstechnieken. [Link]
-
Determination of the ion exchange capacity of solid ion exchangers by difference weighting. ACS Publications. [Link]
-
Comparison of five methods to determine the cation exchange capacity of soil. Lirias. [Link]
-
A Comparison of Methods for the Determination of Cation Exchange Capacity of Soils. SciSpace. [Link]
-
Comparison of Methods for Measuring Cation Exchange Capacity in Clays. SFA ScholarWorks. [Link]
-
Determination of the ion-exchange capacity of anion-selective membranes. ResearchGate. [Link]
-
Ion exchange capacity of cation exchange resin. KEM Kyoto Electronics Manufacturing. [Link]
-
Ion exchange capacity. François de Dardel. [Link]
-
Determination of the Exchange Capacity of a Cation Ion-Exchange Resin. ResearchGate. [Link]
-
Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes. OSTI.GOV. [Link]
-
A novel method for Ion Exchange Capacity characterization applied to Anion Exchange Membranes for Water Electrolysers. E3S Web of Conferences. [Link]
-
Total Organic Carbon (TOC) Analysis and Measurement. ELGA LabWater. [Link]
-
Testing Ion Exchange Resin for quantifying bulk and throughfall deposition of macro and micro-elements on forests. Atmospheric Measurement Techniques. [Link]
-
Elemental Analysis for ion exchange resins. ResearchGate. [Link]
-
Total organic carbon. Wikipedia. [Link]
-
Determination of effective capacities of ion-exchangeable materials by measuring the equilibrium conductivity. PubMed. [Link]
-
Back titration for calculation of IEC ion exchange capacity. YouTube. [Link]
-
Basics of Total Organic Carbon. Shimadzu (Europe). [Link]
-
Back Titration Definition and Calculations. Technobis. [Link]
-
Total Organic Carbon Analyzer Principle. Mettler Toledo. [Link]
-
Calculation on ion exchange capacity for an ion exchanger using the potentiometric titration. ResearchGate. [Link]
-
The analysis and characterisation of ion exchange resins. MemBrain s.r.o.. [Link]
-
Determination of the Ion Exchange Capacity of Solid Ion Exchangers by Difference Weighing. datapdf.com. [Link]
-
Test Method for Ion Exchange Resin. Mitsubishi Chemical Corporation. [Link]
Sources
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 4. Frontiers | Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes [frontiersin.org]
- 5. mt.com [mt.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are foundational to laboratory safety, regulatory compliance, and the integrity of research. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety principles to ensure the protection of personnel and the environment.
Hazard Assessment and Chemical Profile
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 3365-90-0) is an aromatic amine and sulfonic acid derivative. While specific toxicity data may be limited, its chemical class suggests that it should be handled as a hazardous substance.
Key Hazards:
-
Irritation: The compound is classified as a skin and eye irritant.[1]
-
Potential Toxicity: Aromatic amines as a class are noted for potential health risks, and sulfonic acids can be corrosive.[2][3][4][5] Therefore, ingestion and inhalation should be strictly avoided.[6]
-
Environmental Hazard: This compound should not be released into the environment.[6][7] Similar sulfonic acid and aromatic amine compounds are known to be toxic to aquatic life, making it critical to prevent entry into drains or waterways.[8][9]
| Hazard Profile | Description |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[1] |
| Physical Form | Solid[1] |
Chemical Incompatibility: To prevent dangerous reactions, this compound waste must not be mixed with incompatible materials. The amino and sulfonic acid groups dictate its reactivity.
| Incompatible Material Class | Reason for Incompatibility |
| Strong Oxidizing Agents | Can cause vigorous or explosive reactions and may lead to the degradation of the compound.[8][10] |
| Strong Bases (e.g., Sodium Hydroxide) | As a disulfonic acid, it will undergo a strong exothermic acid-base neutralization reaction.[2][3] |
| Strong Acids | While it is an acid, mixing with other strong acids can lead to unpredictable reactions.[8] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling or disposing of this chemical.
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[6][8] This is critical to protect against the serious eye irritation hazard.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[8] Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[6][8]
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6][8]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[6][8]
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Avoid Dust Generation: As this is a solid compound, it is critical to avoid creating airborne dust during cleanup.[6][8][10] Do not sweep with a dry broom.
-
Absorb and Contain: Gently cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or dry lime.[3][8]
-
Collect Waste: Carefully scoop or sweep the contaminated absorbent material into a designated, leak-proof hazardous waste container.[3][6][8]
-
Decontaminate: Wipe the spill area with a damp cloth, then wash the area with soap and water.[8] All cleaning materials (cloths, wipes) must be disposed of as hazardous waste in the same container.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its solutions be disposed of down the drain. [8]
Workflow for Proper Disposal
The following diagram outlines the decision-making process for the safe disposal of this chemical.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8]
-
Solid Waste: Collect unused or contaminated solid chemical, contaminated gloves, weighing papers, and spill cleanup materials in a designated solid hazardous waste container.[8]
-
Liquid Waste: Collect any solutions containing this chemical in a designated liquid hazardous waste container.
-
-
Waste Container Management:
-
Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include the full chemical name, "this compound," and prominent hazard warnings (e.g., "Hazardous Waste," "Irritant").[8][10]
-
-
Storage: Store sealed waste containers in a designated and properly ventilated hazardous waste accumulation area. Ensure the storage area has secondary containment to manage potential leaks.
-
Final Disposal: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal contractor.[8][11] You must follow all institutional, local, state, and federal regulations for hazardous waste disposal.[10][12]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Triple-Rinse Procedure:
-
Rinse the empty container with a suitable solvent (e.g., water) three times, ensuring all interior surfaces are contacted.
-
Crucially, collect all rinsate (the rinse liquid) as hazardous liquid waste and add it to your designated liquid waste container for this chemical.
-
After the third rinse and draining, allow the container to air dry completely.
-
Deface or remove the original chemical label to prevent misidentification.
-
Once fully decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, but always confirm this final step with your local EHS regulations.[8]
By adhering to these rigorous procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific responsibility.
References
- 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid - Sigma-Aldrich.
- Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Labor
- 4,4'-Diaminobiphenyl-2,2'-disulfonic acid hydrate, contains up to 30% water - SAFETY D
- Sulfamic Acid - Hazardous Substance Fact Sheet.
- Common Name: ALKANE SULFONIC ACID HAZARD SUMMARY - NJ.gov.
- SULPHONIC ACID, 90% - GME QUÍMICA.
- Sulfonic Acid - ALPHACHEM.
- This compound | 3365-90-0 | Benchchem.
- 4,4'-Diaminostilbene-2,2'-disulfonic Acid - Santa Cruz Biotechnology.
- 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc.
- SAFETY D
- SAFETY D
- material safety d
- Material Safety D
- SAFETY D
- 3,4-Diaminobenzenesulfonic acid - AK Scientific, Inc.
- SAFETY D
- PRIMARY AROMATIC AMINES (PAA) - Food Compliance Solutions.
- 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid - Advanced ChemBlocks.
Sources
- 1. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid | 3365-90-0 [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. nj.gov [nj.gov]
- 4. alphachem.ca [alphachem.ca]
- 5. PRIMARY AROMATIC AMINES (PAA) | Food Compliance Solutions [regulatory.mxns.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. aksci.com [aksci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
